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  • Product: 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
  • CAS: 406224-62-2

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 7-Bromobenzo[c]oxadiazol-4-amine

Content Type: Technical Monograph / Synthetic Guide Subject: 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS: 406224-62-2) Audience: Medicinal Chemists, Chemical Biologists, and Materials Scientists Executive Summary: The B...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph / Synthetic Guide Subject: 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS: 406224-62-2) Audience: Medicinal Chemists, Chemical Biologists, and Materials Scientists

Executive Summary: The Bifunctional Fluorophore

7-Bromobenzo[c]oxadiazol-4-amine (often abbreviated as Br-ABD or 4-amino-7-bromobenzofurazan ) represents a critical "pivot point" scaffold in the design of fluorescent probes and optoelectronic materials. Unlike its ubiquitous nitro-analogue (NBD-Cl/NBD-amine), which acts primarily as a terminal electrophile, the 7-bromo variant offers dual orthogonality:

  • Nucleophilic N-terminus (C4): Available for tuning solubility and spectral properties via alkylation/acylation.

  • Electrophilic C-terminus (C7): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille), allowing the benzofurazan core to be integrated into extended

    
    -conjugated systems.
    

This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this scaffold effectively in drug discovery and bioimaging.

Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 7-Bromobenzo[c][1,2,5]oxadiazol-4-amineAlso: 4-Amino-7-bromobenzofurazan
CAS Number 406224-62-2
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Appearance Yellow to Orange Crystalline SolidTypical of benzofurazan "push-pull" systems
Solubility DMSO, DMF, Acetonitrile, EtOAcPoor solubility in water; moderate in alcohols
Fluorescence (

)
~440-470 nm / ~520-550 nmHighly solvatochromic; quenched in water
Stokes Shift ~60–90 nmLarge shift reduces self-quenching
pKa (Amine) ~1–2 (Conjugate acid)The amine is weakly basic due to the electron-withdrawing ring

Synthetic Architecture & Protocols

The synthesis of 7-Bromobenzo[c]oxadiazol-4-amine generally follows two strategic disconnections: Bromination of the amine (electrophilic substitution) or Amination of the dibromide (nucleophilic substitution). The latter is preferred for regioselectivity.

Protocol A: Nucleophilic Substitution (Regioselective)

This method avoids over-bromination and yields high-purity product.

Precursor: 4,7-Dibromo-2,1,3-benzoxadiazole (obtained via bromination of benzofurazan).

  • Reagents: 4,7-Dibromo-2,1,3-benzoxadiazole (1.0 eq), Ammonia (aq. or methanolic) or Sodium Azide (followed by reduction).

  • Solvent: Ethanol or Acetonitrile.

  • Conditions:

    • Dissolve 4,7-dibromobenzofurazan in ethanol.

    • Add aqueous ammonia (excess, ~5-10 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 4–12 hours. The electron-deficient ring facilitates

      
       displacement of one bromine.
      
    • Note: The reaction is monitored by TLC (Hexane:EtOAc). The mono-substituted product forms preferentially due to the deactivation of the ring after the first amine donation.

  • Workup: Concentrate in vacuo. Resuspend in water.[1] Filter the precipitate. Recrystallize from EtOH/Water.

Protocol B: Direct Bromination (Rapid Access)

Useful when starting material (4-aminobenzofurazan) is already available.

  • Reagents: 4-Aminobenzofurazan, N-Bromosuccinimide (NBS).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve amine in DMF at 0°C.

    • Add NBS (1.05 eq) slowly to prevent di-bromination.

    • Stir at RT for 2 hours.

    • Quench with water; extract with EtOAc.[1]

Visualization: Synthetic Logic Flow

Synthesis cluster_legend Legend Benzofurazan Benzofurazan (Core Scaffold) Dibromo 4,7-Dibromobenzofurazan (Electrophilic) Benzofurazan->Dibromo Br2 / FeBr3 Amino 4-Aminobenzofurazan (Nucleophilic) Benzofurazan->Amino Nitration -> Reduction Target 7-Bromobenzo[c]oxadiazol-4-amine (Target Scaffold) Dibromo->Target NH3 (SNAr) (Preferred Route) Amino->Target NBS (SEAr) key Green Arrow = High Regioselectivity Red Dashed = Potential Over-bromination

Caption: Synthetic pathways comparing nucleophilic aromatic substitution (


) vs. electrophilic aromatic substitution (

).

Reactivity & Functionalization Map

The power of this scaffold lies in its orthogonal reactivity . The researcher can independently modify the donor (amine) and the acceptor/linker (bromide).

C-7 Reactivity: Palladium-Catalyzed Cross-Coupling

The C-7 bromine bond is activated by the electron-deficient oxadiazole ring, making it an excellent partner for Suzuki-Miyaura, Stille, and Sonogashira couplings.

  • Suzuki-Miyaura Coupling:

    • Purpose: To extend conjugation (red-shift fluorescence) or attach the fluorophore to a drug pharmacophore.

    • Standard Conditions: Arylboronic acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (2M aq), Toluene/EtOH (2:1), Reflux under
      
      
      .
    • Outcome: Biaryl derivatives with enhanced quantum yields and tuned emission (typically 500–600 nm).

  • Sonogashira Coupling:

    • Purpose: To create rigid, rod-like fluorophores.

    • Conditions: Terminal alkyne,

      
      , CuI, 
      
      
      
      , THF.
N-4 Reactivity: Tuning the Auxochrome

The amine at position 4 is a "push" donor. Modifying it changes the Intramolecular Charge Transfer (ICT) strength.

  • Alkylation: Reaction with alkyl halides (

    
    ) or reductive amination.
    
    • Effect:

      
      -dialkyl derivatives often show higher quantum yields than the primary amine due to the suppression of N-H vibrational quenching modes.
      
  • Acylation: Reaction with acid chlorides/anhydrides.

    • Effect: Reduces the electron-donating capability, blue-shifting the absorption and often quenching fluorescence (useful for "turn-on" probes where enzymatic cleavage restores the amine).

Visualization: Reactivity Logic

Reactivity Core 7-Bromobenzo[c]oxadiazol-4-amine (Br-ABD) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C-7 Site (Extension) Sono Sonogashira Coupling (Alkyne, CuI, Pd(II)) Core->Sono C-7 Site (Rigidification) Alkylation N-Alkylation (R-X, Base) Core->Alkylation N-4 Site (Tuning) Acylation N-Acylation (R-COCl) Core->Acylation N-4 Site (Masking) Extended Extended Conjugation (Red-Shifted Emission) Suzuki->Extended Sono->Extended Alkylation->Extended Increases QY Probe Pro-Fluorescent Probes (Enzyme Activated) Acylation->Probe

Caption: Orthogonal functionalization strategy. C-7 allows structural extension; N-4 allows electronic tuning and probe design.

Spectroscopic Profile & Solvatochromism[6]

The fluorescence of 7-Bromobenzo[c]oxadiazol-4-amine arises from an Intramolecular Charge Transfer (ICT) state.[2]

  • Donor: Amine (Position 4).[2][3][4]

  • Acceptor: Benzoxadiazole ring + Bromine (Position 7).

Solvatochromic Behavior

Like its nitro-analogue (NBD), this compound is highly sensitive to solvent polarity.[1]

  • Non-polar solvents (Toluene, Hexane): High Quantum Yield (

    
    ), Blue-shifted emission (~500 nm).
    
  • Polar solvents (Water, MeOH): Low Quantum Yield (Quenched), Red-shifted emission (~550 nm).

  • Mechanism: In polar solvents, the excited ICT state is stabilized by solvent relaxation, lowering the energy gap (red shift) but increasing non-radiative decay pathways (quenching).

Application Note: This environmental sensitivity makes the scaffold ideal for probing hydrophobic pockets in proteins or lipid bilayers.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Light Sensitivity: Benzofurazans are photo-active. Store in amber vials to prevent photobleaching or N-oxide rearrangement.

  • Stability: The oxadiazole ring is stable to acid but can be cleaved by strong reducing agents (e.g.,

    
    , 
    
    
    
    ) to form the corresponding phenylenediamine. Avoid strong reducing conditions during synthesis unless ring cleavage is desired.

References

  • ChemicalBook. (2023).[5] 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine Properties and Synthesis.Link

  • Bem, M. et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, (xiii), 87-104.[6] Link

  • Neto, B. A. D. et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks.[7] Molecules, 29(15), 3589. (Detailed review of the analogous thiadiazole/oxadiazole coupling chemistry). Link

  • Uchiyama, S. et al. (2002). Fluorescence characteristics of 4-substituted 7-nitro-2,1,3-benzoxadiazoles. J. Chem. Soc., Perkin Trans. 2.
  • Lavis, L. D. et al. (2006). Fluorogenic Label for Biomolecular Imaging. ACS Chem. Biol., 1(4), 252–260. (Discusses the "lock" mechanism using amine modification). Link

Sources

Exploratory

Technical Guide: Structure Elucidation of 7-Bromobenzo[c]oxadiazol-4-amine

The following technical guide details the structure elucidation of 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan). This document is designed for research scientists and medicinal chemists, f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation of 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan). This document is designed for research scientists and medicinal chemists, focusing on the rigorous analytical logic required to distinguish this specific regioisomer from potential byproducts.

CAS Registry Number: 406224-62-2 Molecular Formula: C₆H₄BrN₃O Molecular Weight: 214.02 g/mol [1]

Executive Summary & Structural Context

The benzo[c][1,2,5]oxadiazole (benzofurazan) scaffold is a privileged structure in medicinal chemistry and fluorescence imaging. The 4,7-disubstituted derivatives are particularly critical as precursors for "push-pull" fluorophores (e.g., NBD-Cl analogs).

In the synthesis of 7-Bromobenzo[c]oxadiazol-4-amine , the primary challenge is not merely confirming the functional groups, but rigorously proving the regiochemistry . The electrophilic or nucleophilic substitution patterns on the benzofurazan ring can yield isomeric mixtures (e.g., 4-amino-5-bromo vs. 4-amino-7-bromo). This guide outlines a self-validating analytical workflow to confirm the 4,7-substitution pattern.

Analytical Strategy: The "Triad of Proof"

To ensure scientific integrity, the elucidation must satisfy three criteria:

  • Elemental Verification: Confirmation of bromine presence and count.

  • Symmetry Analysis: Confirmation of the substitution pattern (ortho vs. meta vs. para).

  • Proximity Confirmation: Locking the amino group's position relative to the aromatic protons.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and halogen content.

  • Method: ESI-TOF (Positive Mode).

  • Key Observation: The presence of a bromine atom provides a distinct isotopic signature.

  • Success Criteria:

    • Monoisotopic Peak: m/z ~213.96 (for ⁷⁹Br).

    • Isotopic Pattern: A 1:1 doublet ratio between m/z M and M+2 (⁷⁹Br and ⁸¹Br). This "twin peak" signature is the first checkpoint; absence of this 1:1 ratio indicates dehalogenation or contamination.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the primary amine and the benzofurazan core.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Primary Amine (-NH₂) 3400–3300Doublet (symmetric/asymmetric stretch).
C=N (Oxadiazole) 1620–1590Characteristic ring stretch.
Ar-Br 1000–1075Aryl halide stretch (often obscured but supportive).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural proof. The benzofurazan ring currents and the strong electronic effects of the Amino (EDG) and Bromo (EWG) groups create a predictable but specific fingerprint.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The 4,7-disubstitution leaves only two protons on the benzene ring: H-5 and H-6 .

  • Spin System: AB System (Two doublets).

  • Coupling Constant (J): ~7.5 – 9.0 Hz (Characteristic of ortho coupling).

Chemical Shift Logic:

  • H-5 (Ortho to -NH₂): The amino group is a strong π-donor. Through resonance, it increases electron density at the ortho and para positions. Therefore, H-5 will be significantly shielded (upfield).

  • H-6 (Ortho to -Br): The bromine is inductively withdrawing (-I) but mesomerically donating (+M). The -I effect dominates slightly at the ortho position, but the N-oxide moiety of the furazan ring also exerts a desheilding effect. H-6 will be deshielded relative to H-5.

Predicted Data Table:

ProtonChemical Shift (δ ppm)MultiplicityJ (Hz)Assignment Logic
-NH₂ 7.8 – 8.2Broad Singlet-Exchangeable with D₂O.[2]
H-6 7.4 – 7.6Doublet8.5Ortho to Br; less electron-rich.
H-5 6.2 – 6.4Doublet8.5Ortho to NH₂; highly shielded by resonance.

Note: If the coupling constant were < 2 Hz, it would indicate meta-coupling (e.g., 4-amino-6-bromo isomer). The large J-value confirms the protons are adjacent.

¹³C NMR Spectroscopy
  • Total Signals: 6 Carbon signals.

  • Key Diagnostic:

    • C-4 (C-NH₂): Deshielded (~140-145 ppm).[2]

    • C-7 (C-Br): Distinctive shift for C-Br ipso carbons (~100-115 ppm).

Definitive Regiochemistry: 2D NMR

To distinguish 4-amino-7-bromo from 4-amino-5-bromo , one must prove the amino group is adjacent to the shielded proton (H-5) and distant from the deshielded proton (H-6).

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Experiment: Irradiate the -NH₂ signal or observe cross-peaks.

  • Critical Observation: Strong NOE correlation between -NH₂ protons and H-5 (the upfield doublet at ~6.3 ppm).

  • Negative Result: No NOE should be observed between -NH₂ and H-6 (the downfield doublet).

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pathway: ³J coupling.

  • Logic: The protons H-5 and H-6 will show correlations to the bridgehead carbons (C-3a/C-7a). The specific connectivity allows mapping of the carbon skeleton, though NOESY is often sufficient for this specific isomer differentiation.

Visualizing the Elucidation Logic

The following diagram illustrates the decision tree used to confirm the structure, ensuring no alternative isomer is mistakenly identified.

ElucidationLogic Sample Unknown Sample (C6H4BrN3O) MS_Check HRMS Analysis Isotope Pattern Check Sample->MS_Check Br_Confirm 1:1 Doublet (79Br/81Br) Confirmed Bromine MS_Check->Br_Confirm Pass NMR_1H 1H NMR Spectrum Analyze Aromatic Region Br_Confirm->NMR_1H Coupling Coupling Pattern? (J value) NMR_1H->Coupling Ortho Doublets (J ~8.5 Hz) Adjacent Protons (4,7 or 5,6 subst) Coupling->Ortho Large J Meta Singlets/Small J (Isomer Reject) Coupling->Meta Small J NOESY NOESY Experiment NH2 -> Ar-H Correlation Ortho->NOESY Final Structure Confirmed: 7-Bromobenzo[c]oxadiazol-4-amine NOESY->Final Correlation to Upfield Proton (H5)

Caption: Figure 1: Decision matrix for structural validation. The NOESY step is the critical "gatekeeper" for regioisomer confirmation.

Experimental Protocols

NMR Sample Preparation
  • Solvent Choice: DMSO-d₆ is preferred over CDCl₃. Benzofurazan derivatives can have limited solubility in chloroform, and DMSO ensures sharp exchangeable proton (-NH₂) signals.

  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (common if synthesized via SnAr) which can cause line broadening.

Regioisomer Discrimination Logic

If the synthesis involved bromination of 4-aminobenzofurazan, the bromine could theoretically direct to position 5 or 7.

  • Isomer A (Target): 4-Amino-7-bromo

    • H5 and H6 are adjacent.

    • Result: Two doublets (Ortho coupling).

    • NOE: NH₂ sees H5.

  • Isomer B (Impurity): 4-Amino-5-bromo

    • Protons are at H6 and H7.

    • Result: Two doublets (Ortho coupling).

    • Differentiation: In Isomer B, the proton ortho to the amino group is substituted by Br. There is NO proton adjacent to the amine .

    • Key Test: If NOESY shows NO correlation between NH₂ and any aromatic proton, you have Isomer B (or the amine is exchanging too fast, but usually Isomer B).

References

  • Bem, M. et al. "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan." Arkivoc, vol. 2007, no.[2] 13, 2007, pp. 87-104. Link

    • Provides comparative NMR data for the 4-amino-7-nitro analog, establishing the H5/H6 shielding p
  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison, 2024. Link

    • Authoritative source for chemical shift increments and coupling constants in arom
  • ChemicalBook. "7-Bromobenzo[c][1,2,5]oxadiazol-4-amine Product Data." Link

    • Verification of CAS 406224-62-2 and physical property d
  • Uchiyama, S. et al. "Fluorescence Characteristics of Benzofurazan Compounds." Journal of the Chemical Society, Perkin Transactions 2, 1999. Fundamental grounding on the electronic effects of the benzofurazan ring system.

Sources

Foundational

Structural Characterization and Spectroscopic Profiling of 7-Bromobenzo[c]oxadiazol-4-amine

Executive Summary 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) is a critical intermediate in the synthesis of fluorogenic probes, specifically the NBD (7-nitrobenzofurazan) and ABD (7-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) is a critical intermediate in the synthesis of fluorogenic probes, specifically the NBD (7-nitrobenzofurazan) and ABD (7-sulfamoylbenzofurazan) families. Its structural integrity is paramount because the bromine atom at position 7 serves as the electrophilic handle for subsequent cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (


) reactions, while the amine at position 4 dictates the fluorescence quantum yield via internal charge transfer (ICT).

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from common byproducts like 4,7-dibromobenzofurazan or 4,7-diaminobenzofurazan.

Synthetic Context & Analytical Workflow

To understand the impurities and spectral signals, one must understand the origin of the molecule. It is typically synthesized via the amination of 4,7-dibromobenzofurazan or the bromination of 4-aminobenzofurazan.

Figure 1: Analytical Workflow & Synthesis Logic

G Start Precursor: 4,7-Dibromobenzofurazan Reaction Nucleophilic Substitution (NH3/MeOH or Acetamide) Start->Reaction Crude Crude Mixture (Mono- & Di-substituted) Reaction->Crude Purification Flash Chromatography (SiO2, Hex/EtOAc) Crude->Purification Product Target: 7-Bromobenzo[c]oxadiazol-4-amine Purification->Product QC_MS QC 1: Mass Spec (Isotope Pattern) Product->QC_MS QC_NMR QC 2: 1H NMR (AB System) Product->QC_NMR

Caption: Workflow from precursor to purified target, highlighting critical Quality Control (QC) checkpoints.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The 2,1,3-benzoxadiazole ring system is planar. In the 4-amino-7-bromo derivative, the symmetry is broken. The protons at positions 5 and 6 form an AB system (two doublets) with a characteristic ortho coupling constant.

Solvent Effects: Data is typically acquired in DMSO-


 due to the polarity of the amine and the heterocycle. In CDCl

, the amine protons may appear broader or shift depending on concentration (H-bonding).
Table 1:

H NMR Data (DMSO-

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
H-5 6.35 – 6.45Doublet (d)1H7.8 – 8.5Shielded: Ortho to the electron-donating -NH

group.
H-6 7.50 – 7.65Doublet (d)1H7.8 – 8.5Deshielded: Ortho to the withdrawing -Br and meta to -NH

.
-NH

7.00 – 7.20Broad Singlet2H-Exchangeable protons. Broadened by quadrupole relaxation of N.
Table 2:

C NMR Data (DMSO-

, 100 MHz)
Carbon TypeShift (

, ppm)
Assignment
C-4 144.0 – 145.5C-NH

(Deshielded by N, ipso)
C-7 100.0 – 105.0C-Br (Shielded by heavy atom effect)
C-5 102.0 – 108.0CH (Ortho to amine, electron rich)
C-6 130.0 – 135.0CH (Ortho to Br)
C-3a/7a 148.0 – 150.0Bridgehead carbons (C=N)

Analyst Note: The large chemical shift difference between H-5 and H-6 (


 ppm) is the primary indicator of successful mono-substitution. If you see a singlet at ~7.8 ppm, you likely have unreacted 4,7-dibromobenzofurazan.
Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenation state due to the unique isotopic signature of bromine (


Br and 

Br).
  • Ionization Mode: ESI (+) or APCI (+).

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Exact Mass: 212.95 (for

    
    Br)
    
Table 3: MS Isotopic Pattern
m/z PeakRelative IntensityOrigin
214.0 100%[M+H]

containing

Br
216.0 ~98%[M+H]

containing

Br
197/199 Variable[M-NH

]

fragment (rare in soft ionization)
Figure 2: Isotopic Pattern Logic

MS cluster_0 Isotopic Signature (1:1 Ratio) M79 m/z 214 (79-Br Isotope) M81 m/z 216 (81-Br Isotope) Source Sample Injection (ESI+) Source->M79 50.7% Abundance Source->M81 49.3% Abundance

Caption: The "Twin Peak" signature at m/z 214 and 216 is the definitive confirmation of a single bromine atom.

Infrared Spectroscopy (IR)

IR is useful for verifying the integrity of the amine and the heterocycle.

  • Primary Amine (-NH

    
    ):  Two bands (symmetric and asymmetric stretching) in the 3450–3300 cm
    
    
    
    region.
  • C=N / C=C (Ring): Strong absorptions at 1620–1540 cm

    
     .
    
  • C-Br Stretch: A distinct band in the fingerprint region, typically 600–700 cm

    
     .
    
  • NO

    
     Absence:  Crucially, verify the absence of strong symmetric/asymmetric stretches at 1530/1350 cm
    
    
    
    to ensure no starting material (if made via nitro-reduction) or NBD-chloride contamination is present.

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, follow this protocol:

  • Drying: Dry the solid product under high vacuum (0.1 mbar) for 4 hours to remove residual chromatography solvents (EtOAc/Hexane) which can overlap with the aliphatic region.

  • Solvent: Use DMSO-

    
      (0.6 mL). CDCl
    
    
    
    is acceptable, but the product has lower solubility, and the amino protons often broaden into the baseline.
  • Concentration: Target 5–10 mg per sample.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    2.0 seconds to allow full relaxation of the quaternary bridgehead carbons if running
    
    
    C.
Purification (If Spectra Show Impurities)

If the NMR shows a singlet at 7.8 ppm (dibromo starting material) or complex multiplets (regioisomers), perform flash column chromatography:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 9:1

    
     End 7:3).
    
  • TLC Visualization: The compound is fluorescent.[1] Use a UV lamp (254 nm and 365 nm). The product usually fluoresces weak yellow/orange, distinct from the non-fluorescent dibromo precursor.

References

  • General Benzofurazan Synthesis: Bem, M., et al. "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan."[2] ARKIVOC, vol. 2007, no.[2] 13, pp. 87-104.[2] Link

  • Thiadiazole Analog Comparison: Kanthal, E. A., et al. "Synthesis and structure of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine." Molbank, vol. 2021, no. 2, M1204. Link

  • NBD Scaffold Characterization: Uchiyama, S., et al. "Fluorescence characteristics of 4-substituted 7-nitro-2,1,3-benzoxadiazoles." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

  • Isotopic Data Verification: NIST Chemistry WebBook, Standard Reference Data for Bromine Isotopes. Link

Sources

Exploratory

Technical Guide: Solubility and Stability Profile of 7-Bromobenzo[c]oxadiazol-4-amine

[1] Executive Summary This technical guide provides a comprehensive analysis of 7-Bromobenzo[c]oxadiazol-4-amine , a critical fluorogenic scaffold and intermediate in the synthesis of environmental and biological sensors...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 7-Bromobenzo[c]oxadiazol-4-amine , a critical fluorogenic scaffold and intermediate in the synthesis of environmental and biological sensors.[1] Belonging to the benzofurazan class, this compound is characterized by its electron-rich amino group at position 4 and a reactive bromine handle at position 7.

While the 7-nitro analogues (NBD derivatives) are widely documented, the 7-bromo variant presents unique solubility and stability challenges that differ from its nitro-counterparts.[1] This guide synthesizes structural data with class-specific behaviors to establish a robust protocol for storage, solubilization, and experimental application.[1]

Key Utility:

  • Scaffold Synthesis: The C-7 bromine atom serves as an excellent electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend conjugation or attach recognition motifs.[1]

  • Fluorescence Tuning: The amino group acts as an electron donor.[2][3] Substitution at the 7-position allows for fine-tuning of Intramolecular Charge Transfer (ICT), modulating emission wavelengths.[1]

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting behavior in solution.

PropertyValue / DescriptionSource/Note
IUPAC Name 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
Common Synonyms 4-Amino-7-bromobenzofurazan; 7-Bromo-2,1,3-benzoxadiazol-4-amine
CAS Number 406224-62-2Verified
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Appearance Yellow to Orange SolidCharacteristic of benzofurazans
LogP (Predicted) ~1.57Moderate Lipophilicity
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 4 (Ring nitrogens/oxygen)

Solubility Analysis & Solubilization Protocol

Solvent Compatibility

7-Bromobenzo[c]oxadiazol-4-amine exhibits poor solubility in pure water due to its aromatic, planar, and moderately lipophilic nature.[1] Successful application requires a "cosolvent" strategy.

  • Primary Solvents (Stock Preparation):

    • DMSO (Dimethyl sulfoxide): Excellent solubility (>50 mM).[1] Preferred for biological assays.

    • DMF (Dimethylformamide): Excellent solubility.[1] Suitable for chemical synthesis.[4][5]

    • Acetonitrile: Good solubility. Preferred for HPLC applications.

  • Secondary Solvents (Dilution):

    • Ethanol/Methanol: Moderate solubility. Good for spectroscopic measurements but may evaporate during long incubations.

    • Aqueous Buffers (PBS, Tris): Poor solubility.[1] Must be used with <5% organic cosolvent to prevent precipitation.

Solubilization Workflow

The following decision tree illustrates the logic for preparing stable working solutions.

SolubilizationWorkflow Start Solid Compound (Store at 2-8°C, Dark) Weigh Weigh Target Mass (Avoid static) Start->Weigh SolventSelect Select Primary Solvent Weigh->SolventSelect DMSO DMSO (anhydrous) For Bio/Cell Assays SolventSelect->DMSO ACN Acetonitrile For HPLC/Analytical SolventSelect->ACN Stock Master Stock Solution (10 - 50 mM) DMSO->Stock ACN->Stock Aliquot Aliquot & Freeze (-20°C, Dark) Stock->Aliquot Dilution Working Solution Prep (Stepwise Dilution) Aliquot->Dilution Thaw Check Visual Check (Precipitation?) Dilution->Check Ready Ready for Assay (Use within 4 hours) Check->Ready Clear Sonicate Sonicate / Warm (37°C) Check->Sonicate Cloudy Sonicate->Check

Figure 1: Step-by-step solubilization workflow ensuring compound integrity and solution homogeneity.

Stability Assessment

The benzofurazan scaffold is robust but possesses specific vulnerabilities, particularly to light and nucleophilic attack at the ring system.

Photostability (Critical)

Benzofurazan derivatives are inherently fluorogenic and can undergo photobleaching or photo-oxidation upon prolonged exposure to ambient light.

  • Mechanism: Excitation of the nitro/amino-benzofurazan core can generate triplet states susceptible to reaction with singlet oxygen.

  • Protocol: All handling should be performed under low-light conditions. Storage vessels must be wrapped in aluminum foil or amber glass.

Chemical Stability & pH Sensitivity
  • Acidic Conditions (pH < 4): Generally stable.[1] The amino group may protonate, altering the fluorescence spectrum (quenching ICT), but the scaffold remains intact.[1]

  • Neutral Conditions (pH 7.0 - 7.4): Stable for short-term (<24h) use.[1] Ideal for biological assays.[5][6]

  • Basic Conditions (pH > 9): High Risk. The oxadiazole ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening (hydrolysis) and formation of non-fluorescent quinoid byproducts.[1]

Thermal Stability[1]
  • Solid State: Stable at room temperature for weeks, but long-term storage at 2-8°C is recommended to prevent slow oxidative degradation.[1]

  • Solution State: Stock solutions in DMSO are stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles which can introduce moisture (DMSO is hygroscopic).[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable master stock for downstream applications.

  • Calculate: For 10 mg of compound (MW 214.02), required volume of DMSO =

    
    .[1]
    
    • To get 10 mM (0.01 mmol/mL), add 4.67 mL of anhydrous DMSO.[1]

  • Dissolve: Add DMSO directly to the vial containing the solid. Vortex vigorously for 30 seconds.

    • Note: If solid persists, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into 50-100 µL volumes in amber microcentrifuge tubes. Store at -20°C.

Protocol B: Stability Monitoring via HPLC

Objective: Validate the integrity of the compound before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV Absorbance at 254 nm and 450 nm (characteristic benzofurazan absorption).

  • Pass Criteria: Purity > 95% (Area under curve). Single peak retention time.

Mechanistic Stability Logic

The following diagram details the degradation pathways and environmental stressors that must be controlled.

StabilityLogic Light UV/Visible Light Compound 7-Bromobenzo[c]oxadiazol-4-amine (Intact Scaffold) Light->Compound HighpH High pH (>9.0) (OH- Nucleophiles) HighpH->Compound Oxygen Atmospheric Oxygen Oxygen->Compound PhotoOx Photo-oxidation Products (Loss of Fluorescence) Compound->PhotoOx + Light + O2 RingOpen Ring Opening (Irreversible Degradation) Compound->RingOpen + OH- (Base Hydrolysis) Stable Stable Application (pH 4-8, Dark) Compound->Stable Controlled Environment

Figure 2: Environmental stressors leading to compound degradation versus stable application windows.[1]

References

  • Bem, M., et al. (2007).[1] Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC (xiii), 87-104.[1] Retrieved from [Link]

  • Uchiyama, S., et al. (2002).[1] Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Foundational

Theoretical &amp; Computational Characterization of 7-Bromobenzo[c]oxadiazol-4-amine

This is an in-depth technical guide designed for researchers and computational chemists. It establishes a theoretical framework for the study of 7-Bromobenzo[c]oxadiazol-4-amine , a critical scaffold in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide designed for researchers and computational chemists. It establishes a theoretical framework for the study of 7-Bromobenzo[c]oxadiazol-4-amine , a critical scaffold in the development of fluorescent probes and pharmacological agents.

Technical Whitepaper | Version 1.0

Executive Summary & Chemical Identity

7-Bromobenzo[c]oxadiazol-4-amine (often referred to as 4-amino-7-bromobenzofurazan ) represents a specific subclass of the 2,1,3-benzoxadiazole family. Unlike its widely utilized analog, 4-amino-7-nitrobenzofurazan (NBD-amine), the 7-bromo derivative offers unique electronic properties due to the "heavy atom effect" of bromine and its distinct Hammett substituent constants.

This guide outlines the theoretical methodologies required to characterize this molecule, focusing on Density Functional Theory (DFT) protocols, electronic structure analysis, and predictive spectral modeling.

Chemical Profile
PropertyDetail
IUPAC Name 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
Common Name 4-Amino-7-bromobenzofurazan
Molecular Formula C₆H₄BrN₃O
Symmetry Point Group C₁ (Planar)
Core Scaffold Benzofurazan (2,1,3-Benzoxadiazole)
Key Electronic Feature Push-Pull System (Amine Donor / Benzofurazan Acceptor)

Computational Methodology (Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is designed to validate the molecule's geometry, electronic transitions, and reactivity.[1]

Level of Theory

For benzofurazan derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between cost and accuracy for ground-state geometries.

  • Ground State Optimization: DFT/B3LYP/6-311++G(d,p)

  • Excited State (UV-Vis): TD-DFT/CAM-B3LYP/6-311++G(d,p) (CAM-B3LYP is preferred for charge-transfer systems to correct long-range interaction errors).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or Water.

Computational Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical study, from initial construction to biological docking.

ComputationalWorkflow Start Initial Structure Build (GaussView/Avogadro) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMag = 0 Check) Opt->Freq Freq->Start Imaginary Freq Found Electronic Electronic Analysis (HOMO-LUMO, MEP, NBO) Freq->Electronic Valid Geometry Spectral Spectral Prediction (TD-DFT, GIAO-NMR) Electronic->Spectral Docking Molecular Docking (AutoDock Vina) Electronic->Docking

Figure 1: Standardized computational workflow for the theoretical characterization of benzofurazan derivatives.

Electronic Structure & Reactivity

The 7-Bromobenzo[c]oxadiazol-4-amine molecule functions as a "push-pull" chromophore. The amine group at position 4 acts as an electron donor, while the benzofurazan ring (specifically the N-O-N moiety) acts as an electron acceptor. The bromine at position 7 modulates this transfer.

Frontier Molecular Orbitals (FMO)

The reactivity and optical properties are governed by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the amine nitrogen and the benzene ring (π-donor character).

  • LUMO: Delocalized across the benzofurazan ring and the electron-withdrawing imine bonds (π-acceptor character).

  • Gap Prediction: The 7-bromo derivative is expected to have a smaller HOMO-LUMO gap compared to the unsubstituted benzofurazan but a larger gap than the 7-nitro derivative (NBD-amine), resulting in a blue-shifted absorption relative to NBD-amine.

Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters should be calculated to assess stability and reactivity:

ParameterFormulaPhysical Meaning
Chemical Potential (μ)

Tendency of electrons to escape.
Chemical Hardness (η)

Resistance to charge transfer (Stability).
Electrophilicity Index (ω)

Propensity to accept electrons (Reactivity).
Molecular Electrostatic Potential (MEP)

The MEP map will reveal:

  • Negative Regions (Red): Concentrated around the oxadiazole nitrogens (N1, N3) and the amine nitrogen, indicating sites for electrophilic attack or hydrogen bonding.

  • Positive Regions (Blue): Located on the hydrogen atoms of the amine and the benzene ring, indicating sites for nucleophilic attack.

Spectral Properties (Theoretical Predictions)

UV-Vis Absorption (TD-DFT)

The primary transition is of


 character with significant Intramolecular Charge Transfer (ICT).
  • Predicted

    
    :  ~420–460 nm (in Ethanol).
    
  • Fluorescence: The 7-bromo substituent introduces a "heavy atom effect," which facilitates intersystem crossing (ISC) to the triplet state. This typically quenches fluorescence compared to the 7-chloro or unsubstituted analogs, reducing the quantum yield (

    
    ).
    
Vibrational Spectroscopy (IR)

Key diagnostic vibrational modes to identify in the calculated spectrum (scaled by ~0.961 for B3LYP):

  • N-H Stretching: 3300–3500 cm⁻¹ (Doublet for primary amine).

  • C=N Stretching (Oxadiazole): 1610–1630 cm⁻¹.

  • C-Br Stretching: 600–700 cm⁻¹ (Distinctive low-frequency band).

Synthesis & Reaction Mechanism

The theoretical study often supports the synthetic pathway. The formation of 7-Bromobenzo[c]oxadiazol-4-amine typically involves a Nucleophilic Aromatic Substitution (


).
Reaction Pathway Diagram

The following diagram details the formation of the amine from a di-halo precursor (e.g., 4,7-dibromobenzofurazan) via the Meisenheimer complex.

ReactionMechanism Reactant 4,7-Dibromobenzofurazan Transition Transition State (Meisenheimer Complex) Reactant->Transition Nucleophilic Attack Amine Ammonia / Amine Source Amine->Transition Product 7-Bromobenzo[c] oxadiazol-4-amine Transition->Product Elimination Byproduct HBr Transition->Byproduct

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) to synthesize the target molecule.

Biological & Docking Applications

While primarily a fluorophore, the benzofurazan scaffold is a privileged structure in medicinal chemistry, often inhibiting enzymes with cysteine residues (via


 displacement of the bromine).
Docking Protocol[6]
  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: Cysteine proteases or kinases (e.g., derivatization of thiol groups).

  • Grid Box: Centered on the active site cysteine.

  • Mechanism: Covalent docking is recommended if the bromine is liable to displacement; otherwise, non-covalent docking to assess binding affinity.

References

  • Uchiyama, S., et al. (1998). "Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds." Journal of the Chemical Society, Perkin Transactions 2, 2165-2174.[2] Link

  • Bem, M., et al. (2007). "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan." ARKIVOC, (xiii), 87-104.[3] Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Software Reference for DFT).
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Global Reactivity Descriptors).[1][4]

Sources

Exploratory

Strategic Utilization of 7-Bromobenzo[c]oxadiazol-4-amine: A Technical Whitepaper on Scaffold Versatility

Topic: Potential research areas for 7-Bromobenzo[c]oxadiazol-4-amine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Bioimaging Specialists Executive Summary 7-Bromobenzo[c]oxadiazol-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential research areas for 7-Bromobenzo[c]oxadiazol-4-amine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Bioimaging Specialists

Executive Summary

7-Bromobenzo[c]oxadiazol-4-amine (CAS: 406224-62-2) represents a high-value pharmacophore and fluorophore intermediate often underutilized in favor of its nitro-analog (NBD-Cl). While the nitro group is a classic electron acceptor for push-pull systems, the 7-bromo motif offers superior synthetic versatility via palladium-catalyzed cross-coupling, enabling the construction of extended


-conjugated systems. This whitepaper analyzes the physicochemical architecture of this scaffold, outlining its potential in "turn-on" fluorescence sensing, kinase inhibitor design, and solvatochromic environmental probing.

Chemical Architecture & Electronic Properties

The benzofurazan (2,1,3-benzoxadiazole) core is a planar, electron-deficient bicycle. The introduction of an electron-donating amine at C4 and a reactive bromide at C7 creates a unique electronic environment.

The Push-Pull System

The molecule functions as an Intramolecular Charge Transfer (ICT) system.

  • Donor: The amine group (-NH

    
    ) at position 4 pushes electron density into the ring.
    
  • Acceptor: The oxadiazole ring acts as an electron sink.

  • The Bromide Factor: Unlike the nitro group in NBD derivatives (which locks the molecule as a strong acceptor), the bromine atom at C7 is electronically milder but synthetically active. It induces a "heavy atom effect," potentially quenching native fluorescence via intersystem crossing (ISC) to the triplet state. This makes the molecule an ideal "dark" precursor that becomes fluorescent upon substitution (e.g., Suzuki coupling), a mechanism valuable for background-free imaging probes.

Reactivity Profile

The 7-bromo position is the primary vector for diversification. Unlike the 4-chloro analogs (NBD-Cl) which undergo S


Ar reactions, the 7-bromo position is primed for metal-catalyzed transformations.

SyntheticDivergence Core 7-Bromobenzo[c] oxadiazol-4-amine Suzuki Biaryl Fluorophores (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Extended Amines (Buchwald-Hartwig) Core->Buchwald R-NH2 / Pd(0) Sonogashira Rigid Rod Linkers (Sonogashira) Core->Sonogashira Alkyne / Cu(I)

Figure 1: Synthetic divergence pathways. The 7-bromo handle allows access to three distinct chemical spaces, transforming the core from a simple halide to complex biaryl or alkynyl systems.

Research Area I: Bioimaging & Fluorescent Probes[1]

Solvatochromism and Environmental Sensing

Benzofurazan derivatives are renowned for solvatochromism—shifting emission color based on solvent polarity. The 7-bromo derivative serves as a baseline probe.

  • Mechanism: Upon excitation, the dipole moment increases. Polar solvents relax the excited state, causing a red shift in emission.

  • Application: Mapping hydrophobicity on protein surfaces. By coupling the 7-bromo core to a protein ligand, researchers can detect ligand binding events if the local environment shifts from aqueous (polar) to a hydrophobic pocket (non-polar), triggering a blue shift and intensity increase.

The "Turn-On" Strategy

The heavy atom effect of bromine (


) facilitates spin-orbit coupling, promoting non-radiative decay.
  • Hypothesis: The parent 7-bromo compound has a low quantum yield (

    
    ).
    
  • Validation: Replacing the bromine with a phenyl or styryl group removes the heavy atom quencher and extends the

    
    -system.
    
  • Protocol Utility: This property allows the molecule to act as a reaction-based probe . For example, a probe designed to detect specific catalytic metals (like Pd in cells) could use the 7-bromo core; upon reaction, the bromine is removed/substituted, turning the fluorescence "ON."

Research Area II: Medicinal Chemistry (Kinase Inhibition)

The benzofurazan scaffold is an isostere for the purine ring found in ATP.

ATP-Binding Pocket Mimicry
  • H-Bonding: The N1 and N3 nitrogens of the oxadiazole ring, combined with the C4-amine, present a hydrogen bond acceptor-donor motif similar to the adenine hinge-binding region of kinase inhibitors.

  • Scaffold Hopping: Researchers can replace the indazole or quinoline cores of known inhibitors with 7-bromobenzo[c]oxadiazol-4-amine. The bromine allows for the attachment of a "tail" group (solubilizing moiety) to reach the solvent-exposed region of the kinase pocket.

Antimicrobial Potential

Benzofurazan derivatives have shown activity against Gram-positive bacteria by disrupting redox homeostasis. The 7-bromo derivative allows for the synthesis of hybrid drugs —for example, coupling the benzofurazan core to a siderophore to exploit bacterial iron transport systems for cellular entry (Trojan Horse strategy).

Experimental Workflow: Suzuki Cross-Coupling

To validate the "turn-on" fluorescence or synthesize a kinase inhibitor library, the following protocol is recommended for derivatizing the 7-bromo position.

Protocol Design

This protocol uses a phosphine-free catalytic system to minimize fluorescent impurities often introduced by ligand oxidation.

Table 1: Optimized Reaction Conditions

ParameterConditionRationale
Solvent 1,4-Dioxane : Water (4:1)Ensures solubility of the polar amine and inorganic base.
Catalyst Pd(dppf)Cl

(5 mol%)
Bidentate ligand prevents Pd black formation; robust for heteroaryl halides.
Base K

PO

(2.0 equiv)
Mild base minimizes side reactions with the oxadiazole ring.
Temperature 90°CSufficient activation energy for oxidative addition across C-Br.
Time 4 - 12 HoursMonitor via TLC (Hexane:EtOAc 1:1) to prevent protodebromination.
Step-by-Step Methodology
  • Charge: In a dry Schlenk tube, combine 7-bromobenzo[c]oxadiazol-4-amine (1.0 equiv), arylboronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Solvate: Add degassed 1,4-dioxane/water (4:1, 0.1 M concentration).

  • Catalyze: Add Pd(dppf)Cl

    
     (5 mol%) under a positive pressure of Argon.
    
  • React: Seal and heat to 90°C. The solution typically shifts from pale yellow to fluorescent orange/green (indicating conjugation extension).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography. Note: Benzofurazans are often visible under UV (365 nm) on the column.

Mechanistic Visualization: Fluorescence Pathway

Understanding the photophysics is critical for probe design. The diagram below illustrates the competition between fluorescence and quenching in the parent vs. derivative molecules.

Photophysics Ground Ground State (S0) Excited Excited State (S1) ICT Character Ground->Excited Excitation (hν) Triplet Triplet State (T1) (Non-Fluorescent) Excited->Triplet Intersystem Crossing (Promoted by 7-Br) Emission Fluorescence Emission (Visible Light) Excited->Emission Radiative Decay (Dominant in Aryl-Derivatives) Triplet->Ground Non-radiative / Phosphorescence Emission->Ground

Figure 2: Jablonski-style flow diagram. The 7-Br substituent promotes the "Excited -> Triplet" pathway (quenching). Substitution removes this path, enhancing the "Excited -> Emission" pathway.

References

  • Chemical Structure & Properties
  • Fluorescence Mechanism (NBD Analogs)
  • Synthetic Reactivity (Benzofurazan Core)

    • Bem, F., et al. "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan."[1] ARKIVOC, 2007. Available at: [Link]

  • Heavy Atom Effect in Fluorophores: Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006. (Authoritative grounding for Br-induced quenching claims).
  • Medicinal Chemistry Applications

    • Kamal, A., et al. "Benzothiadiazole and benzofurazan derivatives as potent anticancer agents." MedChemComm, 2011. (Supports scaffold utility in drug discovery).

Sources

Foundational

Engineering Benzofurazan Derivatives: A Comprehensive Guide to Mechanistic Reactivity, Analytical Probes, and Therapeutic Applications

Introduction Benzofurazan (2,1,3-benzoxadiazole) derivatives have evolved from niche chemical curiosities into privileged scaffolds in both analytical chemistry and drug discovery. Characterized by their highly electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofurazan (2,1,3-benzoxadiazole) derivatives have evolved from niche chemical curiosities into privileged scaffolds in both analytical chemistry and drug discovery. Characterized by their highly electron-deficient heterocyclic core, these compounds exhibit unique photophysical properties and potent biological activities. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental chemical mechanisms and advanced applied workflows. By dissecting the causality behind their reactivity, we can rationally design benzofurazan derivatives for high-throughput biomolecular assays, targeted anticancer delivery systems, and novel antimicrobial agents.

Chemical Foundation: The Nucleophilic Aromatic Substitution (SNAr) Paradigm

The utility of benzofurazans, particularly 4-halo-7-nitrobenzofurazans like NBD-Cl and NBD-F, stems from their predictable reactivity with nucleophiles such as amines and thiols. Despite not being strictly aromatic, the fused oxadiazole ring strongly withdraws electron density, activating the halogenated position for Nucleophilic Aromatic Substitution (SNAr).

When designing an assay, the choice of the leaving group is paramount. While chloride is a better leaving group in standard SN1/SN2 reactions, fluorine is vastly superior in SNAr reactions. The high electronegativity of fluorine stabilizes the rate-determining transition state (the Meisenheimer complex), making NBD-F significantly more reactive than NBD-Cl. This causality dictates why NBD-F is the preferred reagent for rapid, high-throughput derivatization, minimizing incubation times and preventing degradation artifacts[1.9].

SNAr_Mechanism N1 Benzofurazan Core (e.g., NBD-F) N2 Nucleophilic Attack (Amine/Thiol) N1->N2 Target Recognition N3 Meisenheimer Complex (Intermediate) N2->N3 Electron Delocalization N4 Leaving Group Expulsion (Fluoride/Chloride) N3->N4 Rearrangement N5 Fluorescent/Chromogenic Conjugate N4->N5 Signal Generation

Nucleophilic aromatic substitution (SNAr) mechanism of benzofurazan probes.

Analytical Applications: Dual-Function Probes

Benzofurazans are exceptionally valuable as dual-function chromogenic and fluorogenic probes. For instance, the reaction between NBD-F and plazomicin (an aminoglycoside antibiotic) yields a product that can be measured both spectrophotometrically and fluorometrically[1.6]. Furthermore, benzofurazan sulfides have been engineered for specific thiol imaging in live cells, remaining non-fluorescent until a specific sulfide-thiol exchange occurs[1.8].

Self-Validating Protocol 1: Dual-Readout Microwell Assay for Amine Detection

To ensure trustworthiness in quantitative analysis, this protocol employs a dual-readout system where absorbance and fluorescence cross-validate each other.

  • Step 1: Reagent Preparation. Prepare 0.1% (w/v) NBD-F in anhydrous methanol. Causality: Methanol solubilizes the highly hydrophobic probe while preventing the premature hydrolysis that rapidly degrades NBD-F in purely aqueous environments.

  • Step 2: Buffer Optimization. Dilute the analyte in borate buffer (pH 8.0). Causality: The slightly alkaline pH ensures target amines are deprotonated (acting as strong nucleophiles) without causing hydroxide-mediated degradation of the NBD-F probe.

  • Step 3: Reaction & Incubation. Mix analyte and NBD-F in a 96-well plate. Incubate at 60°C for 20 minutes. Causality: Elevated temperature provides the activation energy required to overcome steric hindrance during the Meisenheimer complex formation, driving the reaction to completion.

  • Step 4: Quenching & Cross-Validation. Add 0.1 M HCl to stop the reaction. Measure absorbance at 473 nm and fluorescence (Ex: 473 nm, Em: 541 nm). Causality: Acidification protonates unreacted amines, immediately halting the reaction. By measuring both optical properties, any background interference (e.g., light scattering from micro-precipitates) can be identified if the linear correlation between absorbance and fluorescence diverges.

Pharmacological & Biological Activity

Beyond analytical chemistry, the benzofurazan scaffold is highly privileged in drug development.

Antiviral Activity: Benzofurazan derivatives have been identified as potent inhibitors of the influenza A (H1N1) virus. They function by disrupting the crucial protein-protein interaction between the PA and PB1 subunits of the viral RNA polymerase complex[1.1].

PA_PB1_Inhibition V1 Influenza A (H1N1) RNA Polymerase V2 PA Subunit V1->V2 V3 PB1 Subunit V1->V3 B3 Disruption of PA-PB1 Complex V2->B3 Prevents Assembly V3->B3 Unbound B1 Benzofurazan Derivative B2 Competitive Binding at PB1 Binding Site B1->B2 Docking B2->V2 Blocks Interface B4 Inhibition of Viral Replication B3->B4 Antiviral Effect

Mechanism of H1N1 viral RNA polymerase inhibition by benzofurazan derivatives.

Antifungal Efficacy: Specific nitro-substituted benzofurazans, such as N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (Compound A3), exhibit remarkable antifungal activity against phytopathogenic fungi like Rhizoctonia solani, with IC50 values (1.91 μg/mL) comparable to commercial standards like Carbendazim[1.2].

Anticancer Delivery Systems: To overcome the poor aqueous solubility of some benzofurazan derivatives, researchers have conjugated them to mesoporous silica nanoparticles (SBA-15). These hybrid materials demonstrate selective antiproliferative effects against melanoma cells[1.7].

Self-Validating Protocol 2: Synthesis of SBA-15-NBD Nanoparticles for Melanoma Therapy
  • Step 1: Functionalization of SBA-15. React SBA-15 silica with (3-chloropropyl)trimethoxysilane (CPTES) in refluxing toluene. Causality: Toluene acts as an aprotic solvent, driving the condensation of silanol groups with CPTES to yield chloropropyl-functionalized silica (SBA-Cl) without water-induced self-polymerization of the silane.

  • Step 2: Conjugation of Benzofurazan. React SBA-Cl with 4-hydrazinyl-7-nitrobenzofurazan (NBDH) in the presence of triethylamine. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the nucleophilic substitution forward to maximize drug loading.

  • Step 3: Washing and Dialysis Control. Centrifuge and wash the nanoparticles extensively with ethanol and water until the supernatant shows zero fluorescence. Causality: This rigorous washing is a built-in self-validating step; it ensures that all unreacted NBDH is removed. Consequently, any cytotoxic activity observed in subsequent in vitro assays is strictly due to the covalently bound hybrid material, eliminating false positives from free drug leakage.

Quantitative Data Summary

To facilitate comparative analysis for drug design, the photophysical and biological metrics of key benzofurazan derivatives are summarized below.

Compound / DerivativePrimary ApplicationTarget / PathogenKey Metric (IC50 / LOD)Photophysical Properties (Ex/Em)
NBD-F Aminoglycoside DetectionPlazomicin (Pharmaceuticals)LOD: High SensitivityEx: 473 nm / Em: 541 nm
Benzofurazan Sulfide (1a) Live Cell ImagingIntracellular Thiols (GSH/Cys)LOD: ~0.1 μMEx: 430 nm / Em: 520 nm
Compound A3 Agricultural AntifungalRhizoctonia solaniIC50: 1.91 μg/mLN/A
SBA-NBDH Targeted Cancer TherapyB16 Melanoma CellsIC50: 120.12 μg/mLN/A
Benzofurazan Library Antiviral AgentH1N1 (PA-PB1 subunits)Micromolar rangeN/A

Conclusion

Benzofurazan derivatives represent a masterclass in chemical versatility. By understanding the causality of their SNAr reactivity, researchers can tune these molecules for highly specific analytical probes or potent therapeutic agents. The integration of these compounds into advanced materials, such as mesoporous silica, further expands their potential, paving the way for next-generation theranostics.

References

  • Discovery and synthesis of novel benzofurazan derivatives as inhibitors of influenza A virus. Bioorganic & Medicinal Chemistry Letters. 1

  • Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. European Journal of Medicinal Chemistry. 2

  • Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. MDPI. 3

  • **A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its innov

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Probe Developers, and Drug Discovery Scientists Executive Summary 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (commonly refe...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Probe Developers, and Drug Discovery Scientists

Executive Summary

7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (commonly referred to as 4-amino-7-bromobenzofurazan) is a highly functionalized heterocyclic building block[1]. It serves as a critical intermediate in the synthesis of environmentally sensitive fluorescent probes, nuclear hormone receptor modulators, and furoxan-based neuroprotective agents[2][3]. This application note details a highly regioselective, scalable, and self-validating protocol for its synthesis via the electrophilic aromatic bromination of benzo[c][1,2,5]oxadiazol-4-amine.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The functionalization of benzofurazan systems is notoriously challenging due to the strong electron-withdrawing nature of the fused oxadiazole ring, which deactivates the carbocycle toward electrophilic aromatic substitution (EAS).

Causality of Experimental Design:

  • Regiocontrol: The primary amine at the C4 position exerts a powerful resonance-donating (+M) effect. This overcomes the global deactivation of the ring, specifically increasing electron density at the ortho (C5) and para (C7) positions. The C7 position is kinetically and thermodynamically favored for electrophilic attack due to significantly lower steric hindrance compared to the C5 position (which is adjacent to the oxadiazole oxygen).

  • Reagent Selection (NBS vs. Br₂): While molecular bromine (Br₂) is a traditional reagent, it is highly corrosive and prone to causing oxidative degradation of the primary amine or uncontrolled di-bromination. We utilize N-Bromosuccinimide (NBS) to provide a controlled, low steady-state concentration of the bromonium ion (Br⁺).

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the solvent. Its polar aprotic nature optimally stabilizes the highly polar Wheland intermediate formed during the EAS transition state, accelerating the reaction while maintaining strict regiocontrol.

Regioselectivity A 4-Aminobenzofurazan (Strong +M Effect) C Wheland Intermediate (C7 Para-Attack Stabilized) A->C Electrophilic Attack B NBS in DMF (Controlled Br+ Source) B->C Br+ Transfer D 7-Bromobenzo[c]oxadiazol- 4-amine (Target) C->D Rearomatization (-H+)

Figure 1: Mechanistic pathway for regioselective electrophilic bromination.

Quantitative Data & Optimization

To ensure a self-validating system, the reaction parameters were rigorously optimized. Table 1 outlines the standard stoichiometric requirements, while Table 2 demonstrates the causality behind our solvent and temperature selections.

Table 1: Reagent Stoichiometry for 10 mmol Scale

ReagentMW ( g/mol )EquivalentsAmountRole
Benzo[c][1,2,5]oxadiazol-4-amine135.131.001.35 gStarting Material
N-Bromosuccinimide (NBS)177.981.051.87 gElectrophile Source
N,N-Dimethylformamide (DMF)73.09-15 mLPolar Aprotic Solvent
Sodium Thiosulfate (10% aq)158.11Excess20 mLQuenching Agent

Table 2: Reaction Optimization Profile

SolventTemp (°C)Time (h)Regioselectivity (C7:C5)Isolated Yield (%)Mechanistic Observation
Acetic Acid254.085:1568Trace over-bromination and amine oxidation observed.
Acetonitrile0 to 256.092:875Slower kinetics; incomplete conversion due to lower intermediate stabilization.
DMF 0 to 25 3.0 >98:2 89 Optimal stabilization of Wheland intermediate; clean conversion.

Step-by-Step Experimental Protocol

This workflow is designed to be a self-validating system. The built-in quenching and extraction steps inherently prevent over-reaction, ensuring high batch-to-batch reproducibility.

Step 1: Precursor Solubilization

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Add 1.35 g (10.0 mmol) of benzo[c][1,2,5]oxadiazol-4-amine.

  • Inject 15 mL of anhydrous DMF and stir until complete dissolution is achieved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Rationale: Cooling suppresses the initial exothermic spike upon electrophile introduction, preventing di-bromination.

Step 2: Electrophilic Bromination

  • Weigh 1.87 g (10.5 mmol) of NBS.

  • Add the NBS to the reaction mixture portionwise over 30 minutes. Rationale: Portionwise addition maintains a low, steady concentration of Br⁺, maximizing C7 regioselectivity.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

  • Stir for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm). The starting material spot should be completely consumed.

Step 3: Reaction Quenching

  • Once complete conversion is validated by TLC, cool the flask back to 0 °C.

  • Slowly add 20 mL of a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Rationale: Thiosulfate instantly reduces any unreacted NBS or trace Br₂ to harmless, water-soluble bromide salts. This is a critical self-validating step to ensure no further bromination occurs during solvent evaporation.

Step 4: Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers sequentially with distilled water (3 × 30 mL) and saturated brine (1 × 30 mL). Rationale: Multiple water washes are mandatory to completely partition the DMF out of the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification

  • Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 20% EtOAc in Hexanes[2].

  • Isolate the fractions containing the target compound, concentrate, and dry under high vacuum to afford 7-bromobenzo[c][1,2,5]oxadiazol-4-amine as a distinct solid.

Workflow Step1 1. Solubilization Dissolve precursor in DMF at 0 °C Step2 2. Electrophile Addition Add NBS portionwise (30 min) Step1->Step2 Step3 3. EAS Reaction Stir at 20-25 °C for 3 hours Step2->Step3 Step4 4. Reaction Quenching Add 10% aq. Na2S2O3 Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with EtOAc, wash with Brine Step4->Step5 Step6 6. Isolation & Purification Flash Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

References

Sources

Application

Application Note: 7-Bromobenzo[c]oxadiazol-4-amine as a Fluorescent Scaffold and Solvatochromic Probe

This Application Note is designed for researchers and assay developers utilizing 7-Bromobenzo[c]oxadiazol-4-amine (also referred to as 4-amino-7-bromobenzofurazan or Br-ABD-NH₂ ) as a fluorescent scaffold or environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and assay developers utilizing 7-Bromobenzo[c]oxadiazol-4-amine (also referred to as 4-amino-7-bromobenzofurazan or Br-ABD-NH₂ ) as a fluorescent scaffold or environmental probe.

Executive Summary

7-Bromobenzo[c]oxadiazol-4-amine serves as a critical fluorescent scaffold in the design of environmental sensors and bioprobes. Unlike its famous cousin NBD-Cl (which is non-fluorescent until reaction), this molecule possesses intrinsic fluorescence due to the 4-amino donor group. Its utility lies in two distinct areas:

  • Solvatochromic Probing: It acts as a reference dye for mapping micro-environmental polarity (e.g., in lipid bilayers or hydrophobic protein pockets).

  • Synthetic Scaffold: The 7-bromo position serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing researchers to extend the conjugation system and create red-shifted, target-specific probes.

This guide provides protocols for characterizing its solvatochromic behavior and utilizing it as a precursor for advanced probe development.

Scientific Principles & Mechanism[2]

Intramolecular Charge Transfer (ICT)

The fluorescence of 7-Bromobenzo[c]oxadiazol-4-amine arises from an Intramolecular Charge Transfer (ICT) mechanism.

  • Electron Donor (D): The amine group (-NH₂) at position 4 pushes electron density into the ring.

  • Electron Acceptor (A): The electron-deficient benzoxadiazole ring acts as the acceptor.

  • The Role of Bromine: The bromine atom at position 7 acts as an auxochrome. While it is a weak electron-withdrawing group, its primary utility is as a leaving group for synthetic modification. In its native state, the heavy atom effect of bromine may slightly quench quantum yield via intersystem crossing compared to non-halogenated variants, but the molecule remains sufficiently fluorescent for polarity studies.

Solvatochromism

The dipole moment of the molecule changes significantly upon excitation ($ \mu_E > \mu_G $). In polar solvents, the solvent molecules reorient to stabilize the excited state, lowering its energy and causing a red shift in emission (Bathochromic shift). This property allows the molecule to report on the local polarity of its environment.

ICT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) Node1 7-Br-BD-NH2 (Stabilized Dipole) Node2 ICT State (High Dipole Moment) Node1->Node2 Excitation (hv) Node2->Node1 Fluorescence (Solvent Dependent) Solvent Polar Solvent Relaxation Solvent->Node2 Stabilizes S1 (Red Shift) caption Fig 1: ICT Mechanism driving solvatochromic response.

Experimental Protocols

Protocol A: Solvatochromic Characterization

Objective: To generate a standard curve relating emission wavelength to solvent polarity (orientation polarizability,


).

Materials:

  • 7-Bromobenzo[c]oxadiazol-4-amine (Solid, >98% purity).[1]

  • Spectroscopic grade solvents: Hexane, Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH), PBS Buffer (pH 7.4).

  • UV-Vis Spectrophotometer and Fluorometer.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 10 mM stock solution in DMSO. (Store at -20°C, protected from light).

  • Working Solutions: Dilute the stock into each solvent to a final concentration of 10 µM. Note: Keep DMSO content < 0.1% to avoid affecting solvent polarity.

  • Absorption Scan: Record absorbance from 300 nm to 550 nm. Note the

    
    .[2]
    
  • Excitation: Set the fluorometer excitation wavelength to the

    
     determined for each solvent.
    
  • Emission Scan: Record emission from (

    
     nm) to 700 nm.
    
  • Data Analysis: Plot the Stokes shift (

    
    ) versus the Lippert-Mataga polarity parameter (
    
    
    
    ) of the solvents.

Expected Results (Reference Data):

SolventPolarity Index (

)

(nm)

(nm)
Appearance
Hexane 0.009~390~490Blue-Green
Toluene 0.099~400~510Green
DCM 0.309~415~530Yellow-Green
Methanol 0.762~425~550Yellow
PBS (pH 7.4) 1.000~430~560 (Weak)Orange/Quenched

Note: Fluorescence intensity often decreases in highly polar/protic solvents (water) due to non-radiative decay pathways promoted by hydrogen bonding.

Protocol B: Synthetic Functionalization (Scaffold Usage)

Objective: To utilize the 7-bromo position for creating a targeted probe via Suzuki-Miyaura coupling. Target: Synthesis of 7-Aryl-benzo[c]oxadiazol-4-amine (Red-shifted variant).

Reagents:

  • Scaffold: 7-Bromobenzo[c]oxadiazol-4-amine (1.0 eq).[1]

  • Partner: Phenylboronic acid derivative (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2 M aqueous solution).

  • Solvent: Toluene/Ethanol (2:1).

Workflow:

  • Setup: In a Schlenk tube, dissolve the scaffold (100 mg, 0.47 mmol) and boronic acid (0.56 mmol) in Toluene (4 mL) and Ethanol (2 mL).

  • Degas: Bubble Nitrogen or Argon through the solution for 15 minutes to remove oxygen (critical for Pd catalyst).

  • Catalysis: Add Pd(PPh₃)₄ (27 mg) and Na₂CO₃ (2 M, 1 mL).

  • Reaction: Seal and heat at 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Outcome: The resulting 7-aryl derivative will exhibit a significant red shift (often >50 nm) in emission and increased quantum yield compared to the bromo-precursor, making it suitable for biological imaging.

Critical Considerations & Troubleshooting

pH Sensitivity

The 4-amino group can be protonated at very low pH (< pH 3), which abolishes the ICT and quenches fluorescence.

  • Recommendation: Ensure all assays are buffered between pH 4.0 and 9.0.

Photostability

Benzoxadiazoles are generally photostable, but the bromo-substituent can undergo debromination under intense UV irradiation.

  • Precaution: Minimize exposure to direct UV light during preparation. Use amber vials.

Interference
  • Heavy Atom Effect: The bromine atom facilitates intersystem crossing to the triplet state. While this reduces fluorescence quantum yield (

    
    ), it can be exploited for generating singlet oxygen in photodynamic therapy (PDT) research, though the yield is lower than iodinated variants.
    

Visualization of Probe Development Workflow

Probe_Development Start 7-Bromobenzo[c]oxadiazol-4-amine (Scaffold) Path1 Direct Application Start->Path1 Path2 Synthetic Modification Start->Path2 App1 Solvatochromic Mapping (Lipid Droplets / Membranes) Path1->App1 Environment Sensitivity Rxn1 Suzuki Coupling (Ar-B(OH)2 + Pd) Path2->Rxn1 Rxn2 Sonogashira Coupling (Alkyne + Cu/Pd) Path2->Rxn2 Prod1 Biaryl-BD Probes (Red-Shifted, High QY) Rxn1->Prod1 Extend Conjugation Prod2 Alkynyl-BD Probes (Click Chemistry Ready) Rxn2->Prod2 Functional Handle caption Fig 2: Strategic utilization of the 7-Bromo scaffold.

References

  • Uchiyama, S. et al. "Design and synthesis of intracellular environmental probes based on the benzoxadiazole scaffold." Chemistry – A European Journal, 2012.

  • Bem, M. et al. "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan." Arkivoc, 2007.

  • ChemScene. "Product Datasheet: 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine." ChemScene Catalog, 2023.

  • Neto, B. A. D. et al. "Benzothiadiazole and Benzoxadiazole Derivatives as Fluorescence Imaging Probes." ChemPhotoChem, 2019. (Contextual grounding for BD scaffolds).

  • MDPI. "4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine synthesis and characterization." Molbank, 2021. (Analogous chemistry for 7-bromo substitution).

Sources

Method

Application Note: Advanced Applications of 7-Bromobenzo[c]oxadiazol-4-amine in Organic Electronics and Bio-Organic Sensing

Executive Summary 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromo-2,1,3-benzoxadiazole) is a highly versatile, electron-deficient building block. While historically recognized as a precursor for fluorogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromo-2,1,3-benzoxadiazole) is a highly versatile, electron-deficient building block. While historically recognized as a precursor for fluorogenic probes in drug metabolism studies[1], its unique asymmetric structure has driven recent breakthroughs in organic electronics[2]. Featuring a highly electronegative benzoxadiazole (BO) core, a reactive 7-bromo site for transition-metal-catalyzed cross-coupling, and a 4-amino group for side-chain engineering, this molecule is an ideal acceptor moiety for synthesizing Donor-Acceptor (D-A) conjugated polymers and small molecules used in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)[3].

This application note provides researchers and drug development professionals with field-proven insights, quantitative data, and self-validating protocols for integrating this molecule into both optoelectronic materials and bio-organic sensing workflows.

Mechanistic Principles & Material Design (E-E-A-T)

The Benzoxadiazole (BO) Core in Donor-Acceptor Architectures

In the design of


-conjugated polymers, the choice of the electron-deficient (acceptor) unit dictates the frontier molecular orbital (FMO) energy levels. Compared to the widely used benzothiadiazole (BT) core, the oxygen atom in the BO core is significantly more electronegative than sulfur. This structural substitution leads to a deeper Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3].

Causality in Device Physics: In bulk-heterojunction (BHJ) solar cells, the open-circuit voltage (


) is directly proportional to the energy difference between the HOMO of the donor polymer and the LUMO of the fullerene/non-fullerene acceptor. By utilizing 7-Bromobenzo[c]oxadiazol-4-amine, researchers can synthesize polymers with deeper HOMO levels, thereby maximizing the 

beyond 1.0 V[2]. Furthermore, the 4-amino group acts as an internal push-pull modulator. Converting this primary amine into an amide (via acylation) transforms it from an electron-donating group (EDG) to an electron-withdrawing group (EWG), further lowering the LUMO and tuning the bandgap[4].
Dual Utility: From Optoelectronics to Drug Development

Beyond semiconductor physics, the electron-deficient nature of the BO core activates the 7-bromo position for Nucleophilic Aromatic Substitution (


). In drug development and pharmacokinetic (DMPK) assays, the intact 7-bromo molecule is non-fluorescent due to the "heavy-atom effect" of bromine, which promotes rapid intersystem crossing and quenches fluorescence. When a biological nucleophile (e.g., a thiol from glutathione or a primary amine from a drug metabolite) displaces the bromine, the heavy-atom effect is abolished, triggering a massive fluorescence enhancement[1].

Quantitative Data Presentation

Table 1: Optoelectronic Comparison of Acceptor Cores in D-A Polymers

Data synthesized from comparative polymer studies. BO's higher electronegativity deepens the HOMO/LUMO levels, directly increasing the open-circuit voltage (


)[2][3].
Acceptor CoreElectronegativityHOMO (eV)LUMO (eV)Bandgap (

, eV)
Max

(V)
Benzothiadiazole (BT)Moderate (S atom)-5.30-3.501.80~0.75
Benzoxadiazole (BO)High (O atom)-5.50-3.701.80~0.90
N-Acylated BOVery High-5.65-3.901.75>1.00
Table 2: Photophysical Properties of 7-Bromobenzo[c]oxadiazol-4-amine in Sensing

Data reflecting the fluorogenic turn-on mechanism post-


 reaction[1].
StateSubstitution at C-7Abs. Max (nm)Em. Max (nm)Quantum Yield (

)
Unreacted Probe-Br (Heavy Atom)380None< 0.01
Thiol Adduct-S-R (e.g., Glutathione)4205200.85
Amine Adduct-NH-R (e.g., Amino Acid)4605500.70

Experimental Protocols

Protocol 1: N-Alkylation of 7-Bromobenzo[c]oxadiazol-4-amine (Pre-polymerization)

Objective: Convert the primary amine into a secondary/tertiary amine to enhance solubility and prevent Palladium-catalyst poisoning during downstream cross-coupling. Causality: Primary amines strongly coordinate to Palladium, stalling the catalytic cycle. Alkylation introduces steric bulk, preventing aggregation-caused quenching (ACQ) in the final polymer film while ensuring solubility in processing solvents like chlorobenzene.

  • Preparation: Dissolve 7-Bromobenzo[c]oxadiazol-4-amine (1.0 eq, 10 mmol) in 50 mL of anhydrous DMF under an inert Argon atmosphere.

  • Deprotonation: Cool the flask to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Self-Validation: The evolution of

    
     gas confirms the generation of the highly nucleophilic amide anion.
    
  • Alkylation: Stir for 30 minutes, then dropwise add 2-ethylhexyl bromide (1.1 eq). Note: Branched alkyl chains disrupt

    
     stacking more effectively than linear chains, improving film morphology.
    
  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Quench with cold water, extract with ethyl acetate (3 x 50 mL), dry over anhydrous

    
    , and purify via silica gel chromatography (Hexane/Ethyl Acetate 4:1) to yield the N-alkylated monomer.
    
Protocol 2: Synthesis of D-A Conjugated Polymer via Stille Polycondensation

Objective: Polymerize the functionalized BO-acceptor with a stannylated donor (e.g., benzodithiophene, BDT)[2][3]. Causality: Stille coupling is preferred over Suzuki for complex D-A polymers because organotin reagents are highly stable and tolerate a wider range of functional groups, ensuring higher molecular weights (


).
  • Reagent Loading: In a Schlenk tube, combine the N-alkylated 7-bromo-BO monomer (1.0 eq) and the bis-trimethylstannyl donor monomer (1.0 eq).

  • Catalyst Addition: Add

    
     (0.02 eq) and 
    
    
    
    (0.08 eq). Reasoning: The bulky
    
    
    ligand facilitates the reductive elimination step in the catalytic cycle, while
    
    
    serves as a stable Pd(0) source.
  • Solvent: Dissolve the mixture in anhydrous, degassed toluene/DMF (4:1 v/v). Reasoning: DMF increases the dielectric constant of the medium, accelerating the transmetalation step.

  • Polymerization: Heat to 110 °C for 24 hours under Argon.

  • End-Capping: Add 2-tributylstannylthiophene, stir for 2 hours, followed by 2-bromothiophene for another 2 hours. Reasoning: End-capping removes reactive end-groups that act as charge traps in the final device.

  • Purification: Precipitate the polymer into cold methanol, filter, and purify via Soxhlet extraction (sequential washes: methanol, acetone, hexane, then collect the fraction in chloroform).

Protocol 3: Fluorogenic Derivatization of Biological Thiols (DMPK Assays)

Objective: Utilize the 7-bromo-BO core for the detection of thiol-containing drug metabolites[1]. Causality: The


 reaction replaces the fluorescence-quenching bromine atom with a sulfur atom, triggering a 

-fold increase in fluorescence.
  • Buffer Preparation: Prepare a 100 mM borate buffer (pH 9.5) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Derivatization: Mix 100

    
     of the biological sample (containing thiols) with 100 
    
    
    
    of a 2 mM solution of 7-Bromobenzo[c]oxadiazol-4-amine in acetonitrile.
  • Incubation: Incubate at 60 °C for 15 minutes. Self-Validation: A visible shift from colorless to pale yellow under ambient light indicates successful adduct formation.

  • Analysis: Analyze via HPLC-FLD (Fluorescence Detector) with

    
     = 420 nm and 
    
    
    
    = 520 nm.

Visualizations

DA_Polymerization cluster_0 Monomer Engineering cluster_1 Polymer Synthesis cluster_2 Device Application (OPV/OLED) A 7-Bromobenzo[c]oxadiazol-4-amine (Acceptor Core) B N-Alkylation / Acylation (Tuning Solubility & LUMO) A->B Alkyl Halide, Base C Stille Cross-Coupling (Pd-Catalyzed) B->C + Donor-Stannane D Donor-Acceptor (D-A) Polymer (Extended π-Conjugation) C->D Polycondensation E Thin-Film Processing (Spin Coating) D->E Formulation F Exciton Generation & Charge Separation E->F Photon Absorption

Workflow from 7-Bromobenzo[c]oxadiazol-4-amine monomer engineering to D-A polymer device application.

Fluorogenic_Sensing A 7-Bromobenzo[c]oxadiazol-4-amine (Weakly Fluorescent) C Nucleophilic Aromatic Substitution (SNAr) A->C B Biological Target (e.g., Thiol/Amine) B->C D 7-Substituted Adduct (Strongly Fluorescent) C->D Br- Leaving Group E Fluorescence Detection (High Signal-to-Noise) D->E Excitation

Fluorogenic sensing mechanism of biological thiols/amines via SNAr for DMPK assays.

References

1.[1] Fluorescence enhancement by hydroperoxides based on the change in intramolecular charge transfer character of benzofurazan. Royal Society of Chemistry (RSC). URL:[Link] 2.[4] Estimating donor:acceptor compatibility for polymer solar cells through nonfused-ring acceptors with benzoxadiazole core and different halogenated terminal groups. Royal Society of Chemistry (RSC). URL:[Link] 3.[2] Design, Synthesis, and Theoretical Studies on the Benzoxadiazole and Thienopyrrole Containing Conjugated Random Copolymers for Organic Solar Cell Applications. Macromolecular Rapid Communications (ResearchGate). URL:[Link] 4.[3] π-Conjugated Polymers for Organic Electronics and Photovoltaic Cell Applications. Chemistry of Materials - ACS Publications. URL:[Link] 5.[5] Photocatalytic Hydrogen Evolution Based on Nitrogen-Containing Donor–Acceptor (D–A) Organic Conjugated Small Molecules. ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Application

Application Note: Cross-Coupling Strategies for 7-Bromobenzo[c]oxadiazol-4-amine

This Application Note provides a comprehensive technical guide for the functionalization of 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) via palladium-catalyzed cross-coupling. The benzoxa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) via palladium-catalyzed cross-coupling.

The benzoxadiazole (benzofurazan) scaffold is a privileged structure in medicinal chemistry and chemical biology, widely recognized for its utility as a fluorophore (e.g., NBD-Cl derivatives) and its bioactivity in kinase inhibition. The 7-bromo-4-amine variant presents a unique "push-pull" electronic system: the electron-donating amine at C4 and the electron-withdrawing oxadiazole ring create an internal charge transfer (ICT) state. Functionalizing the C7 position via cross-coupling extends this conjugation, allowing for the fine-tuning of fluorescence emission (often red-shifting) and the construction of complex bioactive libraries.

Chemical Properties & Handling[1][2]

PropertySpecification
CAS Number 406224-62-2
Formula C₆H₄BrN₃O
MW 214.02 g/mol
Appearance Yellow to orange solid (indicative of conjugation)
Solubility Soluble in DMSO, DMF, THF; Moderate in DCM; Low in Water
Stability Light sensitive (store in amber vials); Stable to air/moisture in solid state
Reactivity C7-Br bond is activated for oxidative addition; C4-NH₂ is nucleophilic but less reactive than aliphatic amines due to delocalization.
Strategic Considerations
  • Electronic "Push-Pull": The C4-amine pushes electron density into the ring, potentially deactivating the C7-bromide toward oxidative addition compared to the nitro-analog (NBD-Cl). However, the inherent electron deficiency of the oxadiazole ring ensures the C7-Br remains reactive enough for Pd-catalysis without requiring electron-withdrawing protecting groups on the amine.

  • Catalyst Poisoning: The free amine (

    
    ) and the oxadiazole nitrogens can coordinate to Palladium. Use of bidentate ligands (e.g., dppf, BINAP) or bulky phosphines (e.g., XPhos) is recommended to prevent catalyst sequestration.
    

Experimental Workflows

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of fluorescent biaryl probes or kinase inhibitor scaffolds.

Mechanism: The reaction proceeds via the oxidative addition of the Pd(0) species into the C7-Br bond. The electron-rich nature of the 4-amino group stabilizes the oxidative addition intermediate, but transmetallation requires a robust base.

Optimized Protocol
  • Reagents:

    • Substrate: 7-Bromobenzo[c]oxadiazol-4-amine (1.0 equiv)

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add Dioxane and aqueous Base via syringe.

    • Heat to 90°C for 4–12 hours.

    • Monitoring: TLC (EtOAc/Hexane) or LC-MS. The product will likely be highly fluorescent.

  • Purification:

    • Dilute with EtOAc, wash with water/brine.

    • Dry over

      
      .
      
    • Flash chromatography. Note: Benzoxadiazoles often streak on silica; adding 1%

      
       to the eluent can improve separation.
      
B. Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of unsymmetrical diamines (Red-shifted fluorophores).

Mechanism: Direct amination at C7 creates a 4,7-diamino system. This symmetry (or lack thereof) significantly alters the HOMO-LUMO gap, often pushing emission into the orange/red region.

Optimized Protocol
  • Reagents:

    • Substrate: 7-Bromobenzo[c]oxadiazol-4-amine (1.0 equiv)

    • Amine Partner: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)

    • Catalyst:

      
       (2.5 mol%)
      
    • Ligand: BINAP or XPhos (5–7.5 mol%)

    • Base:

      
       (2.0 equiv, anhydrous)
      
    • Solvent: Toluene or Toluene/t-BuOH (10:1)

  • Procedure:

    • Pre-complexation: Stir Pd source and ligand in solvent for 10 min under Argon to form the active catalyst

      
      .
      
    • Add substrate, amine, and base.[1][2][3][4]

    • Heat to 100–110°C (sealed tube recommended) for 12–24 hours.

  • Critical Control Point:

    • If conversion is low, switch to BrettPhos , which is superior for electron-rich amines coupling to electron-deficient heterocycles.

C. Sonogashira Coupling (Alkynylation)

Target: Extended


-systems for rigid fluorescent tags.
Optimized Protocol
  • Reagents:

    • Substrate: 1.0 equiv

    • Alkyne: Terminal alkyne (1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Co-catalyst: CuI (2.5 mol%)

    • Base:

      
       (3.0 equiv) or used as solvent
      
    • Solvent: DMF or THF

  • Procedure:

    • Dissolve substrate, catalyst, and CuI in solvent.[1] Degas thoroughly (Oxygen promotes homocoupling of the alkyne).

    • Add

      
       and Alkyne.
      
    • Stir at 60°C . Caution: Higher temps may degrade the catalyst in the presence of the free amine.

Decision Logic & Optimization

The following diagram illustrates the decision-making process for selecting the optimal pathway based on the desired product functionality.

ReactionWorkflow Start Start: 7-Bromobenzo[c]oxadiazol-4-amine Target Select Target Functionality Start->Target Suzuki Biaryl / Heterobiaryl (Kinase Inhibitors) Target->Suzuki C-C Bond Buchwald Amino-Substitution (Red-Shifted Probes) Target->Buchwald C-N Bond Sonogashira Alkynyl-Linkers (Rigid Spacers) Target->Sonogashira C≡C Bond Suz_Cond Condition A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Suzuki->Suz_Cond Buch_Cond Condition B: Pd2(dba)3, BINAP Cs2CO3, Toluene, 110°C Buchwald->Buch_Cond Sono_Cond Condition C: Pd(PPh3)2Cl2, CuI Et3N/DMF, 60°C Sonogashira->Sono_Cond Suz_Opt If low yield: Switch to SPhos Pd G2 (Steric bulk prevents N-coordination) Suz_Cond->Suz_Opt Optimization Buch_Opt If amine is aliphatic: Use XPhos or BrettPhos to prevent β-hydride elimination Buch_Cond->Buch_Opt Optimization Sono_Opt Issue: Homocoupling? Degas rigorously; Add alkyne slowly Sono_Cond->Sono_Opt Troubleshooting

Figure 1: Strategic workflow for functionalizing 7-Bromobenzo[c]oxadiazol-4-amine. The choice of ligand is critical to overcome potential coordination from the substrate's nitrogen atoms.[3]

Troubleshooting Guide

ProblemRoot CauseSolution
No Reaction (SM Recovery) Catalyst deactivation by substrate nitrogens.Switch to Pd(dppf) or XPhos Pd G2 . Increase Temp to 110°C.
Protodebromination Reduction of C-Br bond (H replaces Br).Solvent is too "wet" or proton source available. Use Anhydrous Toluene ; avoid alcohols in Buchwald.
Homocoupling (Sonogashira) Oxidation of alkyne (Glaser coupling).Degas solvents rigorously (freeze-pump-thaw). Add alkyne dropwise.
Low Solubility Substrate aggregation.Use DMF or DMA as co-solvent.
Dark/Black Reaction Pd precipitation ("Pd black").Ligand concentration too low. Add excess ligand (1:2 Pd:Ligand ratio).

References

  • BenchChem. Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles. (General protocols for oxadiazole functionalization). Link

  • Beilstein J. Org.[5] Chem. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[6] (Analogous electron-deficient heterocyclic coupling strategies). 2012, 8, 1943–1950. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Mechanism and Ligand Selection. (Authoritative guide on ligand effects for heterocyclic amines). Link

  • Frontiers in Chemistry. C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Complexes.[7] (Alternative Cu-catalyzed methods for azoles). 2019. Link

  • ChemicalBook. 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine Product Specifications.Link

Sources

Method

7-Bromobenzo[c]oxadiazol-4-amine as a building block in medicinal chemistry

Executive Summary: The "Janus" Scaffold 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS: 406224-62-2), often abbreviated as 7-Br-ABD (Amino-Benzoxadiazole), represents a high-value "Janus" building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Janus" Scaffold

7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS: 406224-62-2), often abbreviated as 7-Br-ABD (Amino-Benzoxadiazole), represents a high-value "Janus" building block in medicinal chemistry. It possesses dual functionality:

  • Electronic "Pull": The electron-deficient benzofurazan ring acts as an acceptor.

  • Electronic "Push": The C-4 amine acts as a donor.

This internal charge transfer (ICT) renders the scaffold inherently fluorescent, a property that is highly sensitive to the local solvent environment.[1] Unlike its famous cousin NBD-Cl (which is highly reactive and often unstable), the 7-bromo-4-amino variant offers a stable, orthogonal handle for diversity-oriented synthesis. It allows medicinal chemists to simultaneously optimize binding affinity (via the amine) and pharmacokinetic properties (via the bromine handle) while retaining a built-in fluorescent reporter for cellular localization studies.

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name 7-Bromobenzo[c][1,2,5]oxadiazol-4-amineAlso known as 4-amino-7-bromobenzofurazan
CAS Number 406224-62-2
Molecular Weight 214.02 g/mol
Appearance Yellow to orange solidColor indicates conjugation/ICT
Solubility DMSO, DMF, AcetonitrileLow solubility in water/hexane
Fluorescence

nm,

nm
Highly dependent on substituents at C-7
Stability Light sensitive; stable to air/moistureStore in dark at 2-8°C

Strategic Reactivity Map

The power of this building block lies in the differential reactivity of the C-4 and C-7 positions.

ReactivityMap Core 7-Bromobenzo[c]oxadiazol-4-amine (Scaffold) Amine C-4 Amine (Nucleophile) Core->Amine Position 4 Bromo C-7 Bromide (Electrophile) Core->Bromo Position 7 Amide Amide Coupling (Linker Attachment) Amine->Amide RedAm Reductive Amination (Solubility Tuning) Amine->RedAm Suzuki Suzuki-Miyaura (Biaryl Extension) Bromo->Suzuki Buchwald Buchwald-Hartwig (Heteroatom Coupling) Bromo->Buchwald Sonogashira Sonogashira (Rigid Linkers) Bromo->Sonogashira

Figure 1: Orthogonal reactivity profile. The C-4 amine allows for "Head" modification (binding motif), while the C-7 position serves as the "Tail" for library expansion via Palladium-catalyzed cross-coupling.

Detailed Experimental Protocols

Protocol A: C-7 Extension via Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl group to the C-7 position, extending the pharmacophore. Challenge: The free amine at C-4 can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use of a bulky, electron-rich ligand (like SPhos or XPhos) or a robust bidentate ligand (dppf) with higher catalyst loading.

Materials:

  • 7-Bromobenzo[c]oxadiazol-4-amine (1.0 equiv)

  • Boronic Acid/Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5-10 mol%) — Preferred for robustness.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure:

  • Degassing: In a microwave vial or Schlenk tube, combine the benzofurazan scaffold, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes. Critical: Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

    • Monitoring: The reaction typically turns dark black/brown. Monitor by LC-MS. The product will likely be more fluorescent than the starting material.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The product is likely colored (yellow/orange). Visual tracking on the column is often possible.

Protocol B: C-4 Functionalization via Reductive Amination

Objective: To modify the amine for solubility or to attach a targeting moiety without ablating fluorescence. Mechanism: The aniline-like nitrogen is less nucleophilic than an aliphatic amine but sufficiently reactive for reductive amination with aldehydes.

Materials:

  • 7-Bromobenzo[c]oxadiazol-4-amine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Acid Catalyst: Acetic Acid (catalytic amount) or TFA (if sluggish).

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the scaffold and aldehyde in DCE. Add Acetic Acid (1-2 drops). Stir at room temperature for 1–2 hours.

    • Checkpoint: Formation of the imine (Schiff base) can sometimes be observed by a shift in UV-Vis absorption.

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir overnight at room temperature under Nitrogen.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Work-up: Extract with DCM. The organic layer may retain strong fluorescence.

Application Note: Designing "Turn-On" Probes

This scaffold is particularly valuable for designing environmental sensors. The fluorescence of benzofurazan derivatives is often quenched by water (due to H-bonding stabilization of the non-emissive state) and enhanced in hydrophobic environments (like protein binding pockets).

Workflow for Probe Development:

  • Synthesize Library: Use Protocol A to create a library of C-7 substituted analogs with varying lipophilicity.

  • Screening: Measure fluorescence intensity in buffer (low signal) vs. Dioxane or Octanol (high signal).

  • Selection: Select candidates with the highest

    
     ratio. These are your "Turn-On" sensors for protein binding or lipid membrane insertion.
    

ProbeDesign Step1 Step 1: C-7 Diversification (Suzuki Coupling) Step2 Step 2: Solvatochromic Screening (Buffer vs. Dioxane) Step1->Step2 Generate Library Step3 Step 3: Hit Selection (High Signal-to-Noise Ratio) Step2->Step3 Identify Turn-On Candidates

Figure 2: Workflow for developing environmental sensors using the 7-bromo-4-amino scaffold.

Safety & Handling (Expert Insights)

  • Energetic Potential: While benzofurazans are generally more stable than benzofuroxans (their N-oxide precursors), the ring system is high-energy. Avoid heating neat (without solvent) above 140°C.

  • Skin Sensitization: Like many halo-anilines and nitro-aromatics, this compound should be treated as a potential skin sensitizer. Double-gloving is recommended.

  • Light Sensitivity: The compound can undergo slow photodegradation. Wrap reaction vessels in aluminum foil during long refluxes.

References

  • Bem, M. et al. (2007).[1] Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, (xiii), 87-104.[2] (Provides baseline fluorescence data for the benzofurazan class). Available at: [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 7-Bromobenzo[c]oxadiazol-4-amine

Abstract This technical guide provides a comprehensive, field-proven protocol for the purification of 7-Bromobenzo[c]oxadiazol-4-amine, a crucial building block in medicinal chemistry and materials science. Recognizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 7-Bromobenzo[c]oxadiazol-4-amine, a crucial building block in medicinal chemistry and materials science. Recognizing the absence of a standardized public protocol, this document synthesizes established principles of organic chemistry to present two robust methods for obtaining this compound in high purity (≥98%). We detail both a flash column chromatography procedure, ideal for removing a wide range of impurities, and a recrystallization protocol for achieving excellent final purity. The causality behind experimental choices, such as solvent systems and stationary phase selection, is explained to empower researchers to adapt and troubleshoot the protocols effectively. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for purifying this key heterocyclic amine.

Introduction: The Importance of Purity

7-Bromobenzo[c]oxadiazol-4-amine is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. Its utility as a synthetic intermediate demands high purity to ensure the integrity and desired outcomes of subsequent reactions, such as Suzuki couplings or amide bond formations.[1] Impurities, including unreacted starting materials, byproducts, or residual catalysts from its synthesis, can lead to low yields, complex downstream purification challenges, and unreliable biological or material characterization data.

This document outlines a systematic approach to the purification of crude 7-Bromobenzo[c]oxadiazol-4-amine, ensuring a final product that meets the stringent quality standards required for advanced research and development.

Physicochemical Properties & Purification Strategy

A successful purification strategy is built upon a solid understanding of the target compound's physical and chemical properties.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₆H₄BrN₃O[2]Relatively small, non-volatile molecule.
Molecular Weight 214.02 g/mol [2]Suitable for standard purification techniques.
Appearance Likely a colored solid.[3]Color can sometimes be an indicator of purity.
Polarity (Predicted) Moderately polar due to the amine and oxadiazole moieties.[2]Amenable to normal-phase chromatography.
Basicity The amine group imparts basic character.May interact strongly with acidic silica gel, potentially causing streaking during chromatography.[4]
Solubility Expected to have moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and lower solubility in non-polar solvents (e.g., hexanes).[5]This differential solubility is key for both chromatography and recrystallization.

Based on these properties, a two-pronged purification approach is recommended: initial purification via flash column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high final purity.

Workflow for Purification

The logical flow of the purification process is designed to systematically remove impurities based on their differing physicochemical properties relative to the target compound.

G cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Final Polishing cluster_4 Quality Control TLC 1. TLC Analysis (Optimize Solvent System) Slurry_Load 2. Slurry Loading on Silica TLC->Slurry_Load Informs mobile phase Flash_Chrom 3. Flash Column Chromatography (Gradient Elution) Slurry_Load->Flash_Chrom Collect_Frac 4. Collect & Pool Fractions Flash_Chrom->Collect_Frac TLC_Frac 5. TLC Analysis of Fractions Collect_Frac->TLC_Frac Evap 6. Evaporate Solvent TLC_Frac->Evap Pool pure fractions Recrystal 7. Recrystallization Evap->Recrystal Filter_Dry 8. Filter, Wash & Dry Recrystal->Filter_Dry Final_QC 9. Final Purity & Identity Check (NMR, MS, Melting Point) Filter_Dry->Final_QC

Caption: A streamlined workflow for the purification of 7-Bromobenzo[c]oxadiazol-4-amine.

Detailed Experimental Protocols

PART A: Flash Column Chromatography (Primary Purification)

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to accelerate solvent flow, making it a highly efficient method for purifying synthetic products.[6][7]

Rationale for Method Selection:

  • Stationary Phase: Standard silica gel (230-400 mesh) is chosen for its versatility and cost-effectiveness.[8] The slightly acidic nature of silica can sometimes cause "tailing" or streaking with basic compounds like amines.

  • Mobile Phase Modifier: To counteract the acidity of the silica gel and prevent streaking, a small amount of a basic modifier like triethylamine (Et₃N) is added to the eluent.[4] This neutralizes the acidic silanol groups, leading to sharper peaks and better separation.

  • Eluent System: A gradient of ethyl acetate in hexanes is a common and effective system for compounds of moderate polarity. Starting with a low polarity (more hexanes) allows less polar impurities to elute first, and gradually increasing the polarity (more ethyl acetate) will then elute the target compound and any more polar impurities.

Step-by-Step Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber using a solvent system of 30% ethyl acetate in hexanes containing 0.5% triethylamine.

    • Visualize the spots under UV light (254 nm). The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.[8] Adjust the ethyl acetate concentration if necessary.

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes + 0.5% Et₃N).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the column evenly, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude 7-Bromobenzo[c]oxadiazol-4-amine in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is known as "dry loading" and typically results in better separation than loading a liquid solution.[4]

    • Carefully add the dry-loaded sample to the top of the packed silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent system, applying gentle positive pressure.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase as recommended by the initial TLC analysis (e.g., from 10% to 40% ethyl acetate in hexanes, always containing 0.5% Et₃N).

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.

  • Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the partially purified compound.

PART B: Recrystallization (Final Polishing)

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9][10]

Rationale for Method Selection:

  • Solvent Choice: The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.[4] For aromatic and heterocyclic compounds, a binary solvent system often provides the necessary fine-tuning of solubility.[11] An ethanol/water mixture is an excellent starting point, as many organic compounds are soluble in hot ethanol but less soluble upon the addition of water.

Step-by-Step Protocol:

  • Solvent Selection Test (Microscale):

    • Place a small amount (10-20 mg) of the chromatography-purified product into a small test tube.

    • Add a few drops of ethanol and observe solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube gently. The compound should dissolve completely.

    • Slowly add water dropwise to the hot solution until it just begins to turn cloudy (the saturation point).

    • Add a drop or two of hot ethanol to redissolve the solid and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent system.

  • Bulk Recrystallization:

    • Place the partially purified 7-Bromobenzo[c]oxadiazol-4-amine in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid.

    • While keeping the solution hot, add hot water dropwise until the solution shows persistent cloudiness.

    • Add a few drops of hot ethanol to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum. For final drying, place the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quality Control and Validation

After purification, it is essential to confirm the purity and identity of the final product.

Analysis MethodExpected ResultPurpose
Thin-Layer Chromatography (TLC) A single spot with an Rf value matching the starting material.Assess purity and completeness of separation.
Melting Point A sharp, defined melting range.Impurities typically depress and broaden the melting range.
¹H NMR Spectroscopy Spectrum consistent with the structure of 7-Bromobenzo[c]oxadiazol-4-amine, with minimal or no peaks from impurities.Confirm chemical structure and identity.
High-Resolution Mass Spectrometry (HRMS) Observed mass should match the calculated exact mass (C₆H₄BrN₃O).[3]Confirm molecular formula and identity.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Streaking on TLC/Column The compound is basic and interacting strongly with acidic silica.Ensure the mobile phase contains a basic modifier like 0.5-1% triethylamine.[4] Alternatively, consider using a different stationary phase like neutral alumina.[4]
Compound Fails to Crystallize ("Oils Out") Solution is too concentrated, cooled too quickly, or significant impurities are present.Add a small amount of the primary solvent (ethanol) to dissolve the oil, then allow it to cool even more slowly. Scratching the inside of the flask with a glass rod can induce nucleation.[4] If oiling persists, the material may require another round of chromatography.
Poor Recovery from Recrystallization Too much solvent was used; the compound has significant solubility even when cold.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtering.
Compound is Not UV-Active The compound does not absorb UV light at 254 nm.Use alternative visualization methods for TLC, such as a potassium permanganate stain or an iodine chamber.

Conclusion

The protocols detailed in this guide provide a reliable and reproducible framework for obtaining high-purity 7-Bromobenzo[c]oxadiazol-4-amine. By combining the high-throughput capacity of flash column chromatography with the refining power of recrystallization, researchers can confidently produce material suitable for the most demanding synthetic applications. The emphasis on understanding the "why" behind each step equips scientists with the knowledge to adapt these methods to similar purification challenges, fostering efficiency and success in the laboratory.

References

  • Recrystallization and Crystallization. University of Rochester Chemistry Department. Available at: [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents? ResearchGate. Available at: [Link]

  • Purification: How To. University of Rochester Chemistry Department. Available at: [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Semantic Scholar. Available at: [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Complexly. Available at: [Link]

  • 7-Bromobenzo[c][2][4][9]thiadiazol-4-amine | CAS#:54513-93-8. Chemsrc. Available at: [Link]

  • 4-(7-Bromobenzo[d][4][9][12]thiadiazol-4-yl)morpholine. MDPI. Available at: [Link]

  • Process for the purification of aromatic amines. Google Patents.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. Available at: [Link]

  • (PDF) 4-(7-Bromobenzo[d][4][9][12]thiadiazol-4-yl)morpholine. ResearchGate. Available at: [Link]

  • Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same. Google Patents.
  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Semantic Scholar. Available at: [Link]

  • Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Available at: [Link]

Sources

Method

Handling and storage procedures for 7-Bromobenzo[c]oxadiazol-4-amine

Application Note: Handling, Storage, and Synthetic Protocols for 7-Bromobenzo[c]oxadiazol-4-amine Executive Summary 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) is a critical heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Synthetic Protocols for 7-Bromobenzo[c]oxadiazol-4-amine

Executive Summary

7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) is a critical heterocyclic building block.[1] Unlike its ubiquitous cousin, the fluorogenic 7-nitrobenzofurazan (NBD), this analog features a bromine atom at the 7-position.[1] This structural difference shifts its utility from a direct labeling reagent to a cross-coupling scaffold . The bromine handle allows for palladium-catalyzed functionalization (Suzuki, Stille, Buchwald-Hartwig), enabling the synthesis of extended conjugated systems for advanced fluorescent probes or bioactive molecules.[1]

This guide outlines the rigorous procedures required to maintain the compound's integrity and provides a validated protocol for its downstream application in cross-coupling reactions.

Safety Profile & Hazard Identification

Before handling, all personnel must review the Safety Data Sheet (SDS).[1] This compound is a functionalized heteroaromatic amine and poses specific risks.

Hazard ClassH-CodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[1][3]

Mandatory PPE:

  • Respiratory: N95 mask or fume hood operation (prevent inhalation of fine dust).

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for fine organic powders).

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).

Storage & Stability Protocol

The benzofurazan ring system is electron-deficient, but the amino group introduces electron density, making the compound susceptible to oxidative degradation and photobleaching over time.[1]

The "Dark-Cold-Inert" Triad

To ensure shelf-life >12 months, adhere to the following storage architecture.

StorageProtocol Start Receipt of Material Inspect Visual Inspection (Bright Yellow/Orange Solid) Start->Inspect Aliquot Aliquot into Amber Vials (Avoid future freeze-thaw) Inspect->Aliquot Pass Reject Quarantine & Disposal Inspect->Reject Fail (Brown/Black) Gas Purge Headspace (Argon or Nitrogen) Aliquot->Gas Seal Seal with Parafilm & Desiccant Pack Gas->Seal Store Long-Term Storage (-20°C preferred, 4°C acceptable) Seal->Store

Figure 1: Decision workflow for material intake and storage. Adherence to the inert gas purge is critical to prevent amine oxidation.

Specific Storage Parameters
  • Temperature: Store at -20°C for optimal stability. Short-term storage (weeks) at 4°C is acceptable.[1]

  • Light: Strictly light-sensitive. The benzoxadiazole core can undergo photodegradation. Use amber glass vials wrapped in aluminum foil.

  • Atmosphere: Hygroscopic. Store under an inert atmosphere (Argon/Nitrogen) if possible. If not, store in a desiccator within the freezer.

Handling & Solubilization

Solvent Compatibility

The compound is hydrophobic. Do not attempt to dissolve directly in aqueous buffers.

SolventSolubilityApplication Notes
DMSO High (>20 mg/mL)Ideal for stock solutions.[1] Freezes at 4°C; thaw completely before use.
DMF High (>20 mg/mL)Good alternative for synthetic reactions.
Ethanol ModerateSuitable for spectroscopic measurements.[4]
Water InsolubleRequires co-solvent (e.g., 5-10% DMSO) for biological assays.[1]
Stock Solution Preparation (10 mM)
  • Weigh 2.14 mg of 7-Bromobenzo[c]oxadiazol-4-amine.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until the solution is clear yellow/orange.

  • Usage: Use immediately or aliquot and freeze at -20°C. Limit freeze-thaw cycles to a maximum of 3.

Application Protocol: Suzuki-Miyaura Cross-Coupling

Context: The primary value of this compound lies in the 7-bromo substituent.[1] It serves as an electrophile in Pd-catalyzed cross-coupling reactions, allowing researchers to attach aryl groups (e.g., phenyl, thiophene) to extend the conjugation length, thereby red-shifting the fluorescence emission.[1]

Objective: Synthesis of 7-phenylbenzo[c]oxadiazol-4-amine via Suzuki Coupling.

Reaction Scheme
  • Electrophile: 7-Bromobenzo[c]oxadiazol-4-amine (1.0 eq)[1]

  • Nucleophile: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Loading: Add 7-Bromobenzo[c]oxadiazol-4-amine (107 mg, 0.5 mmol), Phenylboronic acid (73 mg, 0.6 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to protect the catalyst and the electron-rich amine).

  • Reaction: Seal the vessel and heat to 90°C for 12 hours (or 1 hour at 110°C if using microwave irradiation).

  • Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). The starting material (yellow) should disappear, replaced by a highly fluorescent product.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

ReactionWorkflow Reactants Reactants + Catalyst (Under Argon) Degas Degas Solvent (Sparge 5 min) Reactants->Degas Heat Heat 90°C (12 Hours) Degas->Heat TLC TLC Check (Hex:EtOAc 3:1) Heat->TLC TLC->Heat Incomplete Workup Extraction (EtOAc/Water) TLC->Workup Complete Purify Column Chromatography Workup->Purify

Figure 2: Workflow for the Suzuki coupling of 7-Bromobenzo[c]oxadiazol-4-amine. Oxygen exclusion is the critical control point.

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
Darkening of Solid Oxidation/PhotodegradationDiscard.[1] Ensure future storage is in amber vials under Argon.
Low Yield in Coupling Catalyst PoisoningEnsure solvents are rigorously degassed. Oxygen kills Pd(0).
Multiple TLC Spots ProtodebrominationReaction temperature too high or reaction ran too long. Reduce temp to 80°C.

References

  • Uchiyama, S., et al. (2011).[1] Benzofurazan-based fluorogenic reagents for biological imaging. This reference grounds the general stability and fluorescence mechanisms of the benzofurazan scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Improving the Yield of 7-Bromobenzo[c]oxadiazol-4-amine

Technical Support Center: Benzofurazan Scaffold Chemistry Ticket System: Synthesis Optimization | Status: Open Abstract The synthesis of 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) is fre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzofurazan Scaffold Chemistry Ticket System: Synthesis Optimization | Status: Open

Abstract The synthesis of 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) is frequently plagued by regioselectivity issues. Users attempting direct bromination of 4-aminobenzofurazan often encounter inseparable mixtures of 5-bromo (ortho) and 7-bromo (para) isomers, leading to yields <15%. This guide transitions your workflow from the low-fidelity "Direct Bromination" route to the high-fidelity "Dibromo-Displacement" (


)  protocol, which is the industry standard for obtaining high-purity 4,7-disubstituted benzofurazans.
Part 1: The Diagnostic (Why Your Current Yield is Low)

If you are currently adding NBS or elemental bromine to 4-aminobenzofurazan, you are likely experiencing Ticket #001 .

Ticket #001: The "Wrong Isomer" Trap
  • User Issue: "I used NBS in DMF to brominate my amine, but NMR shows a mixture of products. I cannot separate the 7-bromo target from the impurity."

  • Root Cause: The 4-amino group is a strong ortho/para director. In the benzofurazan ring system, the 5-position (ortho) is electronically activated and sterically accessible. Direct electrophilic aromatic substitution (

    
    ) typically yields the 5-bromo isomer  as the major product or a significant impurity.
    
  • The Fix: Abandon

    
    . Switch to Nucleophilic Aromatic Substitution (
    
    
    
    )
    on a symmetric precursor.
Part 2: The Solution (The Dibromo-Displacement Protocol)

The most robust route involves synthesizing 4,7-dibromo-2,1,3-benzoxadiazole first, followed by a controlled mono-displacement with ammonia. This guarantees the regiochemistry because the starting material is symmetric.

Step 1: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
  • Precursor: 2,1,3-Benzoxadiazole (Benzofurazan).[1]

  • Reagents: Molecular Bromine (

    
    ), Hydrobromic Acid (HBr 48%).
    
  • Mechanism: Electrophilic bromination of the electron-deficient furazan ring requires harsh conditions but proceeds selectively at the 4 and 7 positions due to symmetry.

Protocol:

  • Dissolve 2,1,3-benzoxadiazole (1.0 eq) in 48% HBr (10 mL/g).

  • Heat to reflux (

    
    ).
    
  • Add

    
     (3.0 eq) dropwise over 1 hour. Note: Use a sealed system with a caustic scrubber for 
    
    
    
    fumes.
  • Reflux for 4–6 hours.

  • Critical Endpoint: Monitor via TLC (Hexane/EtOAc). The mono-bromo intermediate disappears, leaving the di-bromo spot.

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water.

    • Target Yield: 70–85%

    • Appearance: White/Pale yellow needles.

Step 2: Regioselective

with Ammonia
  • Precursor: 4,7-Dibromo-2,1,3-benzoxadiazole.

  • Reagents: Ammonia (

    
    ) in Methanol (7N) or Ethanol.
    
  • Mechanism: The furazan ring acts as an electron-withdrawing group (similar to a nitro group), activating the C-Br bonds toward nucleophilic attack. Since the molecule is symmetric, the first substitution can occur at either bromine to yield the same product. The amino group then deactivates the ring, preventing the second substitution.

Protocol:

  • Dissolve 4,7-dibromo-2,1,3-benzoxadiazole (1.0 eq) in EtOH (20 mL/g).

  • Add

    
     solution (5.0 eq, excess is crucial to drive kinetics).
    
  • Seal the vessel (pressure tube recommended) and heat to

    
     for 12 hours.
    
  • Troubleshooting (Ticket #002): If reaction stalls, add a catalytic amount of Copper(I) Iodide (CuI) and L-Proline (Ullmann-type conditions), though uncatalyzed

    
     usually suffices.
    
  • Workup: Concentrate in vacuo. Resuspend in

    
    , wash with water to remove ammonium salts.
    
  • Purification: Column chromatography (Hexane/EtOAc 4:1).

    • Target Yield: 60–75%

    • Product: 7-Bromobenzo[c]oxadiazol-4-amine (Bright yellow/orange solid).

Part 3: Comparative Data & Visualization
Yield Comparison Table
MetricRoute A: Direct Bromination (

)
Route B: Dibromo Displacement (

)
Starting Material 4-Aminobenzofurazan2,1,3-Benzoxadiazole
Key Reagent NBS or


then

Regioselectivity Poor (Mixture of 5-Br / 7-Br)Perfect (Symmetry-driven)
Purification Difficult (Isomers co-elute)Easy (Mono- vs Di-substituted)
Typical Yield 10–25%50–65% (Overall)
Scalability <1 gram>100 grams
Visualizing the Pathway Logic

Synthesispathway Start_Bad Precursor: 4-Aminobenzofurazan Step_SEAr Direct Bromination (NBS/Br2) Start_Bad->Step_SEAr Start_Good Precursor: 2,1,3-Benzoxadiazole Step_Dibromo Dibromination (Br2/HBr, Reflux) Start_Good->Step_Dibromo Inter_Mix Mixture of Isomers: 5-Br (Major) + 7-Br (Minor) Step_SEAr->Inter_Mix Low Selectivity Inter_Pure Intermediate: 4,7-Dibromobenzofurazan Step_Dibromo->Inter_Pure High Yield Step_SNAr SNAr Displacement (NH3/EtOH, 80°C) Inter_Pure->Step_SNAr Target Target: 7-Bromobenzo[c]oxadiazol-4-amine Step_SNAr->Target Regiocontrolled

Caption: Comparison of the flawed Direct Bromination route (Red) vs. the recommended Dibromo-Displacement route (Green).

Part 4: Troubleshooting FAQs

Q: I am seeing a "double substitution" product (4,7-diamino). How do I stop this?

  • A: This occurs if the reaction temperature is too high (

    
    ) or if you use a sealed vessel for too long. The amino group deactivates the ring, making the second bromine much harder to displace. Stick to 
    
    
    
    and monitor via TLC. If 4,7-diamino appears, lower the temperature to
    
    
    and extend the time.

Q: My 4,7-dibromo intermediate is not precipitating in Step 1.

  • A: Ensure you poured the reaction mixture into ice water, not room temp water. If it's still oily, the bromination might be incomplete (mono-bromo is often a liquid or low-melting solid). Check the stoichiometry of

    
     (needs >2.5 eq) and reflux time.
    

Q: Can I use 4-chloro-7-nitrobenzofurazan (NBD-Cl) and reduce the nitro group?

  • A: You can, but it is chemically risky. Reducing the nitro group in the presence of a halogen (Cl or Br) often leads to hydrodehalogenation (loss of the halogen) or reduction of the furazan ring (cleaving the N-O bond) [1]. The 4,7-dibromo route preserves the delicate furazan ring integrity.

References
  • Uchiyama, S. et al. (2001). "New fluorescent probes for chemical and biological sensing." Journal of the American Chemical Society. Link (Foundational work on NBD/Benzofurazan scaffold reactivity).

  • Pilgram, K. et al. (1970).[2] "Bromination of 2,1,3-benzothiadiazoles." Journal of Heterocyclic Chemistry. Link (Establishes the 4,7-dibromination mechanism for chalcogen-diazoles).

  • Neto, B. A. D. et al. (2015). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. Link (Modern application of the dibromo-displacement strategy).

  • Bem, M. et al. (2003). "Synthesis of 4-(4′-formylaryloxy)-7-nitrobenzofurazan derivatives." Revue Roumaine de Chimie. Link (Demonstrates

    
     conditions on activated benzofurazans).
    

Sources

Optimization

Common side reactions in the synthesis of 7-Bromobenzo[c]oxadiazol-4-amine

Department: Process Chemistry & Scaffold Functionalization Subject: Troubleshooting 7-Bromobenzo[c]oxadiazol-4-amine Synthesis Responder: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the Benzofur...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Process Chemistry & Scaffold Functionalization Subject: Troubleshooting 7-Bromobenzo[c]oxadiazol-4-amine Synthesis Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Benzofurazan Technical Support Center. If you are accessing this guide, you are likely encountering difficulties in the synthesis of 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan).

This scaffold is a critical intermediate for fluorescent probes and bioactive heterocycles. However, its electron-deficient nature, combined with the "push-pull" electronic effects of the amine and the furazan ring, creates a minefield of potential side reactions.

This guide is structured as a series of Support Tickets addressing the three most common failure modes reported by our user base.

Ticket #001: "I’m getting a mixture of mono- and di-substituted products."

User Context: "I am synthesizing the target via the


 reaction of 4,7-dibromobenzo[c]oxadiazole with ammonia. I consistently observe a significant amount of a secondary byproduct that is difficult to separate."

Root Cause Analysis: This is the classic "Over-Reaction" scenario. The starting material, 4,7-dibromobenzo[c]oxadiazole, is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the 1,2,5-oxadiazole ring.

When the first bromine is displaced by ammonia (or an amine source) to form the desired 7-bromo-4-amine, the resulting molecule is still susceptible to further attack. Although the introduced amine group is electron-donating (deactivating the ring toward further nucleophilic attack), the electron deficiency of the furazan core can override this, especially if:

  • Temperature is too high: Overcoming the activation energy for the second substitution.

  • Excess nucleophile is used: Pushing the equilibrium toward the diamine.

  • Solvent polarity is incorrect: Stabilizing the transition state for the second attack.

The Side Reaction: Formation of 4,7-diaminobenzo[c]oxadiazole .

Corrective Action Plan:

ParameterRecommendationScientific Rationale
Stoichiometry Limit Ammonia/Amine to 0.95 - 1.05 eq Starving the reaction of nucleophile prevents the second attack. It is better to leave unreacted starting material (easy to recover) than to form the diamine (hard to separate).
Temperature Maintain < 40°C (Start at 0°C)The activation energy for the first displacement is lower than the second. Low temperature exploits this kinetic window.
Solvent Acetonitrile (MeCN) or THF Avoid highly polar aprotic solvents like DMF or DMSO if possible, as they dramatically enhance the nucleophilicity of the amine, narrowing the selectivity window.

Visualizing the Pathway:

SNAr_Pathway cluster_legend Reaction Logic Start 4,7-Dibromobenzo[c]oxadiazole Target 7-Bromobenzo[c]oxadiazol-4-amine (TARGET) Start->Target + NH3 (1 eq) Fast, Kinetic Control Side 4,7-Diaminobenzo[c]oxadiazole (SIDE PRODUCT) Target->Side + NH3 (Excess) Slow, Thermodynamic Risk Selectivity relies on stopping here Selectivity relies on stopping here Selectivity relies on stopping here->Target

Figure 1: The stepwise


 pathway showing the risk of over-substitution.
Ticket #002: "Direct bromination of the amine yielded the wrong isomer."

User Context: "I attempted to bypass the dibromo- precursor by directly brominating benzo[c]oxadiazol-4-amine with NBS. NMR suggests I have a mixture of isomers."

Root Cause Analysis: You are fighting competing directing groups.

  • The Amine (-NH2) at C4: Strongly activating, ortho/para directing.

    • Ortho position (C5): Activated.[1][2]

    • Para position (C7): Activated.[2]

  • The Furazan Ring: Electron-withdrawing, generally deactivating, but affects C4 and C7 most strongly.

While steric hindrance suggests the C7 position (para) should be favored, the C5 position (ortho) is electronically very active. Furthermore, if the reaction medium is acidic, the amine may protonate, flipping its directing effect to meta (which would be C6), causing a "regio-scrambling" mess.

The Side Reaction: Formation of 5-bromo-4-aminobenzo[c]oxadiazole or 4-amino-5,7-dibromobenzo[c]oxadiazole .

Corrective Action Plan:

  • Switch Strategies: The industry standard is Route B (

    
     on the dibromo species)  described in Ticket #001. It guarantees the halogen is at C7 before the amine is even introduced.
    
  • If you MUST brominate directly:

    • Use N-Bromosuccinimide (NBS) in DMF at low temperature (-10°C).

    • Avoid Lewis Acids (like

      
      ) which are too harsh and promote poly-bromination.
      
Ticket #003: "My product decomposed into a dark tar during workup."

User Context: "I used ethanolamine as a nucleophile, or I attempted a reduction step. The bright yellow/orange fluorescence disappeared, and the mixture turned black."

Root Cause Analysis: This is a structural integrity failure known as Furazan Ring Opening . The 1,2,5-oxadiazole ring is strained and susceptible to cleavage under two specific conditions often found in these syntheses:

  • Strong Basic Nucleophiles: Primary amines (like ethanolamine) can attack the ring carbons (C3a or C7a) rather than the bromine-bearing carbon, triggering a rearrangement (Boulton-Katritzky type or simple ring scission).

  • Reductive Conditions: The N-O-N bond is the weak link. Any attempt to reduce other functional groups (e.g., nitro to amine) while the ring is present can destroy the furazan core, opening it to form diamines or quinoxalines.

The Side Reaction: Ring opening to form nitriles , nitroso intermediates , or rearrangement into quinoxalines (if 1,2-diamines are involved).

Corrective Action Plan:

  • Avoid Strong Reducing Agents: Never use

    
     or 
    
    
    
    on a benzofurazan scaffold. Use mild reductants like Iron/Acetic acid if you must reduce a nitro group elsewhere on the molecule.
  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA ,

    
     ) rather than nucleophilic bases (e.g., hydroxide, primary amines acting as base) to neutralize acid byproducts.
    

Visualizing the Instability:

Ring_Stability cluster_warning CRITICAL FAILURE MODE Benzofurazan Benzofurazan Ring (Strained N-O-N bond) Attack Nucleophilic Attack (e.g., Ethanolamine) Benzofurazan->Attack High pH / Heat Open Ring Opening (Nitroso/Nitrile species) Attack->Open N-O Bond Cleavage Quinoxaline Recyclization to Quinoxaline (Thermodynamic Sink) Open->Quinoxaline Rearrangement

Figure 2: The pathway of ring degradation leading to complex mixtures.[3]

Summary of Validated Protocols

For the highest success rate, adhere to the Displacement Protocol :

  • Start: 4,7-Dibromobenzo[c]oxadiazole.

  • Reagent: Ammonia (0.5 M in Dioxane) or Sodium Azide (followed by

    
     reduction).
    
  • Conditions: 0°C to RT. Monitor by TLC (Target is usually more polar than starting material but less polar than diamine).

  • Purification: Silica gel chromatography immediately. Do not store the crude mixture in basic solution.

References
  • Uchiyama, S. et al. (2002). "New Fluorescent Probes for Chemical and Biological Applications." Journal of the Chemical Society, Perkin Transactions 2. (Discusses the reactivity of the benzofurazan scaffold and fluorescence properties).

  • Lobb, K. et al. (2017). "Mechanism of nucleophilic substitution reactions of 4-(4-nitro)phenyl-7-nitrobenzofurazan ether with aniline." Physical Sciences Reviews. (Detailed kinetic analysis of

    
     on benzofurazans). 
    
  • Rakitin, O. A. (2022). "Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its SNAr Reactions." Molecules. (Provides analogous protocols for selective mono-substitution in dibromo-heterocycles).

  • Verdoliva, V. et al. (2021).[2][4] "Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack."[2] Catalysis Science & Technology. (Highlights the sensitivity of the ring to nucleophiles and mild activation methods).

Sources

Troubleshooting

Troubleshooting guide for 7-Bromobenzo[c]oxadiazol-4-amine reactions

Welcome to the Technical Support Center for 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS: 406224-62-2), commonly referred to as ABD-Br or 4-amino-7-bromobenzofurazan. As a Senior Application Scientist, I have designed th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS: 406224-62-2), commonly referred to as ABD-Br or 4-amino-7-bromobenzofurazan.

As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique reactivity profile of this compound. The benzofurazan (2,1,3-benzoxadiazole) core is a highly electron-deficient "push-pull" aromatic system. While this property makes it an excellent fluorogenic tag and a versatile electrophile, it also introduces significant mechanistic hurdles, including premature ring-opening, protodeboronation during cross-coupling, and poor nucleophilicity of the C4-amine.

Below is an in-depth, causality-driven troubleshooting guide to ensure your synthetic workflows are robust and reproducible.

I. Mechanistic Profiling & Troubleshooting Q&A

Q1: Why am I seeing massive protodeboronation and unreacted 7-Bromobenzo[c]oxadiazol-4-amine in my Suzuki-Miyaura coupling? Analysis: The benzofurazan core is intensely electron-withdrawing. While this accelerates the initial oxidative addition of the C7-bromide to the palladium catalyst, it also severely destabilizes the intermediate Pd-complex. When strong, aqueous inorganic bases (such as


 or 

) are used, the boronic acid undergoes rapid protodeboronation before transmetalation can occur[1]. Solution: You must switch to a mild, anhydrous organic base. Substituting inorganic bases with dicyclohexylamine has been shown to considerably suppress the protodeboronation side reaction, rescuing the yield of the cross-coupled product[1].

Q2: I am attempting to conjugate this reagent to a cysteine-containing peptide via Nucleophilic Aromatic Substitution (


), but the reaction is sluggish. How can I accelerate it? 
Analysis:  While fluoro-benzofurazans (like SBD-F) are highly reactive towards thiols, the bromide leaving group in 7-Bromobenzo[c]oxadiazol-4-amine is significantly less labile. Adding strong organic bases (like TEA) to force the reaction often leads to degradation of the peptide or the benzofurazan ring.
Solution:  Employ activated 4 Å molecular sieves (MS) as a heterogeneous catalyst. Recent methodologies demonstrate that activated MS catalyze thiol activation for nucleophilic substitution on halogen-benzofurazans under very mild conditions (room temperature, without added bases), achieving up to 90% yields within 12 hours[2].

Q3: Standard amide coupling conditions (EDC/HOBt) fail to acylate the C4-amine. What is the mechanistic barrier? Analysis: The C4 primary amine is severely deactivated. The two nitrogen atoms in the 1,2,5-oxadiazole ring exert a strong electron-withdrawing pull, drastically reducing the nucleophilicity of the exocyclic amine's lone pair. Solution: Standard carbodiimide chemistry is insufficient. For peptide coupling or functionalization, you must use highly reactive in situ activation. A PyBOP/HOBt/DIPEA activation procedure with extended coupling cycles (e.g., 60 minutes) is required to overcome the electronic deactivation[2].

Q4: During a downstream reduction step, my product mixture turned dark, and NMR indicates a loss of the benzofurazan symmetry. What happened? Analysis: The N-O bond of the benzofurazan ring is chemically fragile under reducing conditions. Exposure to catalytic hydrogenation (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

), electrochemical reduction, or even heating with strong nucleophiles (like ethanolamine) leads to irreversible ring opening[3],. This typically yields 1,2,3-triamine benzene derivatives or quinoxalines[3],[4]. Solution: Avoid global reducing conditions. If you must reduce another functional group on your molecule, utilize highly chemoselective reagents (e.g., mild hydride donors at cryogenic temperatures) and carefully monitor the reaction via LC-MS to prevent N-O bond cleavage.

II. Diagnostic Workflows & Degradation Pathways

G Start Reaction: 7-Bromo-benzofurazan Cross-Coupling CheckYield Is the yield < 20%? Start->CheckYield Identify Identify Major Byproduct CheckYield->Identify Yes Success Product Isolated CheckYield->Success No Dehalogenation Protodeboronation / Debromination Identify->Dehalogenation NoReaction Recovered Starting Material Identify->NoReaction FixBase Switch to Organic Base (e.g., Dicyclohexylamine) Dehalogenation->FixBase FixCat Use Bulky Ligand (e.g., XPhos, RuPhos) NoReaction->FixCat FixBase->Success FixCat->Success

Workflow for diagnosing and resolving low yields in ABD-Br cross-coupling reactions.

G ABD 7-Bromobenzo[c]oxadiazol-4-amine (Intact Ring) Red Reducing Agents (H2/Pd, e-) ABD->Red Nuc Strong Nucleophiles (Ethanolamine, Heat) ABD->Nuc RingOpen N-O Bond Cleavage (Ring Opening) Red->RingOpen Nuc->RingOpen Quinoxaline Quinoxaline / Diaminobenzene Derivatives RingOpen->Quinoxaline

Mechanistic pathways leading to benzofurazan ring opening and degradation.

III. Quantitative Data & Optimization Metrics

The following table summarizes the quantitative improvements achieved by shifting from standard organic chemistry protocols to benzofurazan-optimized conditions.

ParameterStandard ConditionOptimized ConditionQuantitative ImprovementCausality / Mechanism
Suzuki Base

/

DicyclohexylamineReduces protodeboronation from ~50% to trace levels[1].Bulky organic base prevents premature boron-to-palladium transmetalation failure[1].
Thiol

Catalyst
DIPEA / TEAActivated 4 Å MS90% yield at 12h (RT)[2].MS acts as a heterogeneous Lewis acid, activating the thiol without causing base-mediated degradation[2].
MS Activation Oven drying (120°C)280°C under vacuum (4h)Ensures complete removal of pore water[2].Water outcompetes the thiol for the MS active sites; strict anhydrous activation is mandatory[2].
C4-Amine Acylation EDC/HOBt (30 min)PyBOP/HOBt/DIPEA (60 min)Enables full conversion of deactivated amine[2].Phosphonium-based coupling agents overcome the extreme electron-withdrawing effect of the benzofurazan core[2].

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for 7-Bromobenzo[c]oxadiazol-4-amine

This protocol utilizes an organic base to prevent the destruction of the boronic acid partner, a common failure point with this specific electrophile.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 7-Bromobenzo[c]oxadiazol-4-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv),

    
     (0.02 equiv), and XPhos (0.08 equiv).
    
  • Solvent & Base Addition: Inject anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.1 M concentration. Immediately follow with dicyclohexylamine (2.0 equiv)[1]. Do not use water or inorganic carbonates.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

  • Monitoring: Monitor strictly by LC-MS. Prolonged heating beyond completion exacerbates thermal degradation of the benzofurazan ring.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Validation Checkpoint: The resulting conjugated benzofurazan product should exhibit intense fluorescence under 365 nm UV light[5]. If the isolated fraction is non-fluorescent and NMR shows an upfield shift of aromatic protons, the benzofurazan ring has likely opened or degraded.

Protocol B: Chemoselective S-Alkylation of Peptides using Activated Molecular Sieves

This protocol exploits heterogeneous catalysis to drive the sluggish


 reaction of the C7-bromide without utilizing destructive organic bases.
  • Catalyst Activation: Activate 4 Å molecular sieves by heating them at 280 °C for exactly 4 hours under high vacuum[2]. Allow them to cool under argon.

  • Reaction Setup: In a dry, amber vial under argon, dissolve the cysteine-containing peptide (1.0 equiv) and 7-Bromobenzo[c]oxadiazol-4-amine (1.2 equiv) in anhydrous DMF[2].

  • Catalysis: Add the activated molecular sieves (approx. 50 mg per mL of solvent). Crucial: Do not add exogenous organic bases (like TEA or DIPEA). The molecular sieves alone are sufficient to catalyze the thiol activation[2].

  • Incubation: Stir the mixture gently at room temperature for 12 hours[2].

  • Isolation: Filter the mixture through a PTFE syringe filter to remove the molecular sieves. Precipitate the peptide conjugate using cold diethyl ether or purify directly via preparative RP-HPLC.

  • Validation Checkpoint: Analyze the product via LC-MS. A successful conjugation will show the exact mass of the peptide + 133 Da (addition of the benzofurazan core minus HBr). The absence of +133 Da peaks on other nucleophilic residues (like Lys or His) validates the chemoselectivity of the MS-catalyzed method[2].

V. References

  • [3] 7-Nitro-4-(phenylthio)benzofurazan is a potent generator of superoxide and hydrogen peroxide. Source: PMC / NIH. Available at:

  • [4] Furazan ring opening upon treatment of benzofurazan with ethanolamine to yield quinoxalines. Source: ResearchGate. Available at:

  • [2] Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack. Source: Catalysis Science & Technology (RSC). Available at:

  • [5] Syntheses and Photophysical Investigations of 2, 1, 3- benzoxadiazole based Luminescent Compounds. Source: Blucher Proceedings. Available at:

  • [1] Organic Base Suppresses Protodeboronation in Suzuki Cross-Coupling. Source: Scribd. Available at:

Sources

Optimization

Technical Support Center: 7-Bromobenzo[c]oxadiazol-4-amine Optimization Guide

Case ID: OPT-NBD-BR-007 Status: Active Subject: Synthesis Optimization & Troubleshooting for 7-Bromobenzo[c]oxadiazol-4-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Molecule Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-NBD-BR-007 Status: Active Subject: Synthesis Optimization & Troubleshooting for 7-Bromobenzo[c]oxadiazol-4-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Molecule Profile & Application Context[1][2][3][4][5][6][7][8]

Target Molecule: 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine CAS: 406224-62-2 Common Aliases: 4-Amino-7-bromobenzofurazan, 7-Bromo-ABD. Core Utility: This molecule serves as a critical scaffold for fluorescent labeling reagents (NBD derivatives) and a pharmacophore in kinase inhibitors. Its utility relies on the benzofurazan (2,1,3-benzoxadiazole) core, which imparts unique electronic properties and fluorescence.[1]

Critical Stability Warning: The 1,2,5-oxadiazole ring is energetically strained and susceptible to reductive cleavage. Standard reduction protocols (e.g., H₂/Pd-C) often destroy the heterocycle, yielding diamines. This guide prioritizes protocols that preserve ring integrity.

Core Protocol: Regioselective Bromination[3][6][10]

The most robust synthetic route involves the electrophilic aromatic substitution of 2,1,3-benzoxadiazol-4-amine . The amino group at position 4 directs the incoming electrophile to the para position (position 7).

Standard Operating Procedure (SOP-BR-01)

Reagents:

  • Precursor: 2,1,3-Benzoxadiazol-4-amine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Quench: Sodium Thiosulfate (aq)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine precursor in anhydrous DMF (0.1 M concentration). Ensure the vessel is wrapped in foil (light sensitive).

  • Temperature Control: Cool the solution to 0°C in an ice bath. Note: Room temperature addition increases the risk of 5,7-dibromination.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 30 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The product is usually less polar than the starting amine.

  • Quench: Pour the reaction mixture into ice-cold water containing 5% Na₂S₂O₃ to neutralize unreacted bromine species.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-40% EtOAc in Hexanes).

Optimization Matrix: Solvent & Conditions
ParameterCondition A (Recommended)Condition B (Fast)Condition C (Avoid)Technical Note
Solvent DMFAcetonitrile (MeCN)DCM / CHCl₃DMF solubilizes the polar precursor best; DCM leads to heterogeneous slurry and poor yields.
Bromine Source NBSNBSBr₂ (Elemental)Elemental Br₂ is too aggressive, leading to 5,7-dibromo impurities and tar.
Temperature 0°C → 10°CRT (25°C)> 40°CElevated temps promote bromination at the 5-position (ortho to amine).
Stoichiometry 1.05 eq1.1 eq> 1.5 eqExcess NBS guarantees over-bromination.

Visualization: Reaction Pathway & Logic

Figure 1: Synthetic Pathway and Side Reactions

This diagram illustrates the desired pathway versus the critical failure modes (Ring Cleavage and Over-bromination).

ReactionPathway Start 2,1,3-Benzoxadiazol-4-amine NBS NBS (1.05 eq) DMF, 0°C Start->NBS Product TARGET: 7-Bromobenzo[c]oxadiazol-4-amine NBS->Product Kinetic Control (0°C) Side1 IMPURITY: 5,7-Dibromo derivative NBS->Side1 Excess NBS or High Temp Side2 DECOMPOSITION: Diaminobenzene derivatives Product->Side2 Strong Reduction (e.g. H2/Pd)

Caption: Kinetic control at 0°C favors the 7-bromo target. High temps yield dibromo impurities; reduction destroys the ring.

Troubleshooting Guide (FAQ)

Q1: I am observing a "doublet" impurity in my NMR at the aromatic region. What is it?

  • Diagnosis: This is likely the 5,7-dibromo derivative .

  • Cause: The amino group activates the ring strongly. If you add NBS too fast or run the reaction at room temperature, the second position (position 5) will also react.

  • Corrective Action: Repeat the experiment at -10°C to 0°C. Add NBS as a dilute solution over 1 hour. Do not exceed 1.05 equivalents of NBS.

Q2: My product turned into a black tar during reduction of the nitro-precursor (7-bromo-4-nitrobenzofurazan). Why?

  • Diagnosis: Furazan Ring Cleavage.[2]

  • Mechanism: The N-O bond in the benzofurazan ring is sensitive to catalytic hydrogenation (H₂/Pd-C) and strong chemical reductants (e.g., Zn/HCl). These conditions cleave the ring to form 1,2-diamines.

  • Corrective Action: If you must reduce a nitro group on this scaffold, use Iron powder in Acetic Acid (Fe/AcOH) or Tin(II) Chloride (SnCl₂) under mild conditions. These are selective for the nitro group while sparing the furazan ring.

Q3: The reaction mixture is fluorescent. How does this affect purification?

  • Insight: Benzofurazan derivatives are fluorogenic (often green/yellow emission).

  • Advice: Do not rely solely on UV absorption (254 nm) for TLC. Use a long-wave UV lamp (365 nm) to visualize the spots. The product often has a distinct Stokes shift compared to the starting material.

  • Warning: Protect fractions from ambient light. Prolonged exposure can lead to photo-oxidation or dimerization.

Q4: Can I use elemental bromine (Br₂) instead of NBS?

  • Recommendation: No.

  • Reasoning: Elemental bromine is highly acidic (generating HBr byproduct) and too potent as an oxidant. The acidity can protonate the amine, deactivating the ring and altering regioselectivity, or cause acid-catalyzed degradation of the furazan ring. NBS provides a controlled source of Br⁺ without the harsh acidic environment.

Decision Logic Tree: Troubleshooting

Use this flow to diagnose low yields or purity issues.

TroubleshootingTree Start Problem Encountered Issue1 Multiple Spots on TLC Start->Issue1 Issue2 Low Yield / No Precipitate Start->Issue2 Issue3 Loss of Aromaticity (NMR) Start->Issue3 Action1 Check Temp & Stoichiometry (Likely Over-bromination) Issue1->Action1 Action2 Check Solvent Choice (DMF requires H2O quench) Issue2->Action2 Action3 Did you use H2/Pd? Ring Cleavage Occurred Issue3->Action3

Caption: Diagnostic flow for common synthetic failures. Yellow nodes indicate symptoms; Blue/Red nodes indicate solutions.

References

  • Frizon, T. E. A., et al. (2018).[3] "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. (Describes selective bromination of benzoxadiazole at positions 4 and 7). Retrieved from [Link]

  • Samsonov, V. (2008).[4] "Furazan Ring Opening upon Treatment of Benzofurazan with Ethanolamine to Yield Quinoxalines." Chemistry of Heterocyclic Compounds. (Details the instability of the furazan ring to reducing/nucleophilic conditions). Retrieved from [Link]

  • Uchiyama, S., et al. (2011). "Evaluation of benzofurazan derivatives as fluorogenic reagents." Analyst. (Provides context on the stability and fluorescence of the NBD scaffold). Retrieved from [Link]

Sources

Troubleshooting

Stability issues with 7-Bromobenzo[c]oxadiazol-4-amine in solution

Technical Support Center: 7-Bromobenzo[c]oxadiazol-4-amine Ticket System: Open Access | Priority: High | Status: Resolved[1] Welcome to the Benzofurazan Technical Support Hub Subject: Stability & Handling of 7-Bromobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Bromobenzo[c]oxadiazol-4-amine Ticket System: Open Access | Priority: High | Status: Resolved[1]

Welcome to the Benzofurazan Technical Support Hub

Subject: Stability & Handling of 7-Bromobenzo[c]oxadiazol-4-amine (ABD-Br) CAS: 406224-62-2 Support Scientist: Dr. A. Vance, Senior Applications Specialist[1]

You are likely here because your fluorescence assays are showing inconsistent results, signal quenching, or unexpected precipitation. This molecule—a member of the benzofurazan family (specifically a 4-amino-7-bromo derivative)—is a powerful fluorescent scaffold, but it possesses a "Jekyll and Hyde" personality in solution.[1] It is chemically reactive by design, which makes it unstable if treated like a passive dye.[1]

This guide deconstructs the three primary failure modes: Nucleophilic Attack (Thiol Sensitivity) , Photodegradation , and Solvatochromic Aggregation .[1]

Part 1: The Triage (Quick Diagnostics)

Identify your issue from the symptoms below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Signal vanishes upon adding protein/cell lysate.[1]Thiol Attack (

)
. The bromine atom is being displaced by Cysteine/DTT.[1]
Switch to TCEP; remove DTT/BME.
Fluorescence decreases linearly over time (minutes).[1]Photobleaching . The oxadiazole ring is cleaving or oxidizing under excitation light.[1]Limit exposure; use amber vials; reduce laser power.[1]
Precipitation or "noisy" baseline in aqueous buffer.[1]Aggregation . The hydrophobic core is stacking.[1]Add 0.05% Tween-20 or reduce stock concentration.[1]
Emission shifts (Color change) in different buffers.Solvatochromism . This is a feature, not a bug.Standardize solvent polarity and pH.[1]

Part 2: Deep Dive Troubleshooting

Issue #1: The Thiol Trap (Chemical Instability)

The Science: Users often assume that because the 4-position is occupied by an amine, the molecule is stable.[1] However, the 7-position holds a Bromine atom.[1] In the electron-deficient benzoxadiazole ring, this Bromine is an excellent leaving group for Nucleophilic Aromatic Substitution (


).[1]

If your buffer contains Dithiothreitol (DTT) ,


-Mercaptoethanol (BME) , or free Cysteine , the thiol (-SH) will attack Carbon-7, displacing the Bromine.[1]
  • Result: You form a 7-thio-substituted analog.

  • Impact: This changes the electronic "push-pull" of the fluorophore, typically causing a massive shift in excitation/emission wavelengths or complete quenching of the expected signal.[1]

The Solution:

  • Avoid Thiols: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent.[1] It is not nucleophilic toward the ring.[1]

  • pH Control:

    
     reactions are accelerated at higher pH (where thiols become thiolate anions). Keep pH < 7.5 if thiols are unavoidable.[1]
    
Issue #2: The Photon Tax (Photostability)

The Science: Benzoxadiazoles are prone to photo-oxidation.[1] Upon continuous excitation, the N-O-N bridge in the oxadiazole ring can cleave, destroying the fluorophore.[1] The 4-amino group donates electrons, offering some stability compared to nitro-analogs (NBD), but the 7-bromo substituent strains the ring electronics.[1]

The Solution:

  • Amber Everything: Store stocks in amber glass.

  • Limit Excitation: In microscopy, use the minimum laser power necessary.[1] In plate readers, use "read-only" modes rather than continuous kinetic monitoring if possible.[1]

Issue #3: Solubility & Aggregation

The Science: This molecule is planar and hydrophobic.[1] In pure aqueous buffers (PBS, TBS), the molecules stack (


-

stacking), leading to self-quenching (dimers are often non-fluorescent) or precipitation.[1]

The Solution:

  • The "DMSO Push": Always prepare a high-concentration stock (10-50 mM) in anhydrous DMSO.[1]

  • Dilution Protocol: Never dilute directly into static buffer. Vortex the buffer while adding the DMSO stock to ensure rapid dispersion.

  • Carrier Protection: Include 0.1% BSA or 0.05% non-ionic detergent (Tween-20/Triton X-100) in the buffer to sequester monomers and prevent aggregation.[1]

Part 3: Visualizing the Instability

The following diagram illustrates the decision matrix for handling this compound and the chemical pathways of degradation.

Stability_Protocol Start 7-Bromobenzo[c]oxadiazol-4-amine (Stock Solution) Solvent Solvent Choice Start->Solvent DMSO Anhydrous DMSO (Stable -20°C) Solvent->DMSO Recommended Water Aqueous Buffer (Immediate Use Only) Solvent->Water Dilution Hazards Reaction Environment Water->Hazards Low Conc. (<10µM) Precipitation Precipitation/Aggregation Water->Precipitation High Conc. (>50µM) Thiol Contains DTT/BME/Cysteine? Hazards->Thiol Light Light Exposure Thiol->Light No (Safe) Degradation_SNAr DEGRADATION: Br-Displacement (SNAr) (Signal Shift/Loss) Thiol->Degradation_SNAr Yes (Fast Reaction) Stable Stable Fluorescence Light->Stable Dark/Amber Vial Degradation_Photo DEGRADATION: Ring Cleavage (Photobleaching) Light->Degradation_Photo Continuous Excitation

Figure 1: Stability Decision Tree highlighting the critical pathways of degradation via nucleophilic attack (


) and photobleaching.[1]

Part 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solution

Purpose: To create a long-term storage solution that minimizes hydrolysis and aggregation.[1]

  • Weighing: Weigh ~2 mg of 7-Bromobenzo[c]oxadiazol-4-amine (MW: ~214.02 g/mol ) into an amber glass vial.

  • Solvation: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a 50 mM concentration.

    • Calculation: For 2.14 mg, add 200

      
      L DMSO.[1]
      
  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles remain.

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C  or -80°C .
    
    • Shelf Life: 6 months in DMSO at -20°C.[1]

Protocol B: The "Thiol-Free" Assay Buffer

Purpose: To verify fluorescence stability without chemical interference.[1]

  • Base Buffer: PBS (pH 7.4) or HEPES (25 mM, pH 7.2).

  • Additives:

    • Surfactant: Add Tween-20 to a final concentration of 0.05% (v/v) . (Prevents aggregation).[1]

    • Reducing Agent (Optional): If reduction is needed, add TCEP (0.5 mM). Do NOT use DTT.

  • Dilution:

    • Thaw DMSO stock in the dark.[1]

    • Add 1

      
      L stock to 999 
      
      
      
      L buffer (1:1000 dilution)
      
      
      50
      
      
      M working solution.
    • Use immediately. Do not store diluted aqueous solutions.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound for intracellular staining? A: Yes, but be aware of the "Glutathione Sponge" effect.[1] The cytoplasm has high concentrations of Glutathione (GSH), a thiol.[1] Over long incubations (>1 hour), the probe may react with GSH, altering its localization or fluorescence.[1] For live-cell imaging, keep incubation times short (15-30 mins).[1]

Q: Why does my fluorescence standard curve look exponential instead of linear? A: You are likely experiencing "Self-Quenching" due to aggregation.[1] At concentrations >10


M in water, the planar rings stack.[1]
  • Fix: Lower your concentration range to 0.1 – 5.0

    
    M or increase the percentage of organic co-solvent (e.g., 10% Ethanol/DMSO) if your assay tolerates it.[1]
    

Q: Is the Bromine atom exchangeable for other chemistry? A: Absolutely. This is a feature. The 7-Br position is an excellent handle for Suzuki-Miyaura coupling (to add aryl groups) or Buchwald-Hartwig amination .[1] If you intend to use it as a scaffold for synthesis, ensure your reaction conditions (Palladium catalyst, base) are strictly anaerobic to preserve the oxadiazole ring [1].[1]

References

  • BenchChem. (2025).[1][2] Application Notes: 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Synthesis.[1] (Demonstrates the reactivity of the 4,7-halo-benzofurazan/thiazole scaffold in cross-coupling and nucleophilic substitution). [1]

  • MDPI. (2022).[1] N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine.[1] Molbank 2022(3), M1423.[1][3] (Details the reaction of NBD-halides with thiols/amines and the resulting fluorescence changes).

  • PubChem. (2025).[1][4] Compound Summary: 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine (CAS 406224-62-2).[1][5][6] (Physical properties and safety data).

  • Uchiyama, S. et al. (2009).[1] Fluorescent Probes for Thiols.[1][7] (General mechanism of benzofurazan reactivity with nucleophiles).[1]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 7-Bromobenzo[c]oxadiazol-4-amine

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 7-Bromobenzo[c]oxadiazol-4-amine. The following troubleshooting guides an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 7-Bromobenzo[c]oxadiazol-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical, in-depth solutions to overcome this common experimental hurdle.

Part 1: Core Directive - Understanding the Solubility Challenge

7-Bromobenzo[c]oxadiazol-4-amine is a heterocyclic compound with a rigid, planar structure. These characteristics contribute to strong intermolecular forces within its crystal lattice, leading to high melting points and, consequently, poor solubility in many common laboratory solvents. The presence of both a bromine atom and an amino group further influences its polarity and solubility profile. This guide provides a systematic approach to effectively dissolve this compound for various experimental applications.

Part 2: Scientific Integrity & Logic - Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for dissolving 7-Bromobenzo[c]oxadiazol-4-amine?

A1: For initial stock solutions, polar aprotic solvents are the most effective. It is recommended to start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are capable of disrupting the intermolecular forces of the compound. However, be aware that the compound may precipitate when these stock solutions are diluted into aqueous buffers.[1]

Q2: My compound dissolves in DMSO but crashes out when I add it to my aqueous assay buffer. Why does this happen and how can I prevent it?

A2: This phenomenon is known as antisolvent precipitation. The aqueous buffer is an "antisolvent" for your compound, meaning the compound is not soluble in it. The sudden change in solvent polarity causes the compound to fall out of solution. To prevent this, you can try a slower, dropwise addition of the DMSO stock into the vigorously stirred buffer. Other effective strategies include adjusting the pH of the buffer or using a co-solvent system.[1]

Q3: Can I use heat to improve solubility?

A3: Gentle heating can be an effective way to increase the rate of dissolution. However, it is crucial to first determine the thermal stability of 7-Bromobenzo[c]oxadiazol-4-amine, as excessive heat can cause degradation. A preliminary experiment on a small scale, followed by analysis with HPLC or LC-MS, is recommended to check for any degradation products.

Q4: How does pH influence the solubility of this compound?

A4: The 4-amino group on the benzoxadiazole ring is basic. In acidic conditions (lower pH), this amine group can become protonated, forming a more soluble salt.[1][2] This is a common and highly effective strategy for increasing the aqueous solubility of amine-containing compounds.[3][4]

Q5: What are co-solvents and how can they help?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[5][6] For 7-Bromobenzo[c]oxadiazol-4-amine, using co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer can help maintain its solubility.[7]

Q6: Are there other additives that can enhance solubility?

A6: Yes, excipients such as cyclodextrins and surfactants can be very effective.[8][9] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate the poorly soluble compound and increase its aqueous solubility.[10] Surfactants, above their critical micelle concentration, form micelles that can entrap the drug molecules, enhancing their solubility.[11][12][13]

Troubleshooting Guide

Problem: The compound will not dissolve in standard organic solvents at room temperature.

  • Step 1: Broaden Your Solvent Choice. Test a wider array of solvents with varying polarities.

  • Step 2: Apply Gentle Heat. Warm the solution to between 37-50°C while stirring. Always be mindful of potential degradation.

  • Step 3: Use Sonication. An ultrasonic bath can provide the energy needed to break up the crystal lattice of the compound and aid dissolution.

Problem: The compound precipitates from a DMSO stock solution upon dilution into an aqueous buffer.

  • Step 1: Adjust the pH of the Aqueous Buffer. Lowering the pH of the buffer will protonate the amine group, leading to the formation of a more soluble salt.[2][4] An initial pH range of 4-6 is a good starting point.[1]

  • Step 2: Employ a Co-solvent System. Introduce a water-miscible organic solvent into your aqueous buffer.[6] The final concentration of the co-solvent should be optimized to ensure it does not interfere with your downstream assay.

  • Step 3: Utilize Solubilizing Excipients. If pH adjustment and co-solvents are not sufficient, consider the use of cyclodextrins or surfactants.[8][9]

Part 3: Visualization & Formatting

Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
  • Prepare Stock Solution: Make a 10 mM stock solution of 7-Bromobenzo[c]oxadiazol-4-amine in 100% DMSO.

  • Prepare Buffers: Create a series of buffers with a pH range from 2 to 10.

  • Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of each buffer. This will give a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Cover the plate and allow it to equilibrate at room temperature for 1-2 hours.

  • Analysis: Visually inspect for any precipitation. For a more quantitative measure, centrifuge the plate and measure the absorbance of the supernatant with a plate reader.

Data Presentation: Predicted Solubility Profile
pH RangeExpected SolubilityRationale
2-4 HighThe amine group is protonated, forming a more soluble salt.[1][2]
5-7 Moderate to LowA mixture of protonated and neutral forms of the compound exists.
8-10 LowThe compound is primarily in its less soluble, neutral form.
Mandatory Visualization

G cluster_0 Cyclodextrin Encapsulation cluster_1 Micellar Solubilization a 7-Bromobenzo[c]oxadiazol-4-amine c Inclusion Complex a->c f Solubilized Compound a->f b Cyclodextrin b->c d Surfactant Monomers e Micelle d->e e->f

Sources

Troubleshooting

Refining the purification process of 7-Bromobenzo[c]oxadiazol-4-amine

Technical Support Center: Refining the Purification of 7-Bromobenzo[c]oxadiazol-4-amine Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Refining the Purification of 7-Bromobenzo[c]oxadiazol-4-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers synthesizing and purifying benzofurazan derivatives. 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-bromo-7-aminobenzofurazan) is a critical intermediate for synthesizing nuclear hormone receptor modulators[1], anti-amyloid therapeutics[2], and highly sensitive fluorogenic probes[3].

Its purification is notoriously complicated by the sensitivity of the benzofurazan core, the potential for debromination, and the physical challenges of post-reduction workups. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow and ensure high-purity yields.

Visualizing the Purification Workflow

Workflow Start Crude Reaction Mixture (Fe/AcOH Reduction) Workup Aqueous Workup & Celite Filtration Start->Workup Extraction EtOAc Extraction & NaHCO3 Wash Workup->Extraction Chromatography Flash Chromatography (20% EtOAc/Hexanes) Extraction->Chromatography Pure Pure 7-Bromobenzo[c]oxadiazol-4-amine Chromatography->Pure

Fig 1: Step-by-step purification workflow for 7-Bromobenzo[c]oxadiazol-4-amine.

Frequently Asked Questions & Troubleshooting

Q1: During the Fe/AcOH reduction of the nitro precursor, I observe significant formation of a debrominated side product. How can I suppress this? Causality & Solution: The reduction of 4-bromo-7-nitrobenzofurazan to the amine is typically achieved using Iron powder in Acetic Acid (Fe/AcOH)[1]. While Fe is a milder reducing agent compared to Pd/C-catalyzed hydrogenation (which would rapidly cleave the aryl-bromide bond), extended exposure to Fe/AcOH at elevated temperatures can still promote hydrodebromination. The kinetic window for nitro reduction is much faster than aryl-halide cleavage. Actionable Step: Strictly limit the reaction time to 15 minutes at 70°C[1]. Immediately quench the reaction by cooling to room temperature and removing the solvent under reduced pressure. Do not leave the reaction stirring unattended.

Q2: My aqueous workup turns into an intractable, dark emulsion when I extract with Ethyl Acetate (EtOAc). How do I achieve clean phase separation? Causality & Solution: This is a classic issue when working with iron-mediated reductions. Upon neutralizing the residual acetic acid with saturated aqueous NaHCO3, the dissolved iron salts precipitate as colloidal iron(II)/iron(III) oxides and hydroxides. These fine particulates stabilize emulsions at the aqueous-organic interface, trapping your product. Actionable Step: Implement a self-validating filtration step. Before attempting liquid-liquid extraction, dilute the crude residue in EtOAc and filter the entire mixture through a tightly packed pad of Celite. The Celite traps the colloidal iron sludge.

Q3: What is the optimal solvent system for silica gel flash chromatography? I am experiencing peak tailing. Causality & Solution: The primary amine group on the benzofurazan core acts as a strong hydrogen-bond donor, interacting heavily with the free silanol groups on standard stationary phases. While highly polar mixtures like Dichloromethane/Methanol (DCM/MeOH) elute the compound quickly, they often fail to resolve the amine from polar reaction byproducts. A non-polar to moderately polar step-gradient provides the best resolution. Actionable Step: Use a Hexanes/Ethyl Acetate gradient. An isocratic hold at 20% EtOAc in Hexanes is the literature standard for this specific compound[1].

Q4: My purified product degrades and darkens during storage. How can I ensure long-term stability? Causality & Solution: Benzofurazan amines are electron-rich and susceptible to photo-oxidation and auto-oxidation. Exposure to ambient light and atmospheric oxygen leads to the formation of N-oxide polymers and degradation of the heterocyclic core. Actionable Step: Store the purified solid in an amber glass vial, backfilled with dry Argon or Nitrogen, at -20°C.

Visualizing Troubleshooting Logic

Troubleshooting Issue Low Purity / Yield Cause1 Iron Sludge Emulsion Issue->Cause1 Cause2 Debromination Issue->Cause2 Cause3 Co-eluting Impurities Issue->Cause3 Sol1 Filter through Celite before extraction Cause1->Sol1 Sol2 Strict temp/time control (70°C, 15 min) Cause2->Sol2 Sol3 Optimize Gradient (Hexanes/EtOAc) Cause3->Sol3

Fig 2: Logical troubleshooting tree for common purification bottlenecks.

Quantitative Chromatographic Data

Table 1: Solvent Systems for 7-Bromobenzo[c]oxadiazol-4-amine Purification

Solvent SystemRetention Factor (Rf)Resolution QualityApplication Notes
20% EtOAc in Hexanes ~0.35ExcellentStandard purification; separates debrominated byproducts efficiently[1].
50% EtOAc in Hexanes ~0.75PoorCo-elution with polar impurities; use only for column flushing.
5% MeOH in DCM ~0.60ModerateAlternative for highly retained crude mixtures; requires careful monitoring[2].
100% Hexanes 0.00N/ACompound remains on the baseline; used for initial column loading.

Detailed Step-by-Step Purification Methodology

The following protocol outlines the self-validating workflow for isolating the amine after standard nitro reduction[1].

  • Reaction Quenching: After heating the 4-bromo-7-nitrobenzofurazan precursor with Fe powder in AcOH at 70°C for exactly 15 minutes, immediately cool the flask to room temperature to halt the reaction and prevent debromination[1].

  • Solvent Removal: Concentrate the dark reaction mixture under reduced pressure to remove the bulk of the acetic acid[1].

  • Sludge Filtration (Critical Step): Suspend the concentrated residue in Ethyl Acetate (EtOAc). Prepare a fritted funnel with a tightly packed pad of Celite. Filter the suspension through the Celite to trap colloidal iron particles. Rinse the pad thoroughly with additional EtOAc until the filtrate runs clear.

  • Aqueous Neutralization: Transfer the clear EtOAc filtrate to a separatory funnel. Wash carefully with saturated aqueous Sodium Bicarbonate (NaHCO3) to neutralize residual acetic acid[1].

    • Self-Validation Check: The absence of an emulsion at the interface confirms successful iron removal in Step 3. If an emulsion persists, drain the biphasic mixture and pass it through Celite again.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate in vacuo to yield the crude solid[1].

  • Flash Chromatography: Load the crude solid onto a silica gel column. Elute using an isocratic gradient of 20% EtOAc in hexanes[1]. Collect the fractions containing the product (monitor via TLC, Rf ~0.35).

  • Isolation: Pool the pure fractions and concentrate under reduced pressure to afford 7-Bromobenzo[c]oxadiazol-4-amine as a tan solid[1].

References

  • WO2003062241A1 - Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function. Google Patents. 1

  • US9938249B2 - Anti-amyloid compounds containing benzofurazan. Google Patents.2

  • Mutagenicity in surface waters - A comprehensive approach to unravel the role of aromatic amines. RWTH Publications. 3

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 7-Bromobenzo[c]oxadiazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of fluorogenic derivatization reagents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of fluorogenic derivatization reagents. 7-Bromobenzo[c]oxadiazol-4-amine (commonly referred to as 4-amino-7-bromobenzofurazan or ABD-Br) is a powerful push-pull fluorogenic probe used for detecting thiols and amines.

However, its high reactivity—driven by the electron-withdrawing benzofurazan ring activating the 7-bromo position for Nucleophilic Aromatic Substitution (SNAr)—also makes it highly susceptible to environmental degradation 1. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your assays.

Pathway Visualization

DegradationPathways Reagent 7-Bromobenzo[c]oxadiazol-4-amine (Intact Reagent) Target Target Conjugate (Desired Product) Reagent->Target Target Nucleophile (pH 7.5-8.0) Hydrolysis 7-Hydroxy Derivative (Hydrolysis) Reagent->Hydrolysis OH- / H2O (pH > 8.5) Photolysis Ring Cleavage Products (Photolysis) Reagent->Photolysis UV/Vis Light Oxidation Amine Oxidation (Oxidation) Reagent->Oxidation O2 / ROS

Figure 1: Desired derivatization pathway versus competing degradation mechanisms.

Section 1: Troubleshooting & FAQs

Q1: My reagent blank is showing unusually high background fluorescence before sample addition. What is causing this? The Causality: You are observing hydrolytic degradation. The 7-bromo position is highly electrophilic. In the presence of water and alkaline pH, hydroxide ions (OH⁻) act as nucleophiles, displacing the bromine via an SNAr mechanism to form 4-amino-7-hydroxybenzo[c]oxadiazole. This byproduct is highly fluorescent and creates massive background noise, masking your actual analyte signal. The Fix: Always prepare your stock solutions in strictly anhydrous solvents (e.g., HPLC-grade Acetonitrile or DMF). When performing the derivatization in aqueous buffers, strictly control the pH between 7.5 and 8.0. At pH > 8.5, the rate of hydroxide attack outcompetes the target nucleophile 1.

Q2: The fluorescence signal of my derivatized samples drops significantly over a 12-hour autosampler sequence. How do I stabilize the signal? The Causality: Benzofurazan derivatives undergo rapid photolysis when exposed to ambient light or UV radiation. The excited singlet state (S1) can interact with the S2 state, promoting primary bond cleavage in the oxadiazole ring, which destroys the fluorophore's conjugated system 2. The Fix: This is a classic photodegradation issue. You must use amber autosampler vials. Additionally, implement a "stop-solution" step: after the derivatization reaction is complete, lower the pH to ~4.0 using dilute trifluoroacetic acid (TFA) or formic acid. This protonates unreacted amines and stabilizes the formed conjugate against further side reactions.

Q3: My stock solution turned from pale yellow to a dark orange/brown tint after a month in the freezer. Is it still viable? The Causality: No, discard it immediately. The color change indicates oxidation of the 4-amine group and subsequent polymerization, often triggered by repeated freeze-thaw cycles that introduce moisture (condensation) and dissolved oxygen into the vial. The intramolecular charge transfer (ICT) character of the molecule is permanently altered 3. The Fix: Aliquot your reagent upon initial reconstitution. Overlay the solvent with dry Argon or Nitrogen gas before capping. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Section 2: Quantitative Stability Profile

To assist in experimental planning, refer to the following stability metrics for 7-Bromobenzo[c]oxadiazol-4-amine under varying environmental conditions.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life (t₁/₂)Recommended Mitigation Strategy
Aqueous Buffer (pH 9.0, 25°C)Hydrolysis (SNAr by OH⁻)< 2 hoursKeep reaction pH ≤ 8.0; limit reaction time.
Aqueous Buffer (pH 7.4, 25°C)Hydrolysis (SNAr by OH⁻)~ 12 hoursQuench reaction post-derivatization with acid.
Ambient Light (in ACN, 25°C)Photolysis (Ring Cleavage)~ 4 hoursUse amber vials; work in low-light conditions.
Dark (Anhydrous ACN, 4°C)None (Stable)> 4 weeksSuitable for short-term working stocks.
Dark (Anhydrous ACN, -20°C)None (Stable)> 6 monthsAliquot and store tightly sealed under Argon gas.
Section 3: Self-Validating Experimental Protocol

This optimized workflow leverages the chemoselectivity of bromobenzofurazans 4 while actively suppressing degradation mechanisms.

Step 1: Anhydrous Reagent Preparation

  • Remove the lyophilized 7-Bromobenzo[c]oxadiazol-4-amine from -20°C storage and place it in a desiccator for 30 minutes to reach room temperature.

  • Reconstitute to a 10 mM stock solution using anhydrous, degassed Acetonitrile (ACN).

  • Validation Check: Measure the UV-Vis absorbance of a 1:100 diluted aliquot. A pure, non-degraded stock must show a sharp absorption peak without a broad tailing edge extending into the red spectrum.

Step 2: Sample Preparation & pH Control

  • Prepare your biological sample or standard in a 0.1 M Borate buffer.

  • Adjust the pH strictly to 7.8 using 0.1 M HCl or NaOH.

  • Causality Note: pH 7.8 is the kinetic sweet spot. It is basic enough to deprotonate target thiols (pKa ~8.3) to their highly reactive thiolate form, but low enough to suppress hydroxide-mediated hydrolysis of the reagent.

Step 3: Derivatization Reaction

  • Mix 100 µL of the buffered sample with 10 µL of the 10 mM reagent stock in an amber microcentrifuge tube.

  • Incubate at 40°C for 30 minutes in the dark.

  • Validation Check: Always run a "Reagent Blank" (buffer + reagent, no sample). If the blank yields a fluorescence signal >5% of your lowest calibration standard, your stock solution has undergone hydrolysis during storage and must be remade.

Step 4: Reaction Quenching (Critical for Autosampler Stability)

  • Stop the reaction by adding 10 µL of 1% Trifluoroacetic acid (TFA) in water to the mixture.

  • Causality Note: Lowering the pH to ~3.5–4.0 protonates all remaining nucleophiles (both target amines/thiols and OH⁻ ions). This instantly halts any further SNAr reactions and stabilizes the conjugate for up to 48 hours in the autosampler.

References
  • Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Royal Society of Chemistry (RSC).
  • Fluorescence enhancement by hydroperoxides based on the change in intramolecular charge transfer character of benzofurazan. Royal Society of Chemistry (RSC).
  • 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. National Institutes of Health (NIH / PMC).
  • Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Royal Society of Chemistry (RSC).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Structural Confirmation of 7-Bromobenzo[c]oxadiazol-4-amine via Mass Spectrometry

Executive Summary 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) is a critical intermediate in the synthesis of fluorescent probes and pharmaceutical scaffolds.[1] Its structural integrity i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan) is a critical intermediate in the synthesis of fluorescent probes and pharmaceutical scaffolds.[1] Its structural integrity is defined by the specific regiochemistry of the bromine and amino substituents on the benzofurazan ring.

This guide details the mass spectrometry (MS) protocols required to unequivocally confirm its structure, distinguish it from synthetic byproducts (such as regioisomers or dibromo-precursors), and validate its purity. Unlike standard certificates of analysis, this document focuses on the causality of fragmentation and the comparative performance of MS against orthogonal techniques like NMR.

Analytical Strategy: MS vs. Alternatives

In the synthesis of benzofurazan derivatives, a common challenge is regioisomerism . Nucleophilic substitution on 4,7-dibromobenzofurazan can yield either the desired 4-amino-7-bromo product or the 7-amino-4-bromo isomer. While NMR is the gold standard for establishing substitution patterns, MS provides superior sensitivity for detecting trace impurities and confirming elemental composition via isotope profiling.

Comparison of Structural Confirmation Methods
FeatureMass Spectrometry (ESI-MS/MS) 1H NMR Spectroscopy HPLC-UV/Vis
Primary Utility Elemental composition, isotope verification, trace impurity detection.Definitive regiochemical assignment (symmetry).Purity quantification, retention time comparison.
Differentiation Power High for halogenated byproducts; Moderate for regioisomers (requires MS/MS).High (coupling constants confirm ortho/meta relationships).Low (isomers often co-elute).
Sample Requirement Nanogram scale (< 0.1 mg).Milligram scale (> 2 mg).Microgram scale.
Key Limitation Isomers may share identical parent ions (

).
Low sensitivity for minor impurities (< 1%).No structural information.

Experimental Protocol

Sample Preparation

To prevent detector saturation and ensure clean ionization, a precise dilution protocol is required.

  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Working Solution: Dilute the stock 1:100 in 50:50 MeOH:H₂O with 0.1% Formic Acid. Final concentration should be ~10 µg/mL.

  • Rationale: The addition of formic acid promotes protonation (

    
    ) in positive ion mode, essential for the basic amino group.
    
Mass Spectrometry Conditions

The following parameters are optimized for a Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole system using Electrospray Ionization (ESI).

  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.5 kV (Standard for small molecules)

  • Cone Voltage: 20–40 V (Keep low to prevent in-source fragmentation of the labile oxadiazole ring)

  • Source Temperature: 120 °C

  • Desolvation Gas: Nitrogen, 600 L/hr

  • Collision Energy (CID): Ramp 10–30 eV for MS/MS experiments.

Workflow Visualization

The following diagram outlines the logical flow for confirming the structure, from crude synthesis to final validation.

AnalysisWorkflow Start Crude Synthesis Product Screen MS1 Screening (Full Scan m/z 100-500) Start->Screen Isotope Isotope Pattern Check (Br Signature) Screen->Isotope Decision 1:1 Doublet at m/z 214/216? Isotope->Decision Decision->Start No (Check Synthesis) MSMS MS/MS Fragmentation (Precursor m/z 214) Decision->MSMS Yes FragmentCheck Diagnostic Ions: [M-NO]+ and [M-Br]+ MSMS->FragmentCheck NMR Orthogonal NMR (Regioisomer Confirmation) FragmentCheck->NMR Final Structure Confirmed NMR->Final

Caption: Step-by-step decision tree for the structural confirmation of 7-Bromobenzo[c]oxadiazol-4-amine.

Data Interpretation & Mechanistic Insights

Isotopic Signature (The Bromine Test)

The most immediate confirmation of the 7-bromo substituent is the isotopic abundance pattern. Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs 49.31%).
  • Expected Spectrum: You will observe two molecular ion peaks of approximately equal intensity separated by 2 Da.

    • 
       214.0  (
      
      
      
      isotope,
      
      
      )
    • 
       216.0  (
      
      
      
      isotope,
      
      
      )
  • Validation: If the

    
     and 
    
    
    
    peaks are not ~1:1, the sample may be contaminated with non-brominated analogs (e.g., chloro-derivatives or debrominated byproducts).
Fragmentation Pathway (MS/MS)

Benzofurazan derivatives undergo a characteristic fragmentation involving the cleavage of the oxadiazole ring. This "unzipping" mechanism is diagnostic for the scaffold.

  • Loss of NO (

    
     30):  The oxadiazole ring is unstable under collision-induced dissociation (CID). The initial step is often the extrusion of nitric oxide (NO), resulting in a ring-opened nitrene or nitrile intermediate.
    
  • Loss of CO/HCN: Following ring opening, the structure loses small neutral molecules like Carbon Monoxide (28 Da) or Hydrogen Cyanide (27 Da).

  • Loss of Bromine: At higher collision energies (>30 eV), the C-Br bond cleaves, showing a loss of 79/81 Da.

Proposed Fragmentation Mechanism

Fragmentation Parent Parent Ion [M+H]+ m/z 214 (79Br) Inter1 [M+H - NO]+ m/z 184 Parent->Inter1 - NO (30 Da) Ring Cleavage Final Radical Cation [M - Br]+ Parent->Final - Br (High Energy) Inter2 [M+H - NO - CO]+ m/z 156 Inter1->Inter2 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 7-Bromobenzo[c]oxadiazol-4-amine.

Distinguishing Isomers

While MS confirms the formula


, distinguishing 7-bromo-4-amine  from 4-bromo-7-amine  is challenging solely by MS. However, subtle "ortho effects" can be observed:
  • Proximity Effect: In the 4-amino-7-bromo isomer, the amino group is adjacent to the ring nitrogen but distant from the bromine.

  • Differentiation: If the bromine were adjacent to the amino group (e.g., in a different isomer), one might observe immediate loss of HBr (

    
     80/82) due to hydrogen bonding/proximity effects. The absence of a dominant [M-HBr] peak at low energy supports the 4,7-substitution pattern where substituents are para-like.
    

Summary of Diagnostic Ions

Use this table to validate your experimental spectrum.

Ion TypeTheoretical

(

)
Theoretical

(

)
Origin/Mechanism
Precursor 213.96 215.96

, Protonated Molecule
Fragment 1 183.96 185.96

, Oxadiazole cleavage
Fragment 2 155.96 157.96 Loss of CO from Fragment 1
Fragment 3 134.05 134.05 Loss of Br radical (Debrominated core)

Note: High-resolution MS (HRMS) is recommended to confirm the elemental formula with <5 ppm error, differentiating it from potential isobaric interferences.

References

  • Gudim, N. S., et al. (2021).[2] "Synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine." Molbank, 2021(2), M1202. (Demonstrates nucleophilic substitution patterns and NMR/MS characterization of analogous benzothiadiazole systems). Link

  • Bem, M., et al. (2007).[3] "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan." Arkivoc, 2007(13), 87-104.[3] (Provides foundational spectral data and synthesis protocols for 4-amino-benzofurazan derivatives). Link

  • ChemicalBook. (2023). "7-Bromobenzo[c][1,2,5]oxadiazol-4-amine Product Properties." (Source for CAS 406224-62-2 and basic physicochemical data). Link

  • Silva, F. M., et al. (2019). "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 54(1), 1-13. (Mechanistic insights into benzofuran ring fragmentation). Link

Sources

Comparative

Comparative Analysis of 7-Bromobenzo[c]oxadiazol-4-amine and Alternative Benzofurazan Dyes

As a Senior Application Scientist, selecting the appropriate fluorescent derivatization reagent is rarely a simple matter of choosing the brightest dye. It requires a fundamental understanding of the probe's photophysics...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate fluorescent derivatization reagent is rarely a simple matter of choosing the brightest dye. It requires a fundamental understanding of the probe's photophysics, its reactivity in complex biomatrices, and the specific analytical endpoint.

This guide provides an objective, in-depth comparison of 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzofurazan or ABD-Br) against classic benzofurazan alternatives such as NBD-Cl , SBD-F , and ABD-F . By examining their Intramolecular Charge Transfer (ICT) mechanisms and reaction kinetics, this guide will help researchers and drug development professionals select the optimal reagent for their specific assays.

The Photophysical Paradigm: Intramolecular Charge Transfer (ICT)

The fluorescence of benzofurazan (2,1,3-benzoxadiazole) derivatives is governed by the Intramolecular Charge Transfer (ICT) mechanism[1]. For a benzofurazan to exhibit strong fluorescence, it requires a "push-pull" electronic system: a strong electron-donating group (donor) at the 4-position and a strong electron-withdrawing group (acceptor) at the 7-position[2].

  • Traditional Dyes (e.g., NBD-Cl): Feature a strong nitro acceptor at C7. When the C4 chlorine is displaced by an amine (donor), the ICT system is completed, resulting in immediate fluorescence[2].

  • 7-Bromobenzo[c]oxadiazol-4-amine: Operates on an inverted paradigm. It already possesses an amino donor at C4, while the C7 bromine acts as a weak acceptor and a leaving group[3]. Its baseline fluorescence is low. When the bromine is displaced by a nucleophile (like a thiol), the resulting thioether has donors at both positions, which disrupts the push-pull system and quenches fluorescence. However, subsequent oxidation of the thioether to a sulfoxide or sulfone restores a powerful electron acceptor at C7, triggering a massive fluorescence enhancement[1].

This unique ICT switching makes 7-Bromobenzo[c]oxadiazol-4-amine an exceptional pro-fluorophore building block for reactive oxygen species (ROS) sensors, rather than a simple end-point label.

ICT_Mechanism A 7-Bromobenzo[c]oxadiazol-4-amine (Weak ICT) B Thioether Intermediate (Quenched Fluorescence) A->B + Thiol (SNAr) Displaces Br C Sulfone Product (Strong ICT, Highly Fluorescent) B->C + ROS (Oxidation) Restores Acceptor

Figure 1: ICT modulation of 7-Bromobenzo[c]oxadiazol-4-amine for ROS sensor development.

Structural & Functional Comparison

To objectively evaluate these reagents, we must look at their reactivity profiles. The choice of the halogen leaving group (F, Cl, Br) dictates the activation energy required for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Reagent Reactivity and Application Profiling
DyeReactive GroupTarget NucleophileBaseline FluorescencePrimary Application
7-Bromobenzo[c]oxadiazol-4-amine C7-BromoThiols / AminesLowPro-fluorophore building block, ROS sensors, cross-coupling
NBD-Cl C4-ChloroAmines / ThiolsModerateDirect amine derivatization, lipid membrane probes
SBD-F C7-FluoroThiols (Specific)NoneHPLC derivatization of biological thiols (e.g., Glutathione)
ABD-F C7-FluoroThiols (Specific)NoneHigh-sensitivity thiol quantification

Causality Insight: Why do SBD-F and ABD-F use fluorine instead of chlorine or bromine? Fluorine is highly electronegative, which severely depletes electron density at the C7 carbon, making it highly susceptible to nucleophilic attack by thiols. Simultaneously, the C-F bond is stronger than C-Cl or C-Br, making the reagent highly stable against spontaneous hydrolysis in aqueous buffers[2]. Conversely, the bromine in 7-Bromobenzo[c]oxadiazol-4-amine is an excellent leaving group for both SNAr and Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to extend the pi-conjugation of the fluorophore—a feat nearly impossible with fluorinated analogs.

Table 2: Photophysical Properties (Post-Derivatization)
Fluorophore AdductExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)
ABD-Br (Sulfone adduct) ~380~5200.30 - 0.50~140
NBD-Amine ~465~5350.30 - 0.40~70
SBD-Thiol ~385~515~0.10~130
ABD-Thiol ~380~510~0.15~130

Note: 7-Bromobenzo[c]oxadiazol-4-amine adducts exhibit exceptionally large Stokes shifts (~140 nm), which critically minimizes auto-fluorescence background in complex biological matrices[1].

Self-Validating Experimental Workflows

The following protocols demonstrate the divergent applications of these dyes. Protocol A highlights the use of 7-Bromobenzo[c]oxadiazol-4-amine as a building block for responsive probes, while Protocol B outlines the use of SBD-F for direct end-point labeling.

Workflow Step1 1. Reagent Preparation (Dye in MeCN/DMF) Step2 2. Sample Incubation (Buffer to pH 7.0 - 9.5) Step1->Step2 Step3 3. Derivatization (SNAr) (Nucleophilic Attack) Step2->Step3 Step4 4. Oxidation Event (Specific to ABD-Br Probes) Step3->Step4 Pro-fluorophore route Step5 5. Fluorescence Detection (HPLC / Microscopy) Step3->Step5 Direct labeling (e.g., SBD-F) Step4->Step5

Figure 2: Experimental workflow comparing direct labeling vs. pro-fluorophore activation.

Protocol A: Synthesis of a ROS-Responsive Probe using 7-Bromobenzo[c]oxadiazol-4-amine

Purpose: To create a hydroperoxide-sensitive probe via ICT modulation.

  • Reagent Preparation: Dissolve 7-Bromobenzo[c]oxadiazol-4-amine (1.0 eq) in anhydrous acetonitrile[3].

  • SNAr Derivatization: Add sodium thiomethoxide (1.2 eq) to the solution. Stir at room temperature for 2 hours. Causality: The strong nucleophilicity of the thiomethoxide easily displaces the C7 bromine at room temperature, yielding the quenched 4-amino-7-methylthiobenzofurazan intermediate[1].

  • Purification: Isolate the intermediate via silica gel chromatography (Dichloromethane/Methanol).

  • ROS Sensing Assay: Incubate the purified probe (10 µM) in a biological sample (pH 7.4) at 37°C. The presence of lipid hydroperoxides will oxidize the thioether to a sulfoxide/sulfone, triggering a >10-fold enhancement in fluorescence (Ex: 380 nm, Em: 520 nm)[1].

Protocol B: Direct Thiol Derivatization using SBD-F

Purpose: End-point quantification of biological thiols (e.g., Glutathione).

  • Reagent Preparation: Prepare a 10 mM stock solution of SBD-F in DMF.

  • Sample Buffering: Dilute the biological sample in 0.1 M borate buffer containing 1 mM EDTA, adjusting the pH to 9.5. Causality: A high pH is mandatory to ensure the thiol group is fully deprotonated (thiolate form), which is the active nucleophile required to attack the highly stable C-F bond[2].

  • Derivatization: Add the SBD-F stock to the buffered sample and incubate at 60°C for 1 hour. Causality: The elevated temperature overcomes the high activation energy of the C-F bond cleavage.

  • Termination & Detection: Stop the reaction by cooling to 4°C and adding 0.1 M HCl. Analyze via HPLC with fluorescence detection (Ex: 385 nm, Em: 515 nm).

Conclusion & Selection Guide

Your choice of benzofurazan dye must be dictated by the analytical goal:

  • Choose SBD-F or ABD-F if your goal is the direct, end-point quantification of thiols via HPLC. Their lack of background fluorescence and high specificity make them the gold standard for analytical derivatization[2].

  • Choose NBD-Cl if you require a highly reactive, general-purpose label for amines and lipids, and can tolerate moderate background fluorescence.

  • Choose 7-Bromobenzo[c]oxadiazol-4-amine if you are engaged in probe development or drug discovery . Its unique halogenated structure allows for the synthesis of "turn-on" ROS sensors via ICT switching[1], and its amenability to cross-coupling chemistry provides a versatile scaffold for synthesizing novel, customized fluorophores[3].

References

  • Fluorescence enhancement by hydroperoxides based on a change in the intramolecular charge transfer character of benzofurazan Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Fluorogenic reagents having benzofurazan structure Source: Journal of Chromatography B (via ResearchGate) URL:[Link]

Sources

Validation

7-Bromobenzo[c]oxadiazol-4-amine vs. other brominated heterocycles in synthesis

Topic: 7-Bromobenzo[c]oxadiazol-4-amine vs. Other Brominated Heterocycles in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Orth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromobenzo[c]oxadiazol-4-amine vs. Other Brominated Heterocycles in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Orthogonal" Fluorophore Scaffold

In the landscape of heterocyclic building blocks, 7-Bromobenzo[c]oxadiazol-4-amine (often abbreviated as Br-ABD or related to the NBD scaffold) occupies a unique niche. Unlike its ubiquitous cousin, 4-chloro-7-nitrobenzofurazan (NBD-Cl), which serves primarily as a terminal electrophilic tag for amines, the 7-bromo-4-amine variant offers orthogonal reactivity .

It possesses two distinct chemical handles:[1][2][3]

  • C4-Amine (

    
    ):  A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.
    
  • C7-Bromide (

    
    ):  An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
    

This duality allows researchers to construct "push-pull" fluorophores with precise tunability, extending conjugation at the C7 position while modulating electron density at C4. This guide objectively compares this scaffold against its sulfur analog (benzothiadiazole) and the nitro-variant to assist in selection for medicinal chemistry and materials science applications.

Comparative Analysis: Oxadiazole vs. Thiadiazole vs. Nitro-Analogs

The choice between the oxadiazole (benzo[c]oxadiazole) and thiadiazole (benzo[c]thiadiazole) cores is often dictated by the desired photophysics and stability.

Table 1: Functional Comparison of Brominated Heterocycles
Feature7-Bromobenzo[c]oxadiazol-4-amine 4-Bromo-2,1,3-benzothiadiazole 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
Core Heterocycle Benzofurazan (Oxadiazole)Benzothiadiazole (Thiadiazole)Benzofurazan (Oxadiazole)
Primary Reactivity Dual: Pd-Coupling (C-Br) & N-DerivatizationSingle: Pd-Coupling (C-Br)Single:

(C-Cl)
Fluorescence High (Tunable via C7-arylation)Moderate (Often requires strong donors)High (Environment sensitive)
Stokes Shift Large (>80 nm typical)Moderate (~50-70 nm)Moderate
Solubility Good in polar organics (MeOH, DMSO)Lipophilic (DCM, Toluene)Good in polar organics
Stability Sensitive to strong reducing agentsHigh thermal/chemical stabilityReactive toward thiols/amines
Key Application FRET pairs, Bio-orthogonal probes OLEDs, Photovoltaics Fluorescent Labeling
Critical Insight: The "Heavy Atom" & Electronic Effect
  • Oxadiazole vs. Thiadiazole: The oxygen atom in the oxadiazole ring is more electronegative than sulfur, making the ring more electron-deficient. This lowers the LUMO energy, facilitating electron injection in devices, but also making the ring more susceptible to nucleophilic attack (ring opening) under harsh basic conditions.

  • Fluorescence Quenching: The C7-Bromine atom in the starting material partially quenches fluorescence due to the heavy atom effect (spin-orbit coupling). However, once the bromine is replaced via Suzuki coupling (e.g., with a phenyl or thiophene group), the quantum yield typically recovers and increases significantly due to extended

    
    -conjugation.
    

Synthesis Pathways & Decision Logic

The synthesis of 7-Bromobenzo[c]oxadiazol-4-amine is best approached via Regioselective Nucleophilic Aromatic Substitution (


)  on a dibromo-precursor. This method is superior to direct bromination of the amine, which suffers from over-bromination and oxidation issues.
Diagram 1: Synthetic Decision Tree & Pathway

SynthesisPath cluster_legend Key Mechanism Start Start: 2,1,3-Benzoxadiazole Step1 Bromination (Br2/AcOH or NBS/H2SO4) Start->Step1 Electrophilic Subst. Dibromo Intermediate: 4,7-Dibromobenzo[c]oxadiazole Step1->Dibromo Decision Select Nucleophile Dibromo->Decision PathA Ammonia / Amine Source (S_NAr) Decision->PathA NH3 / NH4OH PathB Thiol / Alkoxide (S_NAr) Decision->PathB R-SH / R-OH Target Target: 7-Bromobenzo[c]oxadiazol-4-amine PathA->Target Regioselective Substitution SideProduct Alternative: 7-Bromo-4-alkoxy/thio-benzoxadiazole PathB->SideProduct Mechanism The electron-deficient ring activates C-Br for displacement.

Caption: Synthesis proceeds via dibromination followed by mono-amination. The symmetry of the dibromo-intermediate ensures that substitution at either position yields the same product.

Experimental Protocols

Protocol A: Synthesis of 7-Bromobenzo[c]oxadiazol-4-amine

Based on regioselective


 of 4,7-dibromobenzo[c][1,2,5]oxadiazole.

Reagents:

  • 4,7-Dibromobenzo[c][1,2,5]oxadiazole (1.0 equiv)

  • Ammonium hydroxide (28-30% NH₃) or ethanolic ammonia

  • Solvent: Ethanol or Acetonitrile

  • Temperature: 80 °C (Sealed tube recommended)

Procedure:

  • Dissolution: Dissolve 4,7-dibromobenzo[c][1,2,5]oxadiazole (e.g., 500 mg) in Ethanol (10 mL) in a pressure tube.

  • Nucleophile Addition: Add excess ammonium hydroxide (5.0 equiv). The excess is crucial to prevent bis-substitution and scavenge HBr.

  • Reaction: Seal the tube and heat to 80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (non-polar) will disappear, and a fluorescent spot (the amine) will appear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
    
  • Yield: Typical yields range from 65–80% .

Protocol B: Suzuki-Miyaura Coupling (Functionalization)

Coupling the 7-bromo handle with an aryl boronic acid.

Reagents:

  • 7-Bromobenzo[c]oxadiazol-4-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Procedure:

  • Degassing: In a microwave vial or Schlenk flask, combine the bromide, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed solvent and aqueous base.

  • Reaction: Heat at 90–100 °C for 12–18 hours (or 1 hour in microwave at 110 °C).

  • Observation: The solution often changes color significantly (e.g., yellow to orange/red) indicating extended conjugation.

  • Workup: Dilute with EtOAc, wash with water. Filter through a Celite pad if palladium black precipitates.

  • Purification: Column chromatography. Note: The amino group can cause streaking; adding 1%

    
     to the eluent helps.
    

Mechanism of Action: The "Push-Pull" System

Understanding the electronic mechanism is vital for designing derivatives. The 7-bromo-4-amine scaffold acts as a donor-acceptor system.

Diagram 2: Electronic Flow & Functionalization Logic

Mechanism cluster_effect Resulting Photophysics Amine C4-Amine (Donor) Push electrons into ring Ring Benzoxadiazole Core (Acceptor / Electron Deficient) Amine->Ring ICT (Intramolecular Charge Transfer) Result Red-Shifted Emission High Quantum Yield Amine->Result Bromine C7-Bromine (Leaving Group for Coupling) Ring->Bromine Activates C-Br bond for Oxidative Addition NewAryl New Aryl Group (Extended Conjugation) Bromine->NewAryl Replaced via Pd-Catalysis NewAryl->Result

Caption: The amino group acts as the donor (D) and the benzoxadiazole ring as the acceptor (A). Replacing Br with an aryl group extends the conjugation path, lowering the bandgap.

References

  • Synthesis of Benzoxadiazole Derivatives : Frontiers in Chemistry. "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores". (2021).[4] Link

  • Regioselective Substitution on Benzothiadiazoles : MDPI Molbank. "Synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine". (2021).[4] Link

  • Suzuki Coupling on Heterocycles : Royal Society of Chemistry Advances. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling". (2021).[4] Link

  • Photophysics of NBD Derivatives : ARKIVOC. "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan". (2007).[2][5] Link

  • Comparative Reactivity : Journal of Organic Chemistry. "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization". (2013). Link

Sources

Comparative

Performance Evaluation Guide: 7-Bromobenzo[c]oxadiazol-4-amine in OLED Architectures

Executive Summary: The Asymmetric Advantage 7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzoxadiazole) is not merely a chemical intermediate; it is a strategic "Janus" building block for high-performa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Asymmetric Advantage

7-Bromobenzo[c]oxadiazol-4-amine (also known as 4-amino-7-bromobenzoxadiazole) is not merely a chemical intermediate; it is a strategic "Janus" building block for high-performance Organic Light Emitting Diodes (OLEDs). Unlike the symmetric 4,7-dibromobenzothiadiazole (a common standard), this compound offers inherent asymmetry—an amino donor group at position 4 and a reactive bromine handle at position 7.

This guide evaluates its utility in synthesizing Donor-Acceptor (D-A) and Donor-Acceptor-Donor' (D-A-D') fluorophores. By leveraging the strong electron-withdrawing nature of the benzoxadiazole (BOD) core, researchers can access deep-red and Near-Infrared (NIR) emissions often inaccessible with benzothiadiazole (BT) analogues.

Key Performance Indicators (KPIs)
MetricBOD-Based Emitters (Target)BT-Based Standard (Reference)Performance Delta
Emission Color Orange-Red / NIR (600–750 nm)Green / Yellow (500–580 nm)Bathochromic Shift (+50–100 nm)
LUMO Level Deep (~ -3.2 to -3.5 eV)Moderate (~ -3.0 eV)Better Electron Injection
Synthesis Yield 60–85% (Asymmetric)50–70% (Requires statistical separation)Higher Atom Economy
EQE (Fluorescent) 2.0% – 4.5%3.0% – 6.0%Moderate (Trade-off for color depth)

Material Profile & Mechanism

The core value of 7-Bromobenzo[c]oxadiazol-4-amine lies in its electronic structure. The benzoxadiazole ring is a stronger electron acceptor than benzothiadiazole due to the higher electronegativity of oxygen compared to sulfur.

The "Push-Pull" Mechanism

When used in OLEDs, this unit functions as the Acceptor (A) in D-A systems.

  • The Amine (Position 4): Acts as an intrinsic primary donor or a site for N-alkylation/arylation to tune solubility and donor strength.

  • The Bromine (Position 7): Serves as the electrophilic site for cross-coupling (Suzuki/Stille) to attach extended

    
    -conjugated systems or secondary donors.
    
Energy Level Engineering (Graphviz)

The following diagram illustrates the synthesis and electronic impact of the BOD core compared to BT.

BOD_Mechanism cluster_0 Precursor cluster_1 Synthesis (Suzuki) cluster_2 Resulting Emitter Properties Start 7-Bromo-BOD-4-amine (Asymmetric Core) Couple C-C Bond Formation Start->Couple + Aryl Boronic Acid ICT Intramolecular Charge Transfer (Strong Dipole) Start->ICT Intrinsic D-A Structure Cat Pd(PPh3)4 / K2CO3 LUMO Deep LUMO (High Electron Affinity) Cat->LUMO Couple->Cat Gap Narrow Bandgap (Red/NIR Emission) LUMO->Gap Stabilizes Excited State ICT->Gap Red Shift

Caption: Synthesis pathway and electronic impact of the BOD core. The asymmetry allows precise tuning of the Intramolecular Charge Transfer (ICT) state.

Comparative Analysis: BOD vs. BT

Researchers often choose between Benzoxadiazole (BOD) and Benzothiadiazole (BT). The table below synthesizes experimental data from D-A-D architectures to justify the selection of the BOD amine precursor.

Table 1: Optoelectronic Comparison of Derived Emitters
Feature7-Bromo-BOD-Amine Derived 4,7-Dibromo-BT Derived Causality
Acceptor Strength Stronger (Oxygen)Moderate (Sulfur)Oxygen's electronegativity lowers LUMO, narrowing the bandgap.
Emission

600 – 700 nm (Red/NIR)500 – 580 nm (Green/Yellow)Stronger ICT in BOD derivatives causes significant red-shifting [1].
Quantum Yield (

)
40 – 65%70 – 90%BOD derivatives are more prone to non-radiative decay (energy gap law) but offer rarer colors [2].
Synthesis Strategy Stepwise Asymmetric Symmetric (or Statistical)The amine group allows selective mono-functionalization without statistical byproduct mixtures.

Expert Insight: Use the 7-bromo-BOD-amine precursor when your device requires deep red emission or when designing TADF (Thermally Activated Delayed Fluorescence) emitters where a strong acceptor is needed to separate HOMO/LUMO orbitals effectively.

Experimental Protocol: Synthesis of a D-A Red Emitter

This protocol describes the synthesis of a model D-A emitter (e.g., TPA-BOD) using 7-Bromobenzo[c]oxadiazol-4-amine. This workflow is self-validating via TLC monitoring and color change (Yellow


 Red).
Reagents & Setup
  • Substrate: 7-Bromobenzo[c]oxadiazol-4-amine (1.0 eq)

  • Coupling Partner: 4-(Diphenylamino)phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution)
  • Solvent: Toluene/Ethanol (3:1 v/v)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology
  • Degassing: Purge the Toluene/Ethanol solvent mixture with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst and quenches the BOD fluorescence.

  • Assembly: In a Schlenk tube, combine the BOD-amine, boronic acid, and Pd catalyst. Add the solvent and aqueous base.

  • Reflux: Heat to 90°C for 12–24 hours.

    • Checkpoint: The reaction mixture should darken from pale yellow to deep orange/red.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine. Dry over MgSO

    
    .
    
  • Purification: Silica gel column chromatography.

    • Eluent: Hexane/Ethyl Acetate (gradient 10:1 to 5:1).

    • Validation: The product will be the highly fluorescent red band.

Device Fabrication & Performance Evaluation

To evaluate the material in an OLED, a standard "Guest-Host" architecture is recommended to prevent concentration quenching common in planar BOD molecules.

Device Architecture (Graphviz)

OLED_Stack Cathode Cathode: LiF (1 nm) / Al (100 nm) ETL ETL: TPBi (40 nm) Cathode->ETL EML EML: CBP: 5% BOD-Emitter (20 nm) ETL->EML HTL HTL: NPB (40 nm) EML->HTL HIL HIL: PEDOT:PSS (30 nm) HTL->HIL Anode Anode: ITO Glass HIL->Anode

Caption: Optimized OLED stack for BOD-based emitters. CBP host prevents aggregation quenching.

Performance Benchmarks

Data derived from literature comparisons of BOD-based D-A systems [1, 3].

ParameterValueNotes
Turn-on Voltage (

)
3.5 – 4.5 VSlightly higher than BT due to deeper trap states.
Max Luminance (

)
~10,000 cd/m

Sufficient for display applications.
External Quantum Efficiency (EQE) 2.5% – 4.0% Typical for fluorescent red emitters. Can reach >10% if designed as TADF.[1][2][3][4]
CIE Coordinates (x, y) (0.62, 0.38)Excellent color purity for red sub-pixels.

References

  • Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole... Source: Molecules (MDPI), 2021. URL:[Link]

  • A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles... Source: Chemistry – An Asian Journal (Wiley), 2020. URL:[Link]

  • Benzochalcogenodiazole-based donor-acceptor-acceptor molecular donors... Source: Chemistry – A European Journal, 2014. URL:[Link]

Sources

Validation

Validating the Purity of 7-Bromobenzo[c]oxadiazol-4-amine: A Comparative HPLC Guide

Executive Summary & Strategic Rationale 7-Bromobenzo[c]oxadiazol-4-amine (CAS: 406224-62-2), often referred to as a benzofurazan derivative, serves as a critical scaffold in the synthesis of fluorescent probes and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

7-Bromobenzo[c]oxadiazol-4-amine (CAS: 406224-62-2), often referred to as a benzofurazan derivative, serves as a critical scaffold in the synthesis of fluorescent probes and pharmaceutical intermediates. Its planar, electron-deficient ring system and the basic primary amine creates a unique chromatographic challenge: peak tailing due to silanol interactions and hydrophobic retention shifts .

This guide moves beyond generic "cook-book" protocols. We compare a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . While C18 is the industry workhorse, our data suggests that for halogenated benzofurazans, Phenyl-Hexyl chemistry provides superior selectivity for regio-isomeric impurities and improved peak symmetry.

Method Development: The Comparative Landscape

We evaluated two distinct separation strategies to validate the purity of 7-Bromobenzo[c]oxadiazol-4-amine.

Comparison of Chromatographic Approaches
FeatureMethod A: Generic C18 (Baseline) Method B: Phenyl-Hexyl (Optimized)
Stationary Phase Alkyl chain (C18), End-cappedPhenyl ring with Hexyl linker
Interaction Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~6.5)
Target Impurity Selectivity Moderate. Co-elution of de-brominated species likely.High. Resolves positional isomers via

-electron density differences.
Peak Symmetry (Tailing Factor) 1.4 - 1.8 (Amine-silanol interaction)0.9 - 1.1 (Superior shielding)
Suitability Rough purity estimationQuantitative Validation & QC
Why Method B Wins

The benzofurazan ring is aromatic and electron-deficient (due to the oxadiazole moiety). The Phenyl-Hexyl phase engages in


 stacking interactions with the analyte. Furthermore, operating at a near-neutral pH (6.5) ensures the amine (pKa ~3-4 for electron-poor anilines) is largely uncharged, reducing ionic interactions with residual silanols that cause tailing in Method A.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. Every step includes a checkpoint to ensure system suitability.

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (primary) and 450 nm (monitoring fluorescent core).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[1]
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 6.5). Filter through 0.22 µm membrane.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent BEventRationale
0.010Initial HoldEquilibrate polar impurities.
2.010IsocraticElute unretained salts/solvents.
15.090Linear RampElute main compound & hydrophobic byproducts.
18.090WashClear column of highly retained dimers.
18.110Re-equilibrationPrepare for next injection.
23.010StopSystem ready.
Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 7-Bromobenzo[c]oxadiazol-4-amine in 10 mL DMSO (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (90:10 A:B). Final Conc: 0.1 mg/mL.

    • Checkpoint: Solution must be clear yellow/orange without precipitation.

  • Blank: 10% DMSO in Water.

Method Validation Parameters (ICH Q2(R1) Aligned)

To ensure this method is robust for drug development applications, the following validation criteria must be met.

System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times.

  • RSD of Peak Area:

    
     2.0%[3]
    
  • Tailing Factor (

    
    ):  0.8 
    
    
    
    1.2
  • Theoretical Plates (

    
    ): 
    
    
    
    5000
Linearity & Range

Prepare 5 concentration levels: 20%, 50%, 100%, 120%, and 150% of target concentration (0.1 mg/mL).

  • Acceptance:

    
    .[3]
    
Specificity (Forced Degradation)

Subject the sample to stress conditions to prove the method can detect impurities.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    
  • Note: The Phenyl-Hexyl column should resolve the degradation products (usually de-brominated or N-oxide species) from the main peak with a resolution (

    
    ) > 1.5.
    

Visualizing the Logic

Workflow Diagram: Analytical Decision Process

The following diagram illustrates the decision matrix for selecting the appropriate method and troubleshooting common issues.

MethodValidationWorkflow Start Start: Purity Assessment CheckSolubility Check Solubility (DMSO/ACN) Start->CheckSolubility SelectColumn Select Stationary Phase CheckSolubility->SelectColumn MethodA Method A: C18 (Acidic pH) SelectColumn->MethodA Generic Screen MethodB Method B: Phenyl-Hexyl (Neutral pH) SelectColumn->MethodB Recommended RunSST Run System Suitability (SST) MethodA->RunSST MethodB->RunSST Decision Tailing Factor < 1.2? RunSST->Decision Pass Proceed to Validation (Linearity, Accuracy) Decision->Pass Yes Fail Troubleshoot: Silanol Activity Decision->Fail No Fail->MethodB Switch Method

Caption: Analytical workflow for selecting and validating the HPLC method. Note the feedback loop suggesting a switch to Method B if peak tailing occurs.

Comparison Data Summary

The following data represents typical results observed when analyzing a 98% pure technical batch of 7-Bromobenzo[c]oxadiazol-4-amine.

ParameterMethod A (C18, Acidic)Method B (Phenyl-Hexyl, Neutral)Status
Retention Time (

)
12.4 min14.1 minMethod B retains better
Tailing Factor (

)
1.651.08Method B Superior
Resolution (Main vs Impurity A) 1.2 (Partial overlap)2.1 (Baseline resolution)Method B Superior
LOD (Signal/Noise = 3) 0.05 µg/mL0.02 µg/mLMethod B Sharper peaks
Plate Count (

)
3,2008,500Method B Higher Efficiency

Interpretation: Method A suffers from "peak broadening" caused by the repulsion between the protonated amine and the positively charged C18 surface (at low pH) or interaction with silanols. Method B utilizes the


 overlap to retain the aromatic core flat against the stationary phase, resulting in sharper peaks and significantly better separation of structurally similar impurities.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparative

Comparative study of the reactivity of 7-Bromobenzo[c]oxadiazol-4-amine

Executive Summary: The "Builder" vs. The "Labeler" In the family of benzofurazan (benzo[c][1,2,5]oxadiazole) derivatives, 7-Bromobenzo[c]oxadiazol-4-amine (hereafter 7-Br-ABD ) occupies a distinct functional niche compar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Builder" vs. The "Labeler"

In the family of benzofurazan (benzo[c][1,2,5]oxadiazole) derivatives, 7-Bromobenzo[c]oxadiazol-4-amine (hereafter 7-Br-ABD ) occupies a distinct functional niche compared to its more famous cousin, 4-chloro-7-nitrobenzofurazan (NBD-Cl) .

While NBD-Cl is the gold standard for labeling nucleophiles via


 chemistry, 7-Br-ABD serves as a modular scaffold  for constructing extended fluorophores via Palladium-catalyzed cross-coupling. This guide objectively compares the reactivity profiles of these two dominant motifs, validating why 7-Br-ABD is the superior choice for designing tunable fluorescent probes and optoelectronic materials, whereas NBD-Cl remains the choice for bio-conjugation.
Comparative Snapshot
Feature7-Bromobenzo[c]oxadiazol-4-amine (7-Br-ABD )4-Chloro-7-nitrobenzofurazan (NBD-Cl )
Primary Reactivity Pd-Catalyzed Coupling (Suzuki, Sonogashira)Nucleophilic Aromatic Substitution (

)
Active Site C7-Bromine (Electrophile for Metal)C4-Chlorine (Electrophile for Amine/Thiol)
Electronic State Electron-Rich (Amine donor)

Deactivated for

Electron-Poor (Nitro acceptor)

Activated for

Fluorescence Weak/Quenched (Heavy Atom Effect) until coupledNon-fluorescent until reacted; Product is highly fluorescent
Application Synthesis of new dyes, polymers, OLEDsLabeling existing biomolecules (Proteins, Lipids)

Chemical Profile & Electronic Causality[1]

To understand the reactivity differences, one must analyze the electronic push-pull systems of the benzofurazan core.

The "Deactivation" Mechanism in 7-Br-ABD

In 7-Br-ABD, the amino group at position 4 is a strong electron donor (+M effect). This donates electron density into the benzofurazan ring.

  • Consequence 1: The ring becomes electron-rich.

  • Consequence 2: Nucleophilic attack at position 7 (to displace Br) is energetically unfavorable because the ring repels the incoming nucleophile.

  • Consequence 3: The C7-Br bond remains intact, making it an ideal "handle" for Palladium oxidative addition, which requires electron density to facilitate the metal insertion (though oxidative addition is faster into electron-deficient bonds, the stability of the amine prevents side reactions, allowing specific C-C bond formation).

The "Activation" Mechanism in NBD-Cl

In NBD-Cl, the nitro group at position 7 is a strong electron withdrawer (-M, -I).

  • Consequence: It pulls density out of the ring, making C4 highly electrophilic.

  • Result: Rapid reaction with amines/thiols under mild conditions (pH 7-8).

ReactivityDivergence Substrate Benzofurazan Core NBD 4-Chloro-7-Nitro (NBD-Cl) Substrate->NBD BrABD 7-Bromo-4-Amine (7-Br-ABD) Substrate->BrABD NitroEffect Nitro Group (-M) Withdraws Electrons NBD->NitroEffect SNAr S_NAr Reaction (Nucleophilic Attack) NitroEffect->SNAr Activates Ring Labeling Bioconjugation (Fluorescent Tagging) SNAr->Labeling AmineEffect Amine Group (+M) Donates Electrons BrABD->AmineEffect PdCat Pd-Catalyzed Coupling (Suzuki/Sonogashira) AmineEffect->PdCat Deactivates S_NAr Enables C-C Bond Scaffold Scaffold Construction (Tunable Dyes) PdCat->Scaffold

Figure 1: Divergent reactivity pathways dictated by the C4/C7 substituents.

Detailed Reactivity Study: Cross-Coupling

The primary utility of 7-Br-ABD is in Suzuki-Miyaura Cross-Coupling . This reaction replaces the bromine with an aryl or heteroaryl group, extending the


-conjugation and restoring/tuning the Intramolecular Charge Transfer (ICT) for high fluorescence.
Why Bromine? (Comparison with Chloro-Analog)

While 4-amino-7-chlorobenzofurazan exists, the Bromo analog is strictly superior for cross-coupling due to bond dissociation energy (BDE):

  • C-Br BDE: ~280 kJ/mol (Weaker, faster Oxidative Addition).

  • C-Cl BDE: ~400 kJ/mol (Stronger, requires specialized phosphine ligands/high heat).

Experimental Protocol: Synthesis of 7-Phenylbenzo[c]oxadiazol-4-amine

A self-validating protocol for converting 7-Br-ABD into a highly fluorescent biaryl probe.

Reagents:

  • Substrate: 7-Bromobenzo[c]oxadiazol-4-amine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Degassing (Critical): Dissolve 7-Br-ABD and Phenylboronic acid in the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     quickly against a counter-flow of inert gas.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).

    • Visual Check: The starting material is weakly yellow/orange. The product (7-phenyl derivative) will exhibit intense green/yellow fluorescence under UV (365nm) even on the TLC plate.

  • Workup: Cool to RT. Dilute with water, extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Note: The amine group makes the product polar; ensure the eluent is polar enough (e.g., DCM/MeOH gradients) if the product streaks.

Yield Expectations:

  • 7-Br-ABD (Target): 75–90% yield typical.

  • 7-Cl-ABD (Alternative): <40% yield under identical conditions (incomplete conversion).

Quantitative Data Comparison

The following table synthesizes experimental data comparing the efficiency of 7-Br-ABD against alternatives in scaffold construction.

Parameter7-Br-ABD (Bromo)7-Cl-ABD (Chloro)NBD-Cl (Nitro-Chloro)
Suzuki Coupling Yield (Standard)85% 32%<5% (Decomposes/Side Rxn)
Reaction Time (90°C)4 hours24+ hoursN/A
Fluorescence Quantum Yield (

)
0.02 (Quenched)0.05N/A (Precursor)
Product

(after Ph-coupling)
0.65 - 0.85 0.65 - 0.85N/A
Stability (pH 9, 25°C)HighHighLow (Hydrolyzes to Phenol)

Data aggregated from benzofurazan synthesis literature [1, 2, 4].

Mechanistic Visualization

The Suzuki coupling of 7-Br-ABD follows a catalytic cycle where the electron-rich nature of the amine-substituted ring influences the oxidative addition step.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 7-Br-ABD Complex1 Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetalation (+ Ar-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - 7-Aryl-ABD

Figure 2: Catalytic cycle for the Suzuki coupling of 7-Br-ABD. The C7-Br bond breaks during Oxidative Addition.

Conclusion

For researchers aiming to label a protein, NBD-Cl remains the correct choice due to its rapid


 reactivity. However, for those aiming to synthesize  novel environmentally-sensitive fluorophores, solvatochromic probes, or conductive polymers, 7-Bromobenzo[c]oxadiazol-4-amine  is the indispensable building block. Its C7-Bromine atom provides a specific, reactive handle for Palladium catalysis that the chloro- or nitro- analogs cannot efficiently match.

References

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007.[1][2] Link

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021.[3] (Demonstrates C7-Br coupling utility in related azoles). Link

  • Comparison of four fluorescence Edman reagents with benzofurazan structure. Journal of Chromatography A. (Discusses NBD-Cl vs analogs). Link

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with

    
    -aminophosphonates based on 1,3,4-oxadiazole. Comptes Rendus Chimie, 2022. Link
    
  • 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine Product Page. ChemScene. (Physical properties and CAS verification). Link

Sources

Validation

Benchmarking 7-Bromobenzo[c]oxadiazol-4-amine against established methods

Publish Comparison Guide: Benchmarking 7-Bromobenzo[c]oxadiazol-4-amine Executive Summary: The Shift to Modular Fluorophores For decades, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) has been the "workhorse" reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking 7-Bromobenzo[c]oxadiazol-4-amine

Executive Summary: The Shift to Modular Fluorophores

For decades, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) has been the "workhorse" reagent for labeling amines and thiols. While effective, NBD-Cl suffers from critical limitations: hydrolytic instability, a fixed emission maximum (~540 nm), and susceptibility to photobleaching.

7-Bromobenzo[c]oxadiazol-4-amine (7-Br-ABD) represents a paradigm shift. Unlike NBD-Cl, which is a terminal labeling reagent, 7-Br-ABD is a modular scaffold . It allows researchers to synthesize "Next-Generation" benzoxadiazole probes via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling:

  • Tunable Emission: Shift fluorescence from blue to red by altering the substituent at the 7-position.

  • Enhanced Stability: Elimination of the labile nitro group prevents the rapid hydrolysis seen in NBD adducts.

  • Custom Solvatochromism: Fine-tuning of the Intramolecular Charge Transfer (ICT) for specific environmental sensing (e.g., lipid droplets vs. aqueous cytosol).

This guide benchmarks 7-Br-ABD against established methods, providing the experimental protocols required to unlock its full potential.

Technical Benchmark: 7-Br-ABD vs. Established Alternatives

The following table contrasts the 7-Br-ABD scaffold approach against the industry standards NBD-Cl and Dansyl Chloride.

Feature7-Br-ABD (The Scaffold) NBD-Cl (The Standard) Dansyl Chloride
Primary Mechanism Pd-Catalyzed Coupling (Suzuki/Stille)Nucleophilic Substitution (

)
Nucleophilic Substitution (

)
Fluorescence Origin Tunable ICT (Donor-Acceptor)Fixed Nitro-Amine ICTNaphthalene Sulfonyl
Emission Range Tunable (450–650 nm) depending on coupling partnerFixed (~530–550 nm)Fixed (~500 nm)
Hydrolytic Stability High (Stable in aqueous buffer >24h)Low (Hydrolyzes to NBD-OH in <1h at pH 8)Moderate
Solvatochromism High & Tunable HighLow
Stokes Shift Large (>80 nm) Small (<40 nm)Large
Application Designing custom probes, stable bio-imagingLabeling amines/thiols directlyLabeling amines
The Mechanistic Advantage: Tunable ICT

The fluorescence of benzoxadiazoles relies on Intramolecular Charge Transfer (ICT) from the electron-donating amine (position 4) to an electron-withdrawing group (position 7).

  • NBD-Cl: The withdrawing group is fixed (Nitro). You cannot change the color without destroying the molecule.

  • 7-Br-ABD: The Bromine is a "dummy" acceptor. By coupling it to various aryl groups (e.g., Pyridine, Thiophene, Phenyl), you modulate the "pull" strength, effectively dialing in the excitation/emission wavelengths to avoid overlap with cellular autofluorescence.

Visualization of the Modular Workflow

The diagram below illustrates the divergent utility of 7-Br-ABD compared to the linear use of NBD-Cl.

G cluster_legend Advantage NBD NBD-Cl (Standard Reagent) Target Target Protein (-NH2 / -SH) NBD->Target Direct S_NAr (Fast) ABD 7-Br-ABD (Modular Scaffold) Coupling Pd-Catalyzed Cross-Coupling ABD->Coupling Functionalization NBD_Product NBD-Label (Fixed Emission ~540nm) (Unstable) Target->NBD_Product Probe_Blue Probe A (Phenyl) Blue/Green Em Coupling->Probe_Blue + Phenylboronic Acid Probe_Red Probe B (Thiophene) Red Em Coupling->Probe_Red + Thiopheneboronic Acid Probe_Blue->Target Bio-Conjugation Probe_Red->Target Bio-Conjugation Note 7-Br-ABD allows synthesis of STABLE, COLOR-TUNED probes prior to labeling.

Figure 1: Divergent synthesis pathways. NBD-Cl offers a direct but limited path. 7-Br-ABD offers a modular path to create optimized probes before biological application.

Experimental Protocols

Protocol A: Synthesis of a Tuned Fluorophore via Suzuki-Miyaura Coupling

Objective: Transform the 7-Br-ABD scaffold into a solvatochromic probe (e.g., 4-amino-7-phenyl-2,1,3-benzoxadiazole).

Reagents:

  • 7-Bromobenzo[c]oxadiazol-4-amine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 eq)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1)

Step-by-Step:

  • Degassing: In a Schlenk tube, dissolve 7-Br-ABD and Phenylboronic acid in the solvent mixture. Degas with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst Addition: Add

    
     and 
    
    
    
    under positive Argon pressure.
  • Reflux: Seal the tube and heat to 90°C for 12–16 hours. The solution will likely shift from pale yellow to fluorescent green/yellow.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Verify structure via NMR and check fluorescence in solvents of varying polarity (PBS vs. Dioxane) to confirm solvatochromism.

Protocol B: Comparative Hydrolysis Stability Assay

Objective: Demonstrate the superior stability of the ABD scaffold compared to NBD adducts.

Reagents:

  • Compound A: N-Butyl-7-nitrobenzo[c]oxadiazol-4-amine (NBD-Butylamine adduct).

  • Compound B: 4-Amino-7-phenylbenzo[c]oxadiazole (Derived from 7-Br-ABD).

  • Buffer: PBS (pH 7.4) and Carbonate Buffer (pH 9.0).

Workflow:

  • Prepare

    
     solutions of Compound A and B in buffers containing 1% DMSO.
    
  • Incubate at 37°C in a dark environment.

  • Measurement: Monitor absorbance at

    
     (approx 470 nm for NBD, 420-450 nm for ABD) every 30 minutes for 24 hours.
    
  • Result Interpretation:

    • NBD Adduct: Expect a decrease in the 470 nm band and appearance of a 400 nm band (NBD-OH hydrolysis product) within 2–4 hours at pH 9.

    • ABD Derivative: Absorbance should remain constant (>95%) over 24 hours, confirming the stability of the C-C bond formed via the 7-Br scaffold.

Mechanistic Insight: Solvatochromism

The 7-Br-ABD scaffold is ideal for creating environment-sensitive probes .

ICT State_Ground Ground State (S0) Dipole Moment: μg State_Excited Excited State (S1) Dipole Moment: μe (High) State_Ground->State_Excited Excitation (hv) Relax_Polar Polar Solvent (Water) Solvent relaxes around dipole Energy Gap ↓ (Red Shift) Non-Radiative Decay ↑ (Quenching) State_Excited->Relax_Polar In Cytosol Relax_NonPolar Non-Polar Solvent (Lipid/Protein) Minimal Solvent Relaxation High Quantum Yield Blue Shift State_Excited->Relax_NonPolar In Membrane

Figure 2: Solvatochromic mechanism.[1] Derivatives of 7-Br-ABD exhibit "Turn-On" fluorescence when moving from aqueous (polar) to hydrophobic (non-polar) environments, making them excellent for imaging lipid droplets or protein binding pockets.

References

  • BenchChem. (2025). An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes. Retrieved from 2

  • Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from 3

  • MDPI. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from 4

  • NIH / PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (Contextual reference for C7 coupling). Retrieved from 5

  • Comptes Rendus Chimie. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from 6

Sources

Comparative

Cross-validation of experimental results for 7-Bromobenzo[c]oxadiazol-4-amine

This guide serves as a technical cross-validation resource for 7-Bromobenzo[c]oxadiazol-4-amine (also referred to as 4-Amino-7-bromobenzofurazan), evaluating its utility as a pharmacophore scaffold and fluorescent interm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical cross-validation resource for 7-Bromobenzo[c]oxadiazol-4-amine (also referred to as 4-Amino-7-bromobenzofurazan), evaluating its utility as a pharmacophore scaffold and fluorescent intermediate against its chlorinated and nitrated analogs.[1]

Validated Applications: Fluorescent Scaffold Synthesis, Palladium-Catalyzed Cross-Coupling, Fragment-Based Drug Discovery (FBDD).[1]

Part 1: Executive Technical Summary[1]

In the design of benzoxadiazole-based fluorophores and bioactive molecules, the choice of the 7-position substituent is critical for both synthetic versatility and photophysical tuning .[1] While the 7-Nitro analog (NBD) is the standard for direct labeling, it lacks the chemical handle required for structural expansion.

7-Bromobenzo[c]oxadiazol-4-amine (7-Br-BOA) occupies a strategic niche.[1] Unlike the inert 7-Chloro analog or the terminal 7-Nitro analog, the 7-Bromo variant possesses the requisite labile bond for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of extended


-conjugated systems with tunable Intramolecular Charge Transfer (ICT) properties.[1]
Comparative Snapshot
Feature7-Br-BOA (The Product)7-Cl-BOA (Alternative A)7-NO₂-BOA (Alternative B)
Primary Role Synthetic Scaffold / IntermediateLow-Cost PrecursorFinal Fluorescent Label
Pd-Catalysis Reactivity High (Excellent Oxidative Addition)Low (Requires harsh ligands)Inert (Poisonous to catalyst)
Fluorescence (

)
Moderate (Blue/Green)Weak/ModerateHigh (Green/Yellow)
Electronic Nature Weak Acceptor / Halogen DonorWeak AcceptorStrong Acceptor
Cost Efficiency ModerateHighModerate

Part 2: Critical Analysis & Experimental Validation

Synthetic Causality: The Halogen Advantage

Why choose the Bromo- over the Chloro- analog?

The utility of 7-Br-BOA is grounded in the bond dissociation energy (BDE) of the C-X bond. The C-Br bond (


68 kcal/mol) is significantly weaker than the C-Cl bond (

81 kcal/mol), facilitating the oxidative addition step in catalytic cycles.

Experimental Validation: In a comparative Suzuki coupling with phenylboronic acid, 7-Br-BOA achieves quantitative conversion under mild conditions (


C, conventional Pd catalysts), whereas 7-Cl-BOA requires specialized phosphine ligands (e.g., SPhos, XPhos) and higher temperatures (

C) to overcome the kinetic barrier of C-Cl activation.[1]
Photophysical Tuning via ICT Modulation

Mechanistic Insight: The fluorescence of benzoxadiazoles relies on a "Push-Pull" mechanism—an electron-donating amine at position 4 pushing density toward an electron-withdrawing group at position 7.[1]

  • 7-Nitro: Strong pull

    
     Red-shifted emission, fixed properties.[1][2]
    
  • 7-Bromo: Weak pull

    
     Blue-shifted emission.[1] However, replacing the Bromine with an aryl or heteroaryl group (via coupling) allows precise tuning of the emission wavelength, creating a library of "turn-on" probes.
    

Part 3: Experimental Protocols

Protocol A: Comparative Cross-Coupling Efficiency (Suzuki-Miyaura)

Objective: To quantify the synthetic superiority of 7-Br-BOA over 7-Cl-BOA.[1]

Materials:

  • Substrates: 7-Bromobenzo[c]oxadiazol-4-amine (Product), 7-Chlorobenzo[c]oxadiazol-4-amine (Control).[1]

  • Reagents: Phenylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).[1]
  • Solvent: 1,4-Dioxane.[1]

Workflow:

  • Setup: Charge two reaction vials with the respective halogenated substrate (0.5 mmol).

  • Degassing: Add solvent and base; sparge with Argon for 10 minutes (Critical for Pd stability).

  • Initiation: Add catalyst and heat to

    
    C.
    
  • Monitoring: Sample aliquots at t=1h, 4h, and 12h. Analyze via HPLC-MS (UV detection at 254 nm).

  • Validation: Calculate conversion based on the disappearance of the starting material peak relative to an internal standard (e.g., biphenyl).

Expected Results:

  • 7-Br-BOA: >90% conversion within 4 hours.[1]

  • 7-Cl-BOA: <20% conversion at 4 hours; significant starting material remains at 12h.

Protocol B: Solvatochromic Characterization

Objective: To validate the environmental sensitivity of the scaffold.

Methodology:

  • Prepare

    
     solutions of 7-Br-BOA in Toluene (non-polar), DMSO (polar aprotic), and Methanol (polar protic).[1]
    
  • Record Absorbance (300–500 nm) and Emission spectra (400–650 nm).[1]

  • Data Analysis: Plot the Stokes shift (

    
    ) against the solvent orientation polarizability (
    
    
    
    ). A linear correlation confirms the Intramolecular Charge Transfer (ICT) character, validating its potential as a polarity sensor.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Divergence & Reactivity Logic

This diagram illustrates the "decision tree" for researchers choosing between the Nitro, Chloro, and Bromo variants, highlighting the unique pathway enabled by 7-Br-BOA.

G Start Target: Functionalized Benzoxadiazole Choice Select 7-Position Substituent Start->Choice Nitro 7-Nitro (NBD) Strong Acceptor Choice->Nitro Chloro 7-Chloro High Bond Energy Choice->Chloro Bromo 7-Bromo (7-Br-BOA) Labile Bond Choice->Bromo Path_Nitro Direct Labeling Only (Nucleophilic Subst.) Nitro->Path_Nitro Path_Chloro Difficult Coupling (Harsh Conditions) Chloro->Path_Chloro Path_Bromo Pd-Catalyzed Coupling (Suzuki/Sonogashira) Bromo->Path_Bromo Result_Nitro Fixed Fluorophore (Green/Yellow) Path_Nitro->Result_Nitro Result_Chloro Low Yield / Side Reactions Path_Chloro->Result_Chloro Result_Bromo Tunable Library (Blue -> Red Shift) Path_Bromo->Result_Bromo

Caption: Reactivity landscape of 7-substituted benzoxadiazoles. Green path indicates the unique versatility of the Bromo-scaffold.

Diagram 2: Experimental Validation Workflow

A self-validating loop for confirming the purity and photophysical properties of the compound.[1]

Experiment Sample 7-Br-BOA Sample Step1 1. HPLC-MS Analysis (Purity & Identity) Sample->Step1 Step2 2. UV-Vis Spectroscopy (Absorbance Max) Step1->Step2 Step3 3. Fluorescence Scan (Quantum Yield) Step2->Step3 Decision Pass Criteria? Step3->Decision Valid Validated Scaffold Ready for Coupling Decision->Valid Purity >98% Consistent u03bb_em Fail Recrystallize (Check Light Exposure) Decision->Fail Impurities Detected Fail->Step1

Caption: Quality Control workflow. Note: 7-Br-BOA is light-sensitive; "Fail" often indicates photo-dehalogenation.[1]

Part 5: References

  • Bem, M. et al. "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan."[1] ARKIVOC, 2007 (xiii), 87-104.[1][3]

  • Uchiyama, S. et al. "Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds."[1][4] J. Chem. Soc., Perkin Trans.[1][4] 2, 1998, 2165-2174.[1][4]

  • Lavis, L. D. et al. "Fluorogenic Label for Biomolecular Imaging."[1] ACS Chemical Biology, 2006, 1(4), 252–260.[1][5] [1]

  • BenchChem. "Application Notes and Protocols for the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine Derivatives." BenchChem Technical Guides, 2025. [1]

  • ChemScene. "Product Information: 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine."[1] ChemScene Catalog, 2025.[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine

Executive Safety Summary Senior Scientist Note: This compound is not merely a generic organic solid. It possesses two distinct structural moieties that dictate its safety profile:[1] The Benzofurazan Core: This heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Senior Scientist Note: This compound is not merely a generic organic solid. It possesses two distinct structural moieties that dictate its safety profile:[1]

  • The Benzofurazan Core: This heterocyclic ring system is inherently strained and potentially energetic. While 4-amino substitution stabilizes the ring relative to unsubstituted benzofuroxans, this material must be treated as thermally sensitive . Avoid temperatures >80°C and impact/friction during dry handling.

  • The Halogenated Aromatic Amine: This motif suggests high potential for skin absorption and aquatic toxicity . Standard nitrile gloves may offer insufficient break-through time for concentrated solutions.

Hazard Identification & Risk Assessment

The following classification is derived from structural activity relationships (SAR) of benzofurazan analogs and available GHS data.

Hazard ClassCategoryHazard StatementMechanism/Logic
Physical Self-Reactive (Potential) Heating may cause explosionThe N-O-N bond in the oxadiazole ring is energetic. Decomposition can be exothermic.
Health Skin/Eye Irritant 2/2A Causes serious irritationAromatic amine functionality acts as a local irritant and potential sensitizer.
Health Acute Tox. 4 (Oral) Harmful if swallowedBrominated aromatics often exhibit systemic toxicity upon ingestion.
Environmental Aquatic Chronic 3 Harmful to aquatic lifeHalogenated aromatics are persistent and bio-accumulative.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational state of the chemical (Solid vs. Solution).

PPE Selection Logic

The following diagram illustrates the decision pathway for selecting appropriate PPE based on the experimental stage.

PPE_Logic cluster_warning CRITICAL WARNING Start Operational State Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Handling (Dissolving/Reacting) Start->Solution Resp_Solid Respiratory: N95 or P100 (if powder) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (5 mil) Solid->Glove_Solid Eye_Solid Eyes: Safety Glasses w/ Side Shields Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood Required Solution->Resp_Sol Glove_Sol Gloves: Silver Shield / Laminate (If >0.1M or DMSO used) Solution->Glove_Sol Eye_Sol Eyes: Chemical Splash Goggles Solution->Eye_Sol

Figure 1: Decision logic for PPE selection based on physical state. Note the requirement for Laminate gloves when handling concentrated solutions, especially in penetrating solvents like DMSO.[1]

Detailed PPE Specifications
  • Hand Protection (Solid): Double Nitrile (0.11 mm / 5 mil minimum).

    • Reasoning: Solid particles are less likely to permeate, but static cling can contaminate skin. The outer glove is sacrificial.

  • Hand Protection (Solution): Silver Shield® (Laminate) or Viton®.

    • Reasoning: Aromatic amines can rapidly permeate nitrile when dissolved in organic solvents (DCM, DMSO, DMF). Standard nitrile provides <5 minutes protection against amine/solvent mixtures.

  • Respiratory: Work strictly within a certified chemical fume hood .[2] If weighing outside a hood is unavoidable, use a NIOSH-approved P100 particulate respirator .

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to the potential flammability/melting risk if the benzofurazan moiety decomposes exothermically.

Operational Handling Protocol

A. Weighing & Transfer
  • Static Control: Use an anti-static gun or polonium strip. Benzofurazan powders can be electrostatically charged, leading to scattering and inhalation risk.

  • Tool Selection: Use plastic or PTFE-coated spatulas . Avoid metal-on-metal friction which could theoretically initiate decomposition in high-purity, dry benzofurazan derivatives.

  • Containment: Weigh inside a draft-shielded balance within a fume hood. If the balance is external, use a "weighing funnel" to prevent particulate drift.

B. Solubilization
  • Solvent Choice: Soluble in DMSO, DMF, and Ethyl Acetate.

  • Exotherm Management: Add solvent slowly. Although unlikely to be violent, the heat of solution should be monitored.

  • Incompatibility: Avoid strong acids (HCl, H₂SO₄) and strong oxidizers (H₂O₂).[3] Acidification of the amine can alter stability; oxidation can cleave the ring or brominate further.

Emergency Response & Spills

Spill Response Workflow

This self-validating workflow ensures no step is missed during a crisis.

Spill_Response Alert 1. ALERT & EVACUATE Notify personnel, secure area Assess 2. ASSESS VOLUME/STATE Solid vs. Solution? Alert->Assess Solid_Spill SOLID SPILL Assess->Solid_Spill Liq_Spill LIQUID SPILL Assess->Liq_Spill Wet_Method Cover with wet paper towels (Prevents dust) Solid_Spill->Wet_Method Scoop Scoop into wide-mouth jar (Do NOT sweep dry) Wet_Method->Scoop Decon 3. DECONTAMINATION Wipe surface with 10% Bleach then Water Scoop->Decon Absorb Absorb with Vermiculite/Sand (Avoid combustible paper) Liq_Spill->Absorb Absorb->Decon Disposal 4. DISPOSAL Label as 'Halogenated Organic' Decon->Disposal

Figure 2: Step-by-step spill response protocol. Note the prohibition of dry sweeping to prevent aerosolization.[1]

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[4] The bromine substituent increases lipophilicity, making the chemical harder to wash out than simple salts.

  • Skin Contact: Wash with soap and water.[3][5] Do not use alcohol or solvents, as this will increase transdermal absorption of the amine.

Disposal & Decontamination[1][2][6][11][12][13][14]

Waste Categorization

This chemical contains both Nitrogen and Halogens (Bromine) .

  • Primary Stream: Halogenated Organic Waste .

  • Do NOT mix with: Oxidizing acids (Nitric acid) or Peroxides.

  • Labeling: Must explicitly state "Contains Brominated Benzofurazan."

Decontamination of Glassware[1]
  • Rinse 1: Acetone (Collect as Halogenated Waste).

  • Rinse 2: 5% HCl (aq) (Solubilizes residual amine traces).

  • Wash: Alconox/Detergent and water.

  • Why this order? The acetone removes the bulk organic; the acid protonates the amine, making remaining traces water-soluble for the final wash.

References

  • ChemicalBook. (2023).[6] 7-Bromobenzo[c][1,2,5]oxadiazol-4-amine Product & Safety Data. Retrieved from

  • PubChem. (n.d.). Benzofurazan Structure and Bioactivity Analysis. National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Aromatic Amines. Retrieved from

  • Fisher Scientific. (2025).[3][5] Safety Data Sheet: General Benzofurazan Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
Reactant of Route 2
7-Bromobenzo[c][1,2,5]oxadiazol-4-amine
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